molecular formula C7H12O3 B1310602 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane CAS No. 57280-22-5

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Cat. No.: B1310602
CAS No.: 57280-22-5
M. Wt: 144.17 g/mol
InChI Key: GEKNCWQQNMEIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)8-3-5-6(10-5)4-9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKNCWQQNMEIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O2)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972789
Record name 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57280-22-5
Record name 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57280-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-3,5,8-trioxabicyclo(5.1.0)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057280225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a key intermediate in the pharmaceutical industry, notably in the production of gadobutrol, a gadolinium-based MRI contrast agent.[1][2] This document details the primary synthetic methodologies, including detailed experimental protocols and tabulated quantitative data. Alternative synthetic approaches are also discussed. The guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound (DTB) is a bicyclic acetal epoxide with the CAS number 57280-22-5 and a molecular formula of C₇H₁₂O₃.[3][4] Its molecular structure, featuring a strained epoxide ring fused to a seven-membered dioxepane ring, imparts unique reactivity that is leveraged in various synthetic applications. The primary importance of DTB lies in its role as a crucial building block for the synthesis of gadobutrol, where it serves to introduce a hydrophilic dihydroxypropyl group.[1] This guide will focus on the prevalent synthetic routes to DTB, providing detailed procedural information and relevant chemical data.

Primary Synthetic Route: Two-Step Synthesis from 2-Butene-1,4-diol

The most commonly cited method for the preparation of this compound is a two-step process commencing with the acid-catalyzed acetalization of (Z)-2-butene-1,4-diol, followed by the epoxidation of the resulting olefinic intermediate.[5]

Step 1: Synthesis of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine

The first step involves the cyclization of (Z)-2-butene-1,4-diol with 2,2-dimethoxypropane in the presence of an acid catalyst to form the seven-membered cyclic acetal, 4,7-dihydro-2,2-dimethyl-1,3-dioxepine.[5]

Reaction Scheme:

Step 2: Epoxidation of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine

The intermediate, 4,7-dihydro-2,2-dimethyl-1,3-dioxepine, is then subjected to epoxidation to yield the final product, this compound.[5] The most frequently used epoxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[5]

Reaction Scheme:

Quantitative Data

The following tables summarize the key quantitative data associated with the primary two-step synthesis of this compound.

Table 1: Synthesis of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine

ParameterValueReference
Reactant 1(Z)-2-butene-1,4-diol[5]
Reactant 22,2-dimethoxypropane[5]
CatalystConcentrated Sulfuric Acid[5]
Molar Ratio (Diol:Acetal)1 : 2[5]
Reaction Temperature50-70 °C[5]
Reaction TimeNot specified
YieldUp to 85%[5]
PurityNot specified

Table 2: Synthesis of this compound via m-CPBA Epoxidation

ParameterValueReference
Reactant 14,7-dihydro-2,2-dimethyl-1,3-dioxepine[5]
Reagentmeta-Chloroperoxybenzoic acid (m-CPBA)[5]
SolventDichloromethane or Ethylene dichloride[5]
Reaction TemperatureRoom Temperature[5]
Reaction TimeUntil disappearance of starting material[5]
Yield~60-62%[5]
Overall Yield (from diol)~50%[5]
Final Product Purity>98% (by HPLC)[5]

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₂O₃[3][4]
Molecular Weight144.17 g/mol [3][4]
AppearanceColorless to light yellow liquid[2]
Boiling Point179 °C at 760 mmHg[6]
Density1.071 g/cm³[5]

Table 4: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR δ (ppm): 4.03 (dd, J = 28.1, 14.3 Hz, 4H), 3.22 (s, 2H), 1.37 (s, 3H), 1.32 (s, 3H)[7]
¹³C NMR δ (ppm): 102.36, 60.10, 56.51, 24.79, 23.50[7]
IR (cm⁻¹) 2991, 2940, 1374, 1220, 1150, 1120, 1086, 1034[7]
MS (m/z) Molecular Ion Peak at 144[6]

Experimental Protocols

Synthesis of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine

Materials:

  • (Z)-2-butene-1,4-diol (88.1 g, 1.0 mol)

  • 2,2-dimethoxypropane (208.3 g, 2.0 mol)

  • Concentrated sulfuric acid (98%, ~0.1 g)

  • Anhydrous sodium carbonate

Procedure:

  • To a 500 mL flask equipped with a stirrer and a distillation apparatus, add 2,2-dimethoxypropane (208.3 g), (Z)-2-butene-1,4-diol (88.1 g), and concentrated sulfuric acid (0.1 g).[5]

  • Stir the mixture until a homogeneous phase is formed.

  • Heat the reaction mixture to 70 °C. By-product methanol will begin to distill off at a head temperature of approximately 60 °C.[5]

  • Continue the distillation until no more methanol is collected.

  • Cool the reaction mixture to 50 °C and perform a vacuum distillation to remove any residual methanol.

  • The crude product is then purified by fractional distillation under reduced pressure to yield 4,7-dihydro-2,2-dimethyl-1,3-dioxepine as a colorless liquid. The reported yield is approximately 85%.[5]

Synthesis of this compound (m-CPBA method)

Materials:

  • 4,7-dihydro-2,2-dimethyl-1,3-dioxepine (100 g, 0.70 mol)

  • meta-Chloroperoxybenzoic acid (m-CPBA, technical grade, ~77%)

  • Dichloromethane (or ethylene dichloride)

  • 10% aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 4,7-dihydro-2,2-dimethyl-1,3-dioxepine (100 g) in dichloromethane.[5]

  • In a separate vessel, prepare a solution of m-CPBA in dichloromethane.

  • Slowly add the m-CPBA solution to the solution of the dioxepine at room temperature with stirring.

  • Monitor the reaction by TLC until the starting material is no longer detectable. Continue stirring for an additional 1-2 hours to ensure complete reaction.[5]

  • Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid. Wash the filter cake with dichloromethane.

  • Wash the combined filtrate sequentially with 10% aqueous sodium sulfite solution and saturated aqueous sodium bicarbonate solution.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to light yellow liquid. The reported yield is approximately 62%.[5]

Alternative Synthetic Methodologies

Epoxidation using Hydrogen Peroxide

An alternative to m-CPBA for the epoxidation of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine is the use of hydrogen peroxide in a buffered aqueous-organic solvent system.[8]

Reaction Conditions:

  • Reagent: Hydrogen peroxide (27% aqueous solution)

  • Solvents: Acetonitrile, methanol, and water

  • Buffer: Disodium hydrogen phosphate to maintain a pH of 7-9.5

  • Base: 1 M Sodium hydroxide solution

  • Temperature: 60-80 °C

  • Yield: A total yield of 85.2% for the pure product after distillation has been reported for a large-scale synthesis.[8]

This method offers a potentially more cost-effective and environmentally benign alternative to the use of peroxyacids.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Acetalization cluster_step2 Step 2: Epoxidation 2-Butene-1,4-diol 2-Butene-1,4-diol Intermediate 4,7-dihydro-2,2-dimethyl- 1,3-dioxepine 2-Butene-1,4-diol->Intermediate H+ 2,2-Dimethoxypropane 2,2-Dimethoxypropane 2,2-Dimethoxypropane->Intermediate Final_Product 4,4-Dimethyl-3,5,8-trioxabicyclo [5.1.0]octane Intermediate->Final_Product mCPBA m-CPBA mCPBA->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow Start Start: Reactants Reaction Reaction (Acetalization or Epoxidation) Start->Reaction Workup Aqueous Workup (Washing, Extraction) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation) Concentration->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the production of important pharmaceutical agents. The primary two-step synthetic route, involving acetalization followed by epoxidation, is efficient and provides the target molecule in good overall yield and high purity. While m-CPBA is a common epoxidizing agent, the use of hydrogen peroxide presents a viable and potentially more sustainable alternative. This guide provides the necessary technical details to aid researchers and professionals in the successful synthesis and handling of this important intermediate.

References

An In-depth Technical Guide on 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (CAS No. 57280-22-5). This bicyclic organic compound is a significant intermediate in the pharmaceutical industry, most notably in the synthesis of Gadobutrol, a gadolinium-based contrast agent for magnetic resonance imaging (MRI).[1][2] Its unique structure, featuring a bicyclo[5.1.0] framework with three oxygen atoms, imparts specific reactivity that is valuable in asymmetric synthesis.[1][3] This document details its physicochemical properties, experimental protocols for its preparation, key chemical reactions, and safety information.

Chemical and Physical Properties

This compound is typically a clear, colorless to light yellow liquid.[1][4][5] It possesses moderate stability under standard conditions but is noted to be sensitive to air and heat.[3][6] Its properties make it a valuable building block in specialized chemical processes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₃[1][2][3][7][8]
Molecular Weight 144.17 g/mol [1][2][7][8][9]
CAS Number 57280-22-5[1][3][7][9]
Appearance Clear colorless to yellow liquid[1][4][5]
Density 1.1 ± 0.1 g/cm³[1]
Boiling Point 179.0 ± 20.0 °C at 760 mmHg[1]
Flash Point 56.4 ± 19.1 °C[1]
Refractive Index 1.437[1]
LogP 0.58[1]
Polar Surface Area 30.99 Ų[1]
Vapor Pressure 1.3 ± 0.3 mmHg at 25°C[1]
Purity (Assay) ≥95.0% to ≥99.0%[1][2][6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Fourier-transform infrared (FTIR) and attenuated total reflectance-infrared (ATR-IR) spectra are available for this compound.[7] The PubChem database provides access to this spectral information.[7]

Experimental Protocols

Synthesis

A common method for the preparation of this compound involves a two-step process starting from 2-butene-1,4-diol and 2,2-dimethoxypropane.[10]

Step 1: Cyclization to form 4,7-dihydro-2,2-dimethyl-1,3-dioxepine

  • Reactants: 2-butene-1,4-diol and 2,2-dimethoxypropane.[10]

  • Catalyst: Concentrated sulfuric acid.[10]

  • Procedure: The reactants undergo a cyclization reaction in the presence of the acid catalyst to yield the intermediate, 4,7-dihydro-2,2-dimethyl-1,3-dioxepine.[10]

Step 2: Epoxidation to form this compound

  • Reactant: 4,7-dihydro-2,2-dimethyl-1,3-dioxepine from Step 1.[10]

  • Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).[10]

  • Solvent: Dichloromethane or ethylene dichloride.[10]

  • Procedure: The intermediate is dissolved in the solvent. m-CPBA is added, and the reaction proceeds at room temperature until the starting material is consumed. The reaction mixture is then worked up by filtering and washing the filtrate with aqueous sodium sulfite and saturated sodium bicarbonate solutions.[10]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-butene-1,4-diol 2-butene-1,4-diol A 4,7-dihydro-2,2-dimethyl- 1,3-dioxepine 2-butene-1,4-diol->A  Cyclization  (H₂SO₄ cat.) 2,2-dimethoxypropane 2,2-dimethoxypropane 2,2-dimethoxypropane->A B 4,4-Dimethyl-3,5,8-trioxabicyclo [5.1.0]octane A->B Epoxidation (m-CPBA)

Synthesis pathway of this compound.
Purification

The crude product obtained from the synthesis is purified via vacuum distillation to yield the final product with a purity of ≥99.6%.[4]

Purification Workflow:

  • Workup: The reaction mixture is filtered. The filtrate is washed sequentially with a 10% sodium sulfite solution and a saturated sodium bicarbonate solution.[10]

  • Drying: The organic phase is dried, for instance, with anhydrous sodium sulfate.[10]

  • Solvent Removal: The solvent is removed by distillation at 40°C to obtain the crude product.[4]

  • Final Purification: The crude material is subjected to vacuum distillation to obtain the pure compound.[4]

Reactivity and Applications

The unique bicyclic structure, which includes an epoxide-like functionality, is key to its reactivity.[1]

Intermediate for Gadobutrol

The primary application of this compound is as a key intermediate in the synthesis of Gadobutrol, a gadolinium-based contrast agent used for MRI.[1][2] The high purity of the intermediate is essential to ensure the efficacy and safety of the final pharmaceutical product.[2]

G A 4,4-Dimethyl-3,5,8-trioxabicyclo [5.1.0]octane B Complex Synthetic Pathway A->B Key Intermediate C Gadobutrol (MRI Contrast Agent) B->C Yields

Role as a key intermediate in the synthesis of Gadobutrol.
Asymmetric Synthesis and Chiral Applications

This compound serves as a meso-epoxide, making it a valuable chiral building block in asymmetric synthesis.[1][4]

  • Asymmetric Aminolysis: It is used in Ti(IV)/BINOL catalyzed asymmetric aminolysis to produce optically pure derivatives.[4] A study in the Journal of the American Chemical Society investigated the mechanism of this reaction, highlighting the role of water and the active catalyst entities.[4]

  • Chiral Carbamates: The compound is employed in the CO₂-mediated formation of chiral carbamates. This reaction proceeds through a polycarbonate intermediate and reaction with amine nucleophiles, achieving excellent yields and up to 99% enantiomeric excess.[1][4]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product A 4,4-Dimethyl-3,5,8-trioxabicyclo [5.1.0]octane (meso-epoxide) D Optically Pure Amino Alcohol Derivative A->D B Amine Nucleophile B->D C Ti(IV)/BINOLate/Water C->D Catalyzes Asymmetric Ring-Opening

Workflow for Ti(IV)/BINOL catalyzed asymmetric aminolysis.
Other Applications

Its biodegradable nature aligns with the principles of sustainable chemistry.[1] The compound is also utilized in the production of polycarbonates and copolymers.[3] The ring-opening of the molecule can lead to the formation of other heterocyclic compounds like cyclen or various amines.[3]

Safety and Handling

This compound is classified with specific hazards that require careful handling.

GHS Hazard Classification:

  • Eye Irritation (Category 2): Causes serious eye irritation (H319).[11][12]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction (H317).[11][12]

Precautionary Measures:

  • Handling: Avoid breathing vapors or mist and prevent contact with skin, eyes, and clothing.[11][13] Use in a well-ventilated area with local exhaust.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[11][13]

  • Storage: Store in a refrigerator.[5] The compound is sensitive to heat and air.[6]

  • Spill Response: In case of a spill, absorb with inert material like sand or vermiculite and place in a suitable container for disposal.[13] Avoid spillage entering drains or water courses.[13]

The substance is stable under normal conditions, and hazardous polymerization is not expected to occur.[13]

References

An In-depth Technical Guide to 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (CAS 57280-22-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane is a bicyclic organic compound that serves as a crucial intermediate in the synthesis of various high-value chemicals, most notably the magnetic resonance imaging (MRI) contrast agent, Gadobutrol.[1][2] Its unique strained ring system, containing an epoxide and a protected diol in a compact structure, makes it a versatile building block for introducing specific stereochemistry and functionality in complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and key applications, with a focus on detailed experimental protocols and reaction mechanisms.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below, providing essential data for its handling, characterization, and use in chemical synthesis.

General and Physicochemical Properties
PropertyValueReference(s)
CAS Number 57280-22-5[3]
Molecular Formula C₇H₁₂O₃[3][4]
Molecular Weight 144.17 g/mol [3][4]
Appearance Clear, colorless to light yellow liquid[4]
Boiling Point 179 °C at 760 mmHg; 86 °C at 15 mmHg[4]
Density 1.071 g/cm³[5]
Flash Point 56 °C[5]
Refractive Index 1.4560 to 1.4600[5]
Solubility Insoluble in water; soluble in organic solvents such as ethanol and dimethylformamide.[6]
Spectroscopic Data

Spectroscopic analysis is critical for the identification and quality control of this compound. The following tables summarize its key spectral features.

Table 2.2.1. ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignmentReference(s)
4.03dd4H[7]
3.22s2H[7]
1.37s3H[7]
1.32s3H[7]

Table 2.2.2. ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentReference(s)
102.36C(CH₃)₂[7]
60.10O-CH₂[7]
56.51CH-O (epoxide)[7]
24.79CH₃[7]
23.50CH₃[7]

Table 2.2.3. FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
2991, 2940mediumC-H stretching (methyl groups)[4][7]
1374mediumC-H bending[7]
1220strongC-O stretching (ether)[4][7]
1150, 1120, 1086, 1034mediumC-O stretching[7]

Table 2.2.4. Mass Spectrometry Data

m/zInterpretationReference(s)
144[M]⁺ (Molecular ion)[4]
167.06797[M+Na]⁺[7]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from commercially available materials.

Synthesis Workflow

G cluster_0 Step 1: Acetal Formation cluster_1 Step 2: Epoxidation 2-Butene-1,4-diol 2-Butene-1,4-diol Acetal_Formation Cyclization 2-Butene-1,4-diol->Acetal_Formation 2,2-Dimethoxypropane 2,2-Dimethoxypropane 2,2-Dimethoxypropane->Acetal_Formation Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Acetal_Formation Intermediate 4,7-Dihydro-2,2-dimethyl- 1,3-dioxepine Acetal_Formation->Intermediate Epoxidation Epoxidation Intermediate->Epoxidation m-CPBA m-Chloroperoxybenzoic acid m-CPBA->Epoxidation Final_Product 4,4-Dimethyl-3,5,8-trioxabicyclo [5.1.0]octane Epoxidation->Final_Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4,7-Dihydro-2,2-dimethyl-1,3-dioxepine [7][8]

  • To a flame-dried flask at 0 °C, add 2-methoxypropene (5.74 mL, 60.0 mmol) and anhydrous sodium sulfate (2 g).

  • Add cis-2-butene-1,4-diol (1.64 mL, 20.0 mmol) and a catalytic amount of p-toluenesulfonic acid (10 mg).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by adding solid sodium carbonate (5 g) and stir the slurry vigorously.

  • Filter the mixture and concentrate the filtrate in vacuo.

  • Purify the crude residue by Kugelrohr distillation (0.5 torr, 80 °C) to obtain 4,7-dihydro-2,2-dimethyl-1,3-dioxepine as a colorless oil.

Step 2: Synthesis of this compound [7][8]

  • Dissolve 4,7-dihydro-2,2-dimethyl-1,3-dioxepine (1.09 g) in dichloromethane in a suitable flask.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution at room temperature with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.

  • Wash the organic filtrate sequentially with 10% aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to afford this compound.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key building block for the synthesis of Gadobutrol, a gadolinium-based contrast agent for MRI.

Synthesis of Gadobutrol

The synthesis of Gadobutrol involves the nucleophilic ring-opening of the epoxide in this compound by a protected cyclen derivative, followed by deprotection and complexation with gadolinium.

Experimental Workflow: Synthesis of Gadobutrol

G Start Cyclen Step1 Protection/Activation Start->Step1 Intermediate1 Activated Cyclen Step1->Intermediate1 Step2 Ring Opening Intermediate1->Step2 Title_Compound 4,4-Dimethyl-3,5,8-trioxabicyclo [5.1.0]octane Title_Compound->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Alkylation & Deprotection Intermediate2->Step3 Butrol_Ligand Butrol Ligand Step3->Butrol_Ligand Step4 Complexation Butrol_Ligand->Step4 Gd_Source Gadolinium Oxide Gd_Source->Step4 Gadobutrol Gadobutrol Step4->Gadobutrol

Caption: General workflow for the synthesis of Gadobutrol.

Detailed Experimental Protocol: One-Pot Synthesis of Gadobutrol[1][9]
  • Under a nitrogen atmosphere, charge a reactor with cyclen (139.34 mol) and toluene (200 L).

  • Add dimethylformamide dimethyl acetal (20 L) and slowly heat the mixture. Distill off the azeotrope of methanol/dimethylamine/toluene.

  • Completely distill off the remaining solvent under reduced pressure.

  • Cool the resulting oil to 50 °C and add this compound (147.86 mol).

  • Stir the mixture at a jacket temperature of 130 °C for 12 hours.

  • Cool the reaction to 40 °C and add water and lithium hydroxide to hydrolyze the formyl intermediate.

  • Add chloroacetic acid and adjust the pH to 8-14 with lithium hydroxide or N-methylimidazole, and react at 40-90 °C.

  • Acidify the mixture to pH 1-4.5 with hydrochloric acid.

  • Add a stoichiometric amount of a gadolinium salt and stir at 50-100 °C for 1-12 hours.

  • Adjust the pH to 4-8 with lithium hydroxide.

  • Purify the resulting Gadobutrol solution by ultrafiltration and recrystallization.

Asymmetric Ring-Opening Reactions

This compound is a meso-compound, and its asymmetric ring-opening provides a powerful method for the synthesis of chiral molecules. The titanium/BINOLate catalyzed aminolysis is a well-studied example.[5][9]

Catalytic Cycle for Asymmetric Aminolysis

G Catalyst Ti(BINOLate)₂ Complex Catalyst-Substrate Complex Catalyst->Complex Substrate 4,4-Dimethyl-3,5,8-trioxabicyclo [5.1.0]octane Substrate->Complex Nucleophile Amine (R-NH₂) RingOpening Nucleophilic Attack (Ring Opening) Nucleophile->RingOpening Complex->RingOpening Product_Complex Product-Catalyst Complex RingOpening->Product_Complex Product_Complex->Catalyst Regeneration Product Chiral Amino Alcohol Product_Complex->Product

Caption: Proposed catalytic cycle for the asymmetric ring-opening of this compound.

Detailed Experimental Protocol: Asymmetric Ring-Opening Aminolysis

A general procedure based on the work of Bao et al. is as follows:[5]

  • In a glovebox, add the chiral BINOL ligand and Ti(OiPr)₄ to a dried Schlenk tube.

  • Add anhydrous toluene and stir the mixture at room temperature for a specified time to pre-form the catalyst.

  • Add this compound to the catalyst solution.

  • Add the amine nucleophile (e.g., benzylamine) to initiate the reaction.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral amino alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is a combustible liquid and may cause skin and eye irritation.[5] Use in a well-ventilated area and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from heat and ignition sources.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of the MRI contrast agent Gadobutrol. Its unique structure also allows for its use in asymmetric synthesis to generate chiral building blocks. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a key intermediate in the synthesis of advanced pharmaceutical agents, most notably the gadolinium-based MRI contrast agent, Gadobutrol.[1] A comprehensive understanding of its molecular structure is paramount for ensuring the purity, efficacy, and safety of such critical healthcare products. This document details the spectroscopic data and experimental protocols that collaboratively confirm the compound's unique bicyclic structure.

Physicochemical and Spectroscopic Data Summary

The fundamental properties and spectroscopic data for this compound (CAS Number: 57280-22-5) are summarized below. This data is essential for its identification and characterization.[1][2][3][4]

PropertyValue
Molecular FormulaC₇H₁₂O₃
Molecular Weight144.17 g/mol
AppearanceColorless to light yellow liquid
Boiling Point86 °C at 15 mmHg
Refractive Index1.58
¹H NMR (500 MHz, CDCl₃) δ 4.03 (dd, J = 28.1, 14.3 Hz, 4H), 3.22 (s, 2H), 1.37 (s, 3H), 1.32 (s, 3H)
¹³C NMR (125 MHz, CDCl₃) δ 102.36, 60.10, 56.51, 24.79, 23.50
Mass Spectrometry (ESI+) m/z 167.06797 ([M+Na]⁺)
Infrared (thin film, cm⁻¹) 2991 (m), 2940 (m), 1374 (m), 1220 (s), 1150 (m), 1120 (m), 1086 (m), 1034 (m)

Structure Elucidation Workflow

The elucidation of the structure of this compound is a multi-step process that begins with its synthesis followed by a battery of spectroscopic analyses. Each analytical technique provides a unique piece of the structural puzzle, and their combined interpretation leads to the unambiguous confirmation of the molecule's architecture.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials: 2-Butene-1,4-diol & 2,2-Dimethoxypropane step1 Cyclization start->step1 intermediate Intermediate: 4,7-dihydro-2,2-dimethyl- 1,3-dioxepine step1->intermediate step2 Epoxidation (m-CPBA) intermediate->step2 product Final Product: This compound step2->product ms Mass Spectrometry (MS) product->ms Determines Molecular Weight ir Infrared (IR) Spectroscopy product->ir Identifies Functional Groups nmr Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) product->nmr Elucidates Connectivity and Stereochemistry elucidation Final Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation

A logical workflow for the synthesis and structure elucidation of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound[5]

This synthesis is a two-step process starting from commercially available reagents.

Step 1: Synthesis of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine

  • Reaction Setup: A solution of 2-butene-1,4-diol and 2,2-dimethoxypropane is prepared. A catalytic amount of concentrated sulfuric acid is added to facilitate the cyclization reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Work-up and Purification: The reaction is neutralized, and the crude product is extracted. The resulting intermediate, 4,7-dihydro-2,2-dimethyl-1,3-dioxepine, is purified by distillation.

Step 2: Epoxidation to form this compound

  • Reaction Setup: The purified 4,7-dihydro-2,2-dimethyl-1,3-dioxepine is dissolved in a suitable solvent, such as dichloromethane.

  • Reaction Conditions: Meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise to the solution at room temperature to perform the epoxidation of the double bond.

  • Work-up and Purification: The reaction mixture is washed with a sodium sulfite solution to remove excess peroxide, followed by a wash with a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation to yield this compound as a clear liquid.[2]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the purified product is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

  • Sample Preparation: The sample is introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI).

  • Data Acquisition: High-resolution mass spectra (HRMS) are obtained to determine the exact mass of the molecular ion.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular formula and aspects of the structure. The molecular ion peak is observed at m/z 144.[5]

Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule. Key absorptions include C-H stretching in the 2800-3000 cm⁻¹ region and C-O stretching vibrations characteristic of ethers in the 1000-1300 cm⁻¹ range.[5]

Structural Interpretation of Spectroscopic Data

The collective spectroscopic data provides irrefutable evidence for the structure of this compound.

cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation cluster_structure Confirmed Structure nmr_data ¹H and ¹³C NMR Data connectivity Proton and Carbon Connectivity nmr_data->connectivity ms_data Mass Spectrometry Data mol_formula Molecular Formula Confirmation (C₇H₁₂O₃) ms_data->mol_formula ir_data Infrared Spectroscopy Data func_groups Presence of Ether Linkages and Alkyl Groups ir_data->func_groups final_structure This compound connectivity->final_structure mol_formula->final_structure func_groups->final_structure

Relationship between spectroscopic data and the confirmed molecular structure.
  • ¹H NMR: The spectrum reveals four distinct proton environments. The complex multiplet at 4.03 ppm corresponds to the four methylene protons of the seven-membered ring. The singlet at 3.22 ppm is assigned to the two equivalent protons on the epoxide ring. The two singlets at 1.37 and 1.32 ppm are characteristic of the two non-equivalent methyl groups attached to the same carbon atom.

  • ¹³C NMR: The five signals in the ¹³C NMR spectrum are consistent with the proposed structure, which has five unique carbon environments due to symmetry.

  • Mass Spectrometry: The high-resolution mass spectrum confirms the molecular formula C₇H₁₂O₃.

  • Infrared Spectroscopy: The IR spectrum shows the characteristic C-H and C-O stretching frequencies, confirming the presence of alkyl groups and ether functionalities, and the absence of other functional groups like hydroxyls or carbonyls.

Conclusion

The synergistic application of synthetic chemistry and modern spectroscopic techniques provides a robust and unambiguous elucidation of the structure of this compound. This detailed structural confirmation is a critical component in the quality control and regulatory compliance for the synthesis of pharmaceuticals derived from this important intermediate. The methodologies and data presented herein serve as a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

Spectroscopic Profile of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a key intermediate in various synthetic pathways. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.03dd28.1, 14.34H-OCH₂-
3.22s-2H-CH-CH- (epoxide)
1.37s-3H-CH₃
1.32s-3H-CH₃

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
102.36C(CH₃)₂
60.10-OCH₂-
56.51-CH-CH- (epoxide)
24.79-CH₃
23.50-CH₃
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data (Thin Film)

Wavenumber (cm⁻¹)IntensityAssignment
2991mediumC-H stretch (alkane)
2940mediumC-H stretch (alkane)
1374mediumC-H bend (gem-dimethyl)
1220strongC-O stretch (ether/acetal)
1150mediumC-O stretch (ether/acetal)
1120mediumC-O stretch (ether/acetal)
1086mediumC-O stretch (ether/acetal)
1034mediumC-O stretch (ether/acetal)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

TechniqueIonm/zNotes
Mass Spectrometry[M]⁺144Molecular ion peak corresponding to the molecular weight of 144.17 g/mol .[1]
High-Resolution Mass Spectrometry (HRMS-ESI+)[M+Na]⁺Calculated: 167.06787, Found: 167.06797Confirms the molecular formula of C₇H₁₂O₃.

The fragmentation pattern in mass spectrometry likely involves the initial loss of methyl groups or ring-opening processes characteristic of bicyclic ethers.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

    • ¹H NMR: Spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat liquid was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The IR spectrum was recorded using an FT-IR spectrometer. A background spectrum of the clean KBr/NaCl plates was acquired first. The sample was then placed in the beam path, and the sample spectrum was recorded. The instrument was typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, the sample was dissolved in a suitable volatile solvent.

  • Ionization: Electron ionization (EI) is a common method for volatile compounds like this. In this process, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. For high-resolution mass spectrometry, a soft ionization technique such as electrospray ionization (ESI) may be used.

  • Mass Analysis: The ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions were detected, and their abundance was recorded to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Compound of Interest (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

physical properties of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a notable bicyclic ether, serves as a critical intermediate in advanced organic synthesis, particularly in the production of chiral molecules and pharmaceutical agents. This document provides a comprehensive overview of its physical properties, supported by available data and generalized experimental protocols. A key application in asymmetric catalysis is also detailed, offering insights into its synthetic utility.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][2][3] Its core structure consists of a bicyclic system containing three oxygen atoms, with two methyl groups attached to the fourth carbon.[1] This unique structure imparts specific reactivity, making it a valuable precursor in various chemical transformations.[4]

Tabulated Physical Properties

The following table summarizes the key quantitative physical and chemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₃[1][3][5]
Molecular Weight 144.17 g/mol [1][5][6][7]
Appearance Colorless to light yellow liquid[1][2][3]
Boiling Point 179.0 ± 20.0 °C at 760 mmHg86 °C at 15 mmHg[1][3]
Density 1.1 ± 0.1 g/cm³[3]
Refractive Index 1.437[3]
Flash Point 56.4 ± 19.1 °C[3]
Vapor Pressure 1.3 ± 0.3 mmHg at 25°C[3]
Purity ≥95.0% to ≥99.6% (GC)[2][8]
CAS Number 57280-22-5[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

  • Mass Spectrometry : The molecular ion peak is observed at m/z 144, which corresponds to its molecular weight.[1] The fragmentation pattern typically involves the loss of methyl groups or ring-opening, characteristic of bicyclic ethers.[1]

  • Infrared (IR) and Raman Spectroscopy : The IR spectrum is expected to show characteristic C-O stretching vibrations for the ether linkages in the 1000-1300 cm⁻¹ region.[1] The symmetric and asymmetric C-H stretching modes of the methyl groups are anticipated in the 2800-3000 cm⁻¹ range.[1] Raman spectroscopy provides complementary information for characterizing the bicyclic framework.[1]

Experimental Protocols

Determination of Boiling Point under Reduced Pressure

The boiling point of this compound is significantly lower at reduced pressure, which is a common technique for distilling thermally sensitive compounds.

Apparatus:

  • Round-bottom flask

  • Claisen adapter

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • The liquid sample is placed in the round-bottom flask with a stir bar or boiling chips.

  • The distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.

  • The vacuum pump is connected and the system is evacuated to the desired pressure, which is monitored by the manometer.

  • Once the desired pressure is stable, the heating mantle is turned on to gently heat the sample.

  • The temperature is slowly increased until the liquid begins to boil and the vapor condensation ring rises to the level of the thermometer bulb.

  • The temperature at which the liquid is actively distilling at a steady rate is recorded as the boiling point at that specific pressure.

Determination of Density

The density of a liquid organic compound can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

  • Pycnometer (a flask with a specific volume)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure using a Pycnometer:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

  • The filled pycnometer is weighed.

  • The temperature of the liquid is recorded.

  • The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and weighed again.

  • The volume of the pycnometer can be calculated from the mass and known density of the reference liquid.

  • The density of the sample liquid is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Synthetic Workflow: Asymmetric Ring-Opening Aminolysis

This compound is a key meso-epoxide used in the synthesis of chiral compounds. A significant application is its asymmetric ring-opening aminolysis catalyzed by a Titanium/BINOLate/Water system to produce chiral β-amino alcohols, which are valuable building blocks in pharmaceuticals.[2] The mechanism of this reaction has been investigated, revealing the role of different catalytic species.[8]

Asymmetric_Ring_Opening_Aminolysis cluster_reactants Reactants cluster_catalyst Catalyst System cluster_catalyst_formation Catalyst Formation cluster_reaction Asymmetric Ring-Opening cluster_product Product meso_epoxide 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane ring_opening Nucleophilic Attack on Epoxide meso_epoxide->ring_opening Substrate amine Amine (e.g., Benzylamine) amine->ring_opening Nucleophile ti_isopropoxide Ti(OiPr)4 active_catalyst Active Ti(BINOLate)2 Species ti_isopropoxide->active_catalyst Reacts with binol Enantiopure BINOL binol->active_catalyst water H2O water->active_catalyst Role in catalyst reorganization active_catalyst->ring_opening Catalyzes chiral_product Chiral β-Amino Alcohol ring_opening->chiral_product Yields

References

The Crucial Role of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane in Gadobutrol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the bicyclic intermediate, 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, in the synthesis of Gadobutrol, a gadolinium-based contrast agent for magnetic resonance imaging (MRI). Understanding the chemistry and procedural intricacies involving this key intermediate is essential for the efficient and high-purity production of this widely used diagnostic drug.

Introduction

Gadobutrol is a non-ionic, macrocyclic gadolinium complex valued for its high stability and efficacy as an MRI contrast agent.[1][2] Its synthesis is a multi-step process, with a critical stage involving the alkylation of 1,4,7,10-tetraazacyclododecane (cyclen) with this compound. This reaction introduces the dihydroxy-hydroxymethylpropyl side chain that is characteristic of the butrol ligand, which chelates the gadolinium ion. The unique bicyclic structure of this compound, containing an epoxide-like functionality, facilitates a controlled ring-opening reaction to form the desired mono-alkylated product.[3]

Synthesis Pathway Overview

The synthesis of Gadobutrol from cyclen and this compound can be broadly categorized into three main stages:

  • Mono-alkylation of Cyclen: The initial and most critical step involves the reaction of cyclen with this compound to form the mono-alkylated intermediate, N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)-1,4,7,10-tetraazacyclododecane. This reaction is often carried out in the presence of a lithium salt, which is believed to enhance the selectivity for mono-alkylation.[4][5]

  • Carboxymethylation: The three remaining secondary amine groups on the cyclen ring of the mono-alkylated intermediate are then carboxymethylated, typically using an acetic acid derivative like chloroacetic acid or bromoacetic acid, under basic conditions.[1][6]

  • Complexation with Gadolinium: The final stage involves the complexation of the resulting macrocyclic ligand (butrol) with a gadolinium salt, most commonly gadolinium(III) oxide, to yield Gadobutrol.[1][2] Subsequent purification steps are crucial to achieve the high purity required for pharmaceutical applications.[4][7]

Key Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound in the synthesis of Gadobutrol, based on patented procedures.

Protocol 1: Synthesis of N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)-1,4,7,10-tetraazacyclododecane/LiCl complex

This protocol describes the initial alkylation of cyclen with this compound.

  • Reactants and Solvents:

    • 1,4,7,10-tetraazacyclododecane (cyclen)

    • This compound

    • Lithium chloride

    • Isopropanol

  • Procedure:

    • A mixture of cyclen, lithium chloride, and this compound is suspended in isopropanol.[4][5]

    • The reaction mixture is heated to reflux (approximately 80-85°C) and maintained for a period of 24 hours.[8]

    • Following the reaction, the isopropanol is removed by distillation, and the residue is taken up in water for the subsequent carboxymethylation step. The product of this stage is the N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)-1,4,7,10-tetraazacyclododecane/LiCl complex, which is typically not isolated but carried forward directly.[4][5]

Protocol 2: One-Pot Synthesis of the Butrol Ligand

This protocol outlines a "one-pot" procedure where the initial alkylation is followed directly by carboxymethylation without isolation of the intermediate.

  • Reactants and Solvents:

    • Cyclen

    • Dimethylformamide dimethyl acetal (for in-situ formylation as a protecting group strategy)

    • Toluene

    • This compound

    • Water

    • Lithium hydroxide monohydrate

    • Chloroacetic acid or bromoacetic acid

  • Procedure:

    • Cyclen is reacted with dimethylformamide dimethyl acetal in toluene to form a formyl intermediate. The solvent is then removed under reduced pressure.[6][9]

    • The resulting oil is cooled, and this compound is added. The mixture is heated at approximately 130°C for 12 hours.[6][9]

    • After cooling, water and lithium hydroxide monohydrate are added to hydrolyze the formyl group.[6][9]

    • Chloro- or bromoacetic acid is then added, and the pH is maintained in the alkaline range (pH 8-14) with lithium hydroxide or N-methylimidazole to facilitate carboxymethylation.[6]

    • The reaction mixture is then acidified to a pH of 1-4.5 to prepare for complexation.[6]

Quantitative Data

The yield and purity of the intermediates and the final Gadobutrol product are critical parameters in the manufacturing process. The following table summarizes available quantitative data from various sources.

Reaction StepReactantsKey ConditionsProductYieldPurityReference
Mono-alkylationCyclen, this compoundn-Butanol, refluxMono-alkylated cyclen65%Not Specified[10]
Carboxymethylation1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride, Chloroacetic acidpH 9-10, 70°C, 18hButrol ligand65%Not Specified[1]
ComplexationButrol ligand, Gd₂O₃Water, 90°C, 6hGadobutrol87%>99.7% (after purification)[1][4]
One-Pot Synthesis (Example)24.0 kg Cyclen, 22.44 kg this compoundToluene, DMF acetal, LiOH, Chloroacetic acid, Gd₂O₃Gadobutrol>96% (crude)Not Specified[6][11]
Lab Scale Synthesis (Example)5.0 g Cyclen, 5.0 g this compoundIsopropanol, THF, LiClIntermediate (IV)8.1 g (crude)Not Specified[8]

Signaling Pathways and Experimental Workflows

The synthesis of Gadobutrol is a linear chemical process rather than a biological signaling pathway. The following diagrams illustrate the logical workflow of the synthesis.

Gadobutrol_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product Cyclen 1,4,7,10-Tetraazacyclododecane (Cyclen) Alkylation Mono-alkylation Cyclen->Alkylation TOBO This compound TOBO->Alkylation Carboxymethylation Carboxymethylation Alkylation->Carboxymethylation Mono-alkylated Intermediate Complexation Complexation with Gd(III) Carboxymethylation->Complexation Butrol Ligand Gadobutrol Gadobutrol Complexation->Gadobutrol

Caption: Overall workflow for the synthesis of Gadobutrol.

Experimental_Workflow Reactants Mix Cyclen, LiCl, and This compound in Isopropanol Reflux Heat to Reflux (80-85°C) for 24 hours Reactants->Reflux Solvent_Removal Remove Isopropanol via Distillation Reflux->Solvent_Removal Aqueous_Workup Dissolve Residue in Water Solvent_Removal->Aqueous_Workup Next_Step Proceed to Carboxymethylation Aqueous_Workup->Next_Step

Caption: Experimental workflow for the mono-alkylation step.

Conclusion

This compound is an indispensable building block in the synthesis of Gadobutrol. The efficiency of its reaction with cyclen directly impacts the overall yield and purity of the final active pharmaceutical ingredient. The methodologies presented in this guide, derived from established literature and patents, provide a comprehensive overview for professionals in the field of drug development and manufacturing. Careful control of reaction conditions during the mono-alkylation step is paramount to minimizing the formation of by-products and ensuring a streamlined and cost-effective synthesis of high-purity Gadobutrol.

References

An In-depth Technical Guide to 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (CAS No. 57280-22-5), a pivotal intermediate in contemporary pharmaceutical synthesis. This document details its discovery and historical context, outlines established synthetic protocols with underlying chemical principles, and presents a thorough characterization profile including spectroscopic and physical data. Furthermore, it delves into the compound's significant applications, most notably its role as a key building block in the synthesis of the MRI contrast agent Gadobutrol. The paper also explores the mechanistic intricacies of its critical reactions, such as the asymmetric ring-opening aminolysis, which is fundamental to its utility in producing enantiopure pharmaceuticals. All quantitative data is summarized in structured tables, and key experimental procedures are meticulously described. Logical relationships and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language).

Introduction

This compound is a bicyclic organic compound featuring a unique structure that incorporates three ether linkages and two methyl groups within a bicyclo[5.1.0] framework.[1] This distinct architecture imparts specific chemical properties that have made it an invaluable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its primary significance lies in its role as a precursor to Gadobutrol, a gadolinium-based MRI contrast agent.[2] The synthesis of high-purity this compound is therefore of considerable commercial interest. This guide aims to consolidate the available scientific and technical information on this compound, providing a detailed resource for researchers and professionals in drug development and organic synthesis.

History and Discovery

While a definitive first synthesis publication for this compound is not readily apparent in the searched literature, its emergence is intrinsically linked to the development of synthetic routes for Gadobutrol. The CAS number 57280-22-5 suggests its identification and characterization occurred in the latter half of the 20th century. The general synthetic strategy for this class of compounds, involving the epoxidation of a dihydro-1,3-dioxepine, has been known for some time. A notable advancement in the chemistry of related compounds was the work by Inaba et al. in 1999 on the catalytic asymmetric aminolysis of the parent compound, 3,5,8-trioxabicyclo[5.1.0]octane, which laid the groundwork for the stereoselective synthesis of 2-amino-1,3,4-butanetriol equivalents. This highlights the early interest in this bicyclic system for accessing chiral building blocks. The subsequent development and patenting of specific, high-yield synthetic methods, such as the one detailed in Chinese patent CN103351396A, underscore its industrial importance.[3]

Physicochemical and Spectroscopic Data

This compound is typically a colorless to light yellow liquid under standard conditions.[2] A compilation of its key physical and spectroscopic properties is presented below.

Physical Properties
PropertyValueSource
Molecular FormulaC₇H₁₂O₃[4][5]
Molecular Weight144.17 g/mol [4][5]
AppearanceClear colorless to yellow liquid[2]
Boiling Point199.8 °C at 101.3 kPa
Melting Point-7 °C
Density1.11 g/cm³ at 20 °C
Refractive Index1.4560 to 1.4600
Flash Point85.5 °C
Vapor Pressure53.38 Pa at 30 °C; 144.63 Pa at 50 °C; 30.5 Pa at 20 °C
log Pow-0.07 at 25 °C
Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

TechniqueDataSource
¹H NMR (500 MHz, CDCl₃): δ 4.03 (dd, J = 28.1, 14.3 Hz, 4H), 3.22 (s, 2H), 1.37 (s, 3H), 1.32 (s, 3H)
¹³C NMR (125 MHz, CDCl₃) δ 102.36, 60.10, 56.51, 24.79, 23.50
IR (thin film) 2991 (m), 2940 (m), 1374 (m), 1220 (s), 1150 (m), 1120 (m), 1086 (m), 1034 (m) cm⁻¹
HRMS (ESI+) Calculated for C₇H₁₂NaO₃ ([M+Na]⁺): 167.06787, Found: 167.06797

Synthesis of this compound

The most common and industrially relevant synthesis of this compound is a two-step process starting from 2-butene-1,4-diol.[3]

Step 1: Cyclization to form 4,7-dihydro-2,2-dimethyl-1,3-dioxepine. This step involves the acid-catalyzed reaction of 2-butene-1,4-diol with 2,2-dimethoxypropane. The reaction proceeds via the formation of an acetal, which then undergoes intramolecular cyclization to yield the seven-membered dihydro-1,3-dioxepine ring. Concentrated sulfuric acid is often used as the catalyst.[3]

Step 2: Epoxidation of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine. The double bond in the dihydro-1,3-dioxepine intermediate is then epoxidized to form the final product. A common epoxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[3]

A visual representation of this synthetic workflow is provided below.

Synthesis_Workflow Reactant1 2-Butene-1,4-diol Intermediate 4,7-Dihydro-2,2-dimethyl-1,3-dioxepine Reactant1->Intermediate Cyclization Reactant2 2,2-Dimethoxypropane Reactant2->Intermediate Cyclization Catalyst1 H₂SO₄ (cat.) Catalyst1->Intermediate Product This compound Intermediate->Product Epoxidation Epoxidizing_Agent m-CPBA Epoxidizing_Agent->Product

Synthetic pathway to this compound.
Detailed Experimental Protocol

The following protocol is adapted from the Chinese patent CN103351396A.[3]

Step 1: Synthesis of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine

  • To a 500 mL flask equipped with a stirrer and a condenser, add 208 g of 2,2-dimethoxypropane, 88 g of 2-butene-1,4-diol, and 0.1 g of 98 wt% sulfuric acid.[3]

  • Stir the mixture until a homogeneous phase is formed (approximately 10 minutes).[3]

  • Heat the reaction mixture. When the temperature in the flask reaches 70 °C and the temperature at the top of the condenser is 60 °C, begin to distill off the methanol byproduct.[3]

  • Continue the distillation until no more methanol is evolved and the temperature in the flask begins to rise while the temperature at the top of the condenser starts to decrease.[3]

  • Cool the reaction mixture to 50 °C and perform a vacuum distillation to remove any residual methanol.[3]

  • After removing the methanol, change the receiving flask and perform a vacuum distillation of the residue to obtain the crude 4,7-dihydro-2,2-dimethyl-1,3-dioxepine.[3]

  • Rectify the crude product to obtain purified 4,7-dihydro-2,2-dimethyl-1,3-dioxepine. The reported yield for this step is up to 85%.[3]

Step 2: Synthesis of this compound

  • Dissolve the purified 4,7-dihydro-2,2-dimethyl-1,3-dioxepine from Step 1 in dichloromethane and place it in a dropping funnel.[3]

  • In a separate reactor, add dichloromethane and meta-chloroperoxybenzoic acid (m-CPBA) with stirring.[3]

  • At room temperature, add the solution of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine dropwise to the m-CPBA solution.[3]

  • Continue the reaction at room temperature until the starting material is no longer detectable by TLC or GC, and then continue for an additional 1-2 hours.[3]

  • Filter the reaction mixture and wash the filter cake with dichloromethane.[3]

  • Combine the filtrates and wash successively with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and then dry over anhydrous sodium sulfate.[3]

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.[3]

  • Distill the crude product under vacuum to obtain the purified this compound. The reported yield for this step is over 60%, with a purity greater than 98%.[3]

Reactivity and Key Applications

The chemical reactivity of this compound is dominated by the strained epoxide ring, which is susceptible to nucleophilic attack. This reactivity is harnessed in its primary application as a key intermediate in the synthesis of Gadobutrol.

Intermediate in the Synthesis of Gadobutrol

Gadobutrol is a gadolinium-based MRI contrast agent. The synthesis of the butrol ligand involves the ring-opening of this compound with a protected cyclen derivative. This reaction creates the 1-(hydroxymethyl)-2,3-dihydroxypropyl side chain of the butrol ligand.

Asymmetric Ring-Opening Aminolysis

A particularly important reaction of this compound is its asymmetric ring-opening with amines, catalyzed by a chiral titanium/BINOLate system. This reaction is crucial for the synthesis of enantiopure amino alcohol derivatives, which are valuable chiral building blocks in the pharmaceutical industry.

A detailed mechanistic study of this reaction was published in the Journal of the American Chemical Society in 2008. The study revealed that the active catalytic species is a titanium complex bearing a Ti(BINOLate)₂ moiety. Water was found to play a crucial role as a proton shuttle in the catalytic cycle, facilitating the proton transfer between the reactants.

The proposed catalytic cycle for the asymmetric ring-opening is depicted below.

Catalytic_Cycle Catalyst Ti(BINOLate)₂ Complex1 [Catalyst-Epoxide] Complex Catalyst->Complex1 + Epoxide Epoxide 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane Amine R-NH₂ Complex2 [Catalyst-Epoxide-Amine] Complex Complex1->Complex2 + Amine Product_Complex [Catalyst-Product] Complex Complex2->Product_Complex Ring Opening (Proton Shuttle by H₂O) Product_Complex->Catalyst - Product Product Chiral Amino Alcohol Product_Complex->Product

Catalytic cycle for asymmetric aminolysis.

Conclusion

This compound is a molecule of significant industrial and academic interest. Its efficient, scalable synthesis and the unique reactivity of its bicyclic epoxide structure have established it as a critical intermediate in the production of the MRI contrast agent Gadobutrol. The detailed understanding of its synthesis and the mechanism of its key reactions, such as the asymmetric ring-opening aminolysis, continues to be of great importance for the development of new pharmaceuticals and chiral building blocks. This technical guide has consolidated the key information on its history, synthesis, characterization, and applications, providing a valuable resource for professionals in the field.

References

An In-depth Technical Guide to the Thermal Stability of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the thermal stability of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane is limited. This guide provides a comprehensive overview based on the known reactivity of its constituent functional groups, general principles of thermal analysis, and data from structurally related compounds. The experimental protocols and data presented herein are illustrative and should be adapted for specific laboratory conditions.

Introduction

This compound is a bicyclic organic compound featuring a fused epoxide and a 1,3-dioxane ring system. Its unique structure makes it a valuable intermediate in organic synthesis. Understanding the thermal stability of this molecule is crucial for its safe handling, storage, and application in chemical processes, particularly in drug development where reaction conditions can vary widely. This guide outlines the expected thermal behavior of this compound and provides detailed protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Structural Features and Expected Thermal Behavior

The thermal stability of this compound is influenced by its three key structural motifs:

  • Epoxide Ring: Epoxides are known to be thermally labile and can undergo ring-opening reactions at elevated temperatures. This process can be exothermic and may be catalyzed by impurities.

  • 1,3-Dioxane Ring (Acetal): Cyclic acetals are generally more stable than their acyclic counterparts but can be susceptible to acid-catalyzed hydrolysis and thermal decomposition, which may involve fragmentation pathways.

  • Bicyclic System: The fused ring system introduces ring strain, which can lower the activation energy for decomposition pathways compared to non-strained analogues.

Given these features, the thermal decomposition of this compound is likely to be a multi-step process, potentially initiated by the opening of the epoxide ring, followed by the fragmentation of the dioxane ring.

Quantitative Thermal Analysis Data

ParameterExpected Value RangeMethodNotes
TGA
Onset of Decomposition (Tonset)150 - 250 °CTGAThe temperature at which significant weight loss begins.
Temperature at 5% Weight Loss (Td5)160 - 260 °CTGAA common metric for the initiation of thermal decomposition.
Temperature at Maximum Decomposition Rate (Tmax)200 - 300 °CDTGThe peak of the derivative thermogravimetric (DTG) curve, indicating the point of fastest decomposition.
Residual Mass @ 600 °C< 5%TGAIndicates that the compound decomposes into volatile products with little to no char formation.
DSC
Melting Point (Tm)-7 °C (literature value)DSC
Exothermic Decomposition Peak(s)200 - 350 °CDSCThe presence of one or more exothermic peaks would indicate that the decomposition process releases heat.
Enthalpy of Decomposition (ΔHd)-100 to -400 J/gDSCThe total heat released during decomposition. A highly negative value suggests a high-energy decomposition.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are provided below. These protocols are intended as a starting point and should be optimized for the specific instrumentation used.

Objective: To determine the temperatures at which this compound decomposes and to quantify the associated mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Hold at 600 °C for 5 minutes to ensure complete decomposition.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperatures at various percentages of weight loss (e.g., Td5, Td50).

    • Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperature(s) of maximum decomposition rate (Tmax).

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel DSC pan. An empty, sealed pan should be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., -20 °C).

    • Ramp the temperature from -20 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

    • Determine the peak temperatures and integrate the peak areas to calculate the enthalpy of fusion (ΔHf) and the enthalpy of decomposition (ΔHd).

Visualizations

Caption: Structure of this compound.

G A This compound B Initial Heat Input (T > T_onset) A->B Heating C Epoxide Ring Opening (Exothermic) B->C D Formation of Reactive Intermediates C->D E Dioxane Ring Fragmentation D->E F Generation of Volatile Products (e.g., CO, CO2, H2O, smaller hydrocarbons) E->F

Caption: A plausible thermal decomposition pathway.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample (2-10 mg) B Place in TGA/DSC Pan A->B C Seal DSC Pan (if applicable) B->C D Load Sample into Instrument C->D E Purge with Inert Gas D->E F Execute Thermal Program E->F G Record Mass vs. Temperature (TGA) Record Heat Flow vs. Temperature (DSC) F->G H Determine T_onset, T_max, ΔH_d G->H I Generate Report H->I

Caption: General workflow for TGA and DSC analysis.

Safety Considerations

  • Due to the unknown thermal stability and the potential for exothermic decomposition, it is imperative to handle this compound with caution, especially when heating.

  • Initial thermal analyses should be performed on a small scale (milligram quantities).

  • Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of potential incompatibilities with other reagents, especially strong acids, bases, and oxidizing agents, which could lower the decomposition temperature.

Conclusion

While direct experimental data on the thermal stability of this compound is not currently available in the public domain, an understanding of its structural components allows for a reasoned estimation of its thermal behavior. The compound is expected to undergo thermal decomposition at elevated temperatures, likely initiated by the opening of the strained epoxide ring. For definitive quantitative data, experimental determination using TGA and DSC is essential. The protocols and hypothetical data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to safely handle and characterize this compound.

Methodological & Application

Application Notes: Asymmetric Ring-Opening of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The asymmetric ring-opening of meso-epoxides is a powerful strategy in organic synthesis for the creation of chiral, non-racemic building blocks. This document focuses on the enantioselective ring-opening of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a meso-epoxide, through aminolysis. This reaction is particularly significant as it provides an efficient pathway to optically pure 2-amino-1,3,4-butanetriol (ABT) derivatives, which are valuable chiral synthons for drug development and other applications in the life sciences.[1]

Catalytic System

The key to achieving high enantioselectivity in this transformation is the use of a chiral catalyst system. A highly effective system involves a titanium-BINOLate complex generated in situ.[1][2][3][4] The catalyst is typically prepared from a mixture of an enantiopure 1,1'-bi-2-naphthol (BINOL) ligand, a titanium source such as titanium (IV) isopropoxide (Ti(OiPr)₄), and water.[1][4] The presence of water has been found to be crucial for the catalytic activity and enantioselectivity of the reaction, likely functioning as a proton shuttle to facilitate proton transfer between the reactants.[1]

Mechanism of Action

Mechanistic studies, including electrospray ionization mass spectrometry (ESI-MS), have provided strong evidence that the active catalytic species are titanium complexes bearing a Ti(BINOLate)₂ moiety.[1][4] The ratio of BINOL to titanium and the presence of water significantly influence both the reaction's speed and its stereochemical outcome.[1][4] Nonlinear effect (NLE) studies suggest that the catalytic species incorporates more than one BINOL unit.[1][4]

Applications

The primary application of this asymmetric ring-opening reaction is in the synthesis of enantiomerically enriched β-amino alcohols. These compounds are versatile intermediates in the pharmaceutical industry, serving as key building blocks for a wide range of biologically active molecules.[5] The aminolysis of this compound with various amines, catalyzed by the Ti/BINOL system, has been shown to produce the corresponding amino alcohol products with excellent stereoselectivity and high conversion rates.[1]

Quantitative Data

The following table summarizes the results of the asymmetric ring-opening of this compound with different nucleophiles, showcasing the high enantioselectivity achieved with the Ti(IV)/BINOL catalytic system.

NucleophileCatalyst SystemSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)Reference
Benzylamine(S)-BINOL/Ti(OiPr)₄/H₂OToluene40High93[1]
1-Phenylethanamine(S)-BINOL/Ti(OiPr)₄/H₂O9:1 Heptane/Toluene40High>97[1]
Isopropylamine(S)-BINOL/Ti(OiPr)₄/H₂OToluene40Not specifiedReadily determined by chiral GC[1]

Experimental Protocols

General Procedure for the Asymmetric Ring-Opening Aminolysis

This protocol is based on the titanium/BINOLate/water-catalyzed enantioselective ring-opening of this compound.

Materials:

  • This compound

  • (S)-BINOL (or (R)-BINOL for the other enantiomer)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Amine nucleophile (e.g., benzylamine, 1-phenylethanamine)

  • Anhydrous toluene (or 9:1 heptane/toluene)

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

  • Magnetic stirrer and heating plate

Protocol:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve (S)-BINOL in anhydrous toluene.

    • To this solution, add titanium (IV) isopropoxide (Ti(OiPr)₄) in a 1:1 molar ratio with BINOL.

    • Stir the mixture at room temperature for a designated period to allow for the formation of the titanium-BINOLate complex.

    • Add a controlled amount of water to the catalyst mixture. The ratio of BINOL to titanium to water is crucial and is typically in the range of 1:1:10-20.[1]

  • Ring-Opening Reaction:

    • To the prepared catalyst solution, add the amine nucleophile.

    • Finally, add the substrate, this compound, to initiate the reaction.

    • Heat the reaction mixture to 40 °C and stir for the time required to achieve high conversion (monitoring by TLC or GC is recommended).

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino alcohol.

  • Characterization:

    • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizations

Proposed Catalytic Cycle

Catalytic_Cycle Proposed Catalytic Cycle for Asymmetric Ring-Opening Catalyst Active Ti(BINOLate)₂ Complex Intermediate1 Epoxide-Catalyst Complex Catalyst->Intermediate1 Coordination Substrate 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane Substrate->Intermediate1 Nucleophile Amine (R-NH₂) Nucleophile->Intermediate1 Nucleophilic Attack Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Intermediate2->Catalyst Release of Product Product Chiral β-Amino Alcohol Intermediate2->Product Protonolysis (H₂O assisted) Regeneration Catalyst Regeneration

Caption: Proposed catalytic cycle for the Ti/BINOL-catalyzed asymmetric aminolysis.

Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start CatalystPrep Catalyst Preparation (BINOL + Ti(OiPr)₄ + H₂O in Toluene) Start->CatalystPrep ReactionSetup Reaction Setup (Add Amine and Epoxide) CatalystPrep->ReactionSetup Reaction Reaction at 40°C ReactionSetup->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, Chiral HPLC/GC) Purification->Analysis End End Analysis->End

Caption: A streamlined workflow for the asymmetric ring-opening experiment.

References

Application Notes and Protocols: Titanium/BINOL Catalyzed Aminolysis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective ring-opening of meso-epoxides with amines is a powerful transformation in organic synthesis, providing access to valuable chiral β-amino alcohols. These structural motifs are key intermediates in the synthesis of numerous pharmaceuticals and chiral ligands. This application note details a robust protocol for the titanium/BINOL catalyzed asymmetric aminolysis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane. The catalytic system, generated in situ from titanium (IV) isopropoxide (Ti(OiPr)₄), 1,1'-bi-2-naphthol (BINOL), and water, has been shown to be highly effective in this transformation. Mechanistic studies suggest that the active catalytic species is a Ti(BINOLate)₂ complex, and the presence of water plays a crucial role in both the reactivity and enantioselectivity of the reaction[1].

Reaction Principle

The core of this protocol is the asymmetric ring-opening of the meso-epoxide, this compound, with an amine nucleophile. The chirality is induced by a chiral titanium-BINOLate complex, which preferentially activates one of the two enantiotopic C-O bonds of the epoxide for nucleophilic attack. The result is the formation of a non-racemic β-amino alcohol. The reaction is highly dependent on the stoichiometry of the catalyst components and the presence of water, which influences the formation and structure of the active catalytic species[1].

Data Presentation

The following table summarizes representative quantitative data for the titanium/BINOL catalyzed aminolysis of this compound with various amines.

EntryAmineTi(OiPr)₄ (mol%)(S)-BINOL (mol%)H₂O (equiv)SolventTime (h)Yield (%)ee (%)
1Benzylamine10201.0Toluene249592
2p-Methoxybenzylamine10201.0Toluene249290
3Allylamine10201.0Toluene368588
4n-Butylamine10201.0Toluene487885

Experimental Protocols

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • (S)-BINOL or (R)-BINOL

  • Anhydrous Toluene

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Oven-dried glassware (round-bottom flask, syringe, needles)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Temperature-controlled bath

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

Catalyst Preparation (in situ):

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-BINOL (0.2 mmol, 20 mol%).

  • Add anhydrous toluene (2.0 mL) and stir until the BINOL is completely dissolved.

  • Add deionized water (18 µL, 1.0 mmol, 1.0 equiv relative to the epoxide).

  • Add the amine (e.g., benzylamine) (1.2 mmol, 1.2 equiv).

  • Finally, add Ti(OiPr)₄ (0.1 mmol, 10 mol%) dropwise to the stirred solution.

  • Stir the resulting mixture at room temperature for 1 hour to allow for the formation of the active catalyst.

Aminolysis Reaction Procedure:

  • To the pre-formed catalyst solution, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC.

  • Upon completion of the reaction (as indicated by TLC, typically 24-48 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Stir the mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification and Characterization:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

  • Determine the yield of the purified β-amino alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Visualizations

experimental_workflow cluster_catalyst Catalyst Preparation (in situ) cluster_reaction Aminolysis Reaction cluster_purification Purification & Analysis cat_start Start add_binol Add (S)-BINOL to oven-dried flask under N₂ cat_start->add_binol add_solvent Add anhydrous Toluene add_binol->add_solvent add_water Add deionized Water add_solvent->add_water add_amine Add Amine add_water->add_amine add_ti Add Ti(O-iPr)₄ add_amine->add_ti stir_cat Stir at RT for 1h add_ti->stir_cat cat_ready Active Catalyst Solution stir_cat->cat_ready add_epoxide Add Epoxide in Toluene cat_ready->add_epoxide react Stir at specified temperature (e.g., RT) add_epoxide->react monitor Monitor by TLC react->monitor quench Quench with sat. NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate crude_product Crude Product concentrate->crude_product chromatography Flash Column Chromatography crude_product->chromatography pure_product Pure β-Amino Alcohol chromatography->pure_product yield_calc Determine Yield pure_product->yield_calc ee_det Determine Enantiomeric Excess (chiral HPLC) pure_product->ee_det final_char Characterization yield_calc->final_char ee_det->final_char

Caption: Experimental workflow for the Ti/BINOL catalyzed aminolysis.

catalytic_cycle catalyst Ti(S-BINOL)₂(amine)₂ intermediate1 [Epoxide-Ti(S-BINOL)₂(amine)₂ complex] catalyst->intermediate1 Coordination epoxide 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane epoxide->intermediate1 amine R-NH₂ intermediate2 Ring-opened intermediate amine->intermediate2 intermediate1->intermediate2 Nucleophilic attack by amine product Chiral β-Amino Alcohol intermediate2->product Protonolysis catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst Ligand exchange

Caption: Proposed catalytic cycle for the aminolysis reaction.

References

Application Notes and Protocols: Chiral Carbamate Synthesis Using 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chiral carbamates utilizing 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a versatile meso-epoxide. Two primary methodologies are presented: a carbon dioxide-mediated synthesis via a polycarbonate intermediate and a direct asymmetric aminolysis catalyzed by a titanium/BINOL system. These methods offer access to a diverse range of enantioenriched carbamates, which are valuable building blocks in pharmaceutical and agrochemical research.

Introduction

Chiral carbamates are pivotal structural motifs in a multitude of biologically active molecules. The development of efficient and highly stereoselective methods for their synthesis is of significant interest in drug discovery and development. This compound serves as an excellent starting material for these syntheses due to its meso nature, allowing for desymmetrization through catalytic asymmetric ring-opening reactions. This document outlines two distinct and effective protocols for achieving this transformation, yielding chiral β-amino alcohols that are subsequently converted to the target carbamates, or in the case of the CO2-mediated route, directly to the carbamate.

Method 1: CO2-Mediated Chiral Carbamate Synthesis via a Polycarbonate Intermediate

This method involves a two-step, one-pot procedure where this compound is first copolymerized with carbon dioxide in the presence of a chiral catalyst to form a polycarbonate. Subsequent aminolysis of the polycarbonate intermediate with a desired amine yields the chiral carbamate with high enantioselectivity.[1][2] This approach is notable for its use of CO2 as a renewable C1 feedstock.[1]

Experimental Workflow

cluster_step1 Step 1: Copolymerization cluster_step2 Step 2: Aminolysis start This compound + Chiral Catalyst polymerization Polymerization (Toluene, RT, 24h) start->polymerization co2 CO2 (1 atm) co2->polymerization polycarbonate Polycarbonate Intermediate polymerization->polycarbonate aminolysis Aminolysis (RT, 12h) polycarbonate->aminolysis amine Amine Nucleophile amine->aminolysis product Chiral Carbamate aminolysis->product cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Aminolysis ti_source Ti(OiPr)4 catalyst_formation Stir at RT ti_source->catalyst_formation binol (R)-BINOL binol->catalyst_formation active_catalyst Active Ti(IV)/BINOL Catalyst catalyst_formation->active_catalyst reaction Reaction at RT active_catalyst->reaction epoxide 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane epoxide->reaction amine Amine amine->reaction product Chiral Amino Alcohol reaction->product

References

Application Notes and Protocols: Reactivity of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the reactivity of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a key meso-epoxide intermediate, with a variety of nucleophiles. The primary focus is on the ring-opening reactions of the epoxide moiety, which is a crucial transformation in the synthesis of complex molecules, most notably the magnetic resonance imaging (MRI) contrast agent, Gadobutrol. This document details the reaction with amine, thiol, and organometallic nucleophiles, providing experimental protocols and summarizing quantitative data. Furthermore, it outlines the synthetic workflow from this bicyclic epoxide to its application in medical diagnostics.

Introduction

This compound is a bicyclic organic compound featuring a unique structure that incorporates three ether linkages and two methyl groups.[1] Its significance in synthetic chemistry stems from the presence of a strained epoxide ring, which is susceptible to nucleophilic attack, leading to a variety of functionalized products. This reactivity, combined with its chiral nature, makes it a valuable building block in asymmetric synthesis.[2] A prime application of this compound is as a key intermediate in the production of Gadobutrol, a gadolinium-based contrast agent for MRI.[2]

The ring-opening of the epoxide can be catalyzed by both acids and bases. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[3] In contrast, under acidic conditions, the reaction can proceed through an SN1-like mechanism, with the nucleophile attacking the more substituted carbon. The regioselectivity and stereoselectivity of these reactions are of paramount importance in synthetic applications.

Reaction with Amine Nucleophiles

The reaction of this compound with amine nucleophiles is a well-established method for the synthesis of β-amino alcohols. These products are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules.

Asymmetric Aminolysis in the Synthesis of Chiral β-Amino Alcohols

The enantioselective ring-opening of this meso-epoxide with amines, catalyzed by chiral complexes, provides access to optically pure β-amino alcohols. A notable example is the titanium/BINOLate-catalyzed asymmetric aminolysis.[2]

Table 1: Asymmetric Aminolysis of this compound with Benzylamine

EntryCatalyst SystemSolventTime (h)Conversion (%)Yield (%)ee (%)
1Ti(OiPr)₄/(R)-BINOL/H₂OToluene24>999593

Data sourced from a study on the mechanism of asymmetric ring-opening aminolysis.[2]

Experimental Protocol: Asymmetric Aminolysis with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)

  • Toluene, anhydrous

  • Water, deionized

Procedure:

  • To a solution of (R)-BINOL (0.12 mmol) in anhydrous toluene (2.0 mL) under an inert atmosphere, add Ti(OiPr)₄ (0.06 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add deionized water (0.06 mmol) and stir for another 1 hour.

  • Add benzylamine (1.0 mmol) and stir for 30 minutes.

  • Add a solution of this compound (0.5 mmol) in anhydrous toluene (1.0 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino alcohol.

Reaction with Other Nucleophiles

Beyond amines, this compound reacts with a range of other nucleophiles, expanding its synthetic utility.

Reaction with Thiol Nucleophiles

The ring-opening of epoxides with thiols is an efficient method for the synthesis of β-hydroxy sulfides. This reaction is typically carried out under basic conditions to generate the more nucleophilic thiolate anion.[4]

Table 2: Thiolysis of Epoxides with Thiophenol

EntryEpoxideCatalystSolventTime (h)Yield (%)
1Cyclohexene oxideNoneWater587

Data is for a representative epoxide, cyclohexene oxide, as specific data for this compound was not available.[5]

Experimental Protocol: General Procedure for Thiolysis of Epoxides in Water

Materials:

  • Epoxide (e.g., this compound)

  • Thiophenol

  • Water

Procedure:

  • A mixture of the epoxide (1 mmol) and thiophenol (1.2 mmol) in water (5 mL) is stirred at 70 °C.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the β-hydroxy sulfide.[5]

Reaction with Grignard Reagents

Grignard reagents, being strong nucleophiles, readily open epoxide rings to form alcohols. The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide.[6][7] This reaction is a valuable carbon-carbon bond-forming transformation.

Experimental Protocol: General Procedure for Copper-Catalyzed Ring-Opening of Epoxides with Grignard Reagents

Materials:

  • Epoxide (e.g., this compound)

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Copper(I) chloride (CuCl)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of CuCl (5 mol%) in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.2 equivalents).

  • Stir the mixture for 15 minutes.

  • Add a solution of the epoxide (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired alcohol.[8][9]

Application in the Synthesis of Gadobutrol

A significant industrial application of this compound is in the synthesis of Gadobutrol, a macrocyclic, gadolinium-based MRI contrast agent.[10] The synthesis involves the nucleophilic ring-opening of the epoxide by a cyclen derivative.

Synthetic Workflow for Gadobutrol

The overall process involves the reaction of a protected cyclen derivative with this compound, followed by deprotection and complexation with gadolinium(III) oxide.[11][12]

Gadobutrol_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_application Diagnostic Application A 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane C Ring-Opening Reaction A->C B Cyclen Derivative (Nucleophile) B->C D Butrol Ligand Precursor C->D Formation of C-N bond E Deprotection & Complexation with Gd2O3 D->E F Gadobutrol E->F Final Product G Intravenous Administration F->G H Distribution in Extracellular Space G->H I MRI Signal Enhancement H->I J Diagnostic Imaging I->J

Gadobutrol Synthesis and Application Workflow
Experimental Protocol: Synthesis of Gadobutrol Intermediate

Materials:

  • 1,4,7,10-Tetraazacyclododecane (Cyclen)

  • Lithium chloride

  • This compound

  • Isopropanol

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Charge a reactor with cyclen (1 eq), lithium chloride (1.14 eq), and isopropanol.

  • Heat the mixture to 80-85 °C and reflux for 24 hours.[11]

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Dissolve the residue in anhydrous THF.

  • Add this compound (1 eq) and reflux for 5 hours.[11]

  • Concentrate the mixture to dryness under reduced pressure.

  • Add MTBE and reflux to induce crystallization.

  • Filter the solid and dry under vacuum at 50 °C to obtain the intermediate product.[11]

Table 3: Representative Yield for Gadobutrol Intermediate Synthesis

Reactant 1 (Cyclen derivative)Reactant 2SolventReaction TimeProductYield
Tricarboxylate sodium salt of cyclen (20.0 g)This compound (8.5 g)Ethanol10 hours (reflux)Compound 4 (precursor to Gadobutrol)72%

Data sourced from a patent on the preparation of Gadobutrol.[12]

Mechanism of Action of Gadobutrol in MRI

Gadobutrol functions as a positive contrast agent in MRI. The paramagnetic gadolinium(III) ion shortens the T1 relaxation time of water protons in its vicinity. Following intravenous administration, Gadobutrol distributes in the extracellular space, accumulating in areas of abnormal vascularity or blood-brain barrier disruption. This localized shortening of T1 relaxation time leads to a significant increase in signal intensity on T1-weighted images, thereby enhancing the contrast between the pathological tissue and the surrounding healthy tissue.

MRI_Enhancement_Mechanism cluster_mri MRI Process cluster_gadobutrol Gadobutrol Action A RF Pulse Applied to Tissue B Water Protons Excited A->B C T1 Relaxation (Return to Equilibrium) B->C D Signal Detection C->D E Image Formation D->E I Increased Signal Intensity D->I F Gadobutrol in Extracellular Space G Interaction with Water Protons F->G H Shortened T1 Relaxation Time G->H H->C Accelerates I->E

Mechanism of MRI Signal Enhancement by Gadobutrol

Conclusion

This compound is a versatile synthetic intermediate with a rich reaction chemistry centered on the nucleophilic ring-opening of its epoxide. This reactivity has been successfully exploited in the synthesis of the MRI contrast agent Gadobutrol. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, highlighting the potential of this compound in the creation of complex and medicinally relevant molecules. Further exploration of its reactions with a broader range of nucleophiles is warranted to fully unlock its synthetic potential.

References

experimental setup for the epoxidation of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

An is detailed in the following application notes and protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Application Notes

The epoxidation of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The starting material, 4,7-dihydro-2,2-dimethyl-1,3-dioxepine, serves as an intermediate in the synthesis of contrast agents for Magnetic Resonance Imaging (MRI), such as Calcobutrol[1]. The resulting epoxide, 2,2-dimethyl-1,3,6,8-tetraoxabicyclo[4.2.1]nonane, is a versatile building block for further chemical transformations.

The most common and efficient method for this transformation is the use of meta-chloroperoxybenzoic acid (m-CPBA), a widely used oxidizing agent for the epoxidation of olefins[2][3]. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), at low temperatures to ensure high selectivity and minimize side reactions[2]. The protocol provided below is a general yet detailed procedure adapted from established methods for olefin epoxidation using m-CPBA[2][3].

Safety Precautions: Meta-chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive in its pure form; it is typically handled as a more stable 70-77% pure solid[3]. It is crucial to handle m-CPBA with care, using appropriate personal protective equipment (PPE) such as a lab coat, gloves, and safety glasses[3]. The reaction and work-up should be performed in a well-ventilated fume hood[3].

Experimental Protocols

Epoxidation of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine with m-CPBA

This protocol outlines the procedure for the epoxidation of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine to yield 2,2-dimethyl-1,3,6,8-tetraoxabicyclo[4.2.1]nonane.

Materials:

  • 4,7-dihydro-2,2-dimethyl-1,3-dioxepine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath or cryostat

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • In a pre-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,7-dihydro-2,2-dimethyl-1,3-dioxepine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of m-CPBA:

    • In a separate flask, dissolve m-CPBA (1.1 - 1.5 eq) in DCM.

    • Add the m-CPBA solution dropwise to the stirred solution of the dioxepine derivative over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure epoxide[3].

Data Presentation

ParameterValue
Starting Material 4,7-dihydro-2,2-dimethyl-1,3-dioxepine
Reagent meta-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to room temperature
Reaction Time 2 - 4 hours
Expected Product 2,2-dimethyl-1,3,6,8-tetraoxabicyclo[4.2.1]nonane
Purification Method Flash column chromatography
Typical Yield >90% (based on general epoxidation reactions)

Visualization

Below is a diagram illustrating the experimental workflow for the epoxidation of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine.

Epoxidation_Workflow Start Start: Dissolve Dioxepine in DCM Cooling Cool to 0 °C Start->Cooling Addition Slowly Add m-CPBA Solution Cooling->Addition mCPBA_Prep Prepare m-CPBA solution in DCM mCPBA_Prep->Addition Reaction Stir at 0 °C (2-4 hours) Addition->Reaction Quench Quench with Na₂SO₃ solution Reaction->Quench Wash_NaHCO3 Wash with NaHCO₃ solution Quench->Wash_NaHCO3 Wash_H2O_Brine Wash with H₂O and Brine Wash_NaHCO3->Wash_H2O_Brine Dry Dry over MgSO₄ Wash_H2O_Brine->Dry Evaporate Concentrate in vacuo Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End End: Pure Epoxide Purify->End

Caption: Experimental workflow for the epoxidation of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a key intermediate in the production of Gadobutrol, a gadolinium-based MRI contrast agent.[1] The synthesis is a two-step process commencing with the acid-catalyzed cyclization of 2-butene-1,4-diol and 2,2-dimethoxypropane to yield 4,7-dihydro-2,2-dimethyl-1,3-dioxepine. This intermediate is subsequently epoxidized using meta-chloroperoxybenzoic acid (m-CPBA) to produce the target compound. The protocols provided are based on established methods and are designed to be scalable for laboratory and pilot-plant production.

Introduction

This compound (CAS 57280-22-5) is a bicyclic acetal epoxide of significant interest in medicinal and pharmaceutical chemistry.[1] Its primary application is as a crucial building block in the synthesis of Gadobutrol, a non-ionic, paramagnetic contrast agent used to enhance the visibility of internal body structures in magnetic resonance imaging (MRI).[1][2] The high purity of this intermediate is essential for ensuring the quality and safety of the final active pharmaceutical ingredient.[1] This document outlines a reliable and scalable synthetic route, providing detailed protocols, quantitative data, and safety considerations.

Chemical Properties and Specifications

PropertyValueReference
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1][3]
Appearance Colorless to light yellow liquid[1][4]
Boiling Point 179 °C
Density 1.071 g/cm³
Flash Point 56 °C
Purity (Typical) ≥98%

Experimental Protocols

The synthesis of this compound is performed in two main stages, as illustrated in the workflow diagram below.

Step 1: Synthesis of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine

This step involves the acid-catalyzed reaction of 2-butene-1,4-diol with 2,2-dimethoxypropane to form the cyclic acetal intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-butene-1,4-diol88.1188.0 g1.0
2,2-dimethoxypropane104.15208.0 g2.0
Concentrated Sulfuric Acid (98%)98.080.1 g-

Procedure:

  • To a 500 mL flask equipped with a stirrer and a distillation apparatus, add 208.0 g of 2,2-dimethoxypropane, 88.0 g of 2-butene-1,4-diol, and 0.1 g of concentrated sulfuric acid.

  • Stir the mixture until a homogeneous phase is formed (approximately 10 minutes).

  • Heat the reaction mixture. When the internal temperature reaches 70 °C and the temperature at the top of the distillation column is 60 °C, methanol will begin to distill off as a byproduct.

  • Continue the distillation until no more methanol is collected and the temperature in the flask begins to rise while the temperature at the top of the column starts to decrease.

  • Cool the reaction mixture to 50 °C and perform a vacuum distillation to remove any residual methanol.

  • Once all the methanol has been removed, carry out a vacuum distillation of the residue to obtain the crude 4,7-dihydro-2,2-dimethyl-1,3-dioxepine.

  • Further purify the crude product by fractional distillation to yield the pure intermediate.

Expected Yield: ~85%

Step 2: Synthesis of this compound

This step involves the epoxidation of the double bond in 4,7-dihydro-2,2-dimethyl-1,3-dioxepine using m-CPBA.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4,7-dihydro-2,2-dimethyl-1,3-dioxepine128.17128.0 g1.0
meta-Chloroperoxybenzoic acid (m-CPBA, 75%)172.57230.0 g~1.0
Dichloromethane (DCM)84.931000 mL-
10% Sodium Sulfite Solution-1000 mL-
Saturated Sodium Bicarbonate Solution-1500 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a suitable reaction vessel, dissolve 128.0 g of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine in 1000 mL of dichloromethane.

  • Cool the solution in an ice bath and slowly add 230.0 g of m-CPBA in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 8-9 hours. Monitor the reaction progress by TLC.

  • Upon completion, add 1000 mL of a 10% sodium sulfite solution to the reaction mixture and stir for 10 minutes to quench the excess peroxide.

  • Separate the organic layer and wash it with 1500 mL of saturated sodium bicarbonate solution. Stir for 30 minutes to remove the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and remove the dichloromethane by distillation at atmospheric pressure, followed by vacuum to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Expected Yield: ~62% Overall Yield: ~53% Purity (by HPLC): >98%

Large-Scale Workup and Purification

For larger-scale syntheses, the following workup procedure has been reported:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Add 2880 kg of saturated brine and 6335 kg of dichloromethane to the reactor and stir. Separate the organic phase.[4]

  • To the organic phase, add 4010 kg of sodium sulfite solution and stir to ensure complete quenching and drying.[4]

  • Filter the organic phase and remove the solvent by distillation at 40 °C to obtain the crude product.[4]

  • The crude product is then purified by vacuum distillation to yield the final product (1820 kg, total yield: 85.2%) with a purity of ≥99.6%.[4]

Safety Precautions

  • Concentrated Sulfuric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • 2,2-dimethoxypropane: Flammable liquid. Keep away from ignition sources.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • meta-Chloroperoxybenzoic acid (m-CPBA): Strong oxidizing agent and can be explosive, especially when impure or heated. It is a skin and eye irritant. Handle with care, avoid shock and friction. Store in a cool, dry place away from flammable materials.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Analytical Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Spectral data can be found in public databases such as ChemicalBook.

  • IR and Mass Spectrometry: Data is available from sources like PubChem.

  • HPLC/GC: To determine the purity of the final product. A typical purity is ≥98%.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Epoxidation Reactant1 2-butene-1,4-diol Reaction1 Cyclization (70°C) Reactant1->Reaction1 Reactant2 2,2-dimethoxypropane Reactant2->Reaction1 Catalyst1 H₂SO₄ (cat.) Catalyst1->Reaction1 Intermediate 4,7-dihydro-2,2-dimethyl-1,3-dioxepine Reaction1->Intermediate Byproduct1 Methanol Reaction1->Byproduct1 Reaction2 Epoxidation (0°C to RT) Intermediate->Reaction2 Reagent1 m-CPBA Reagent1->Reaction2 Solvent1 DCM Solvent1->Reaction2 Workup Workup & Purification (Na₂SO₃, NaHCO₃, Distillation) Reaction2->Workup FinalProduct This compound Workup->FinalProduct

Caption: Synthetic workflow for this compound.

Reaction_Pathway cluster_reactants1 cluster_intermediate cluster_reagents2 cluster_product R1 2-butene-1,4-diol I1 4,7-dihydro-2,2-dimethyl- 1,3-dioxepine R1->I1 + H₂SO₄ - CH₃OH R2 2,2-dimethoxypropane R2->I1 + H₂SO₄ - CH₃OH P1 4,4-Dimethyl-3,5,8-trioxabicyclo- [5.1.0]octane I1->P1 + m-CPBA (DCM) R3 m-CPBA

Caption: Chemical reaction pathway for the synthesis.

References

Application Notes and Protocols: 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a bicyclic compound featuring a protected diol and an epoxide, serves as a crucial building block in medicinal chemistry.[1][2] Its primary application lies in its role as a key intermediate for the synthesis of complex molecules, most notably the commercial MRI contrast agent, Gadobutrol.[1][3][4] This compound's utility also extends to asymmetric synthesis, where it is employed to generate chiral molecules with high enantiomeric excess, a critical aspect in the development of stereochemically pure pharmaceuticals.[1][5]

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its role in the synthesis of Gadobutrol and its application in asymmetric synthesis. Detailed experimental protocols are provided to facilitate its use in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 57280-22-5[1][6]
Molecular Formula C₇H₁₂O₃[1][6]
Molecular Weight 144.17 g/mol [1][6]
Appearance Colorless to light yellow clear liquid[1][7]
Boiling Point 179.0 ± 20.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 56.4 ± 19.1 °C[1]
LogP 0.58[1]
Purity ≥99.0%[1]

Application 1: Intermediate in the Synthesis of Gadobutrol

The most significant application of this compound in medicinal chemistry is its use as a starting material in the multi-step synthesis of Gadobutrol. Gadobutrol is a gadolinium-based MRI contrast agent used to enhance the visibility of internal body structures during imaging. The synthesis involves the alkylation of a cyclen (1,4,7,10-tetraazacyclododecane) ring with this compound, followed by further functionalization and complexation with gadolinium.

Below is a generalized workflow for the synthesis of Gadobutrol, highlighting the key role of this compound.

Gadobutrol_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Alkylation cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Carboxymethylation cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Complexation cluster_final Final Product Cyclen Cyclen Alkylation Reaction with Cyclen Cyclen->Alkylation DMTO 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane DMTO->Alkylation Intermediate_1 Mono-alkylated Cyclen Derivative Alkylation->Intermediate_1 Carboxymethylation Reaction with Sodium Monochloroacetate Intermediate_1->Carboxymethylation Butrol_Ligand Butrol Ligand Carboxymethylation->Butrol_Ligand Complexation Reaction with Gadolinium Oxide Butrol_Ligand->Complexation Gadobutrol Gadobutrol Complexation->Gadobutrol Asymmetric_Ring_Opening cluster_reactants Reactants cluster_reaction Reaction DMTO 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane (meso) RingOpening Asymmetric Ring-Opening DMTO->RingOpening Nucleophile Nucleophile (e.g., Amine) Nucleophile->RingOpening Catalyst Chiral Catalyst (e.g., Ti(IV)/BINOL) Catalyst->RingOpening Enantiomer_R Enantiomer R RingOpening->Enantiomer_R Enantiomer_S Enantiomer S RingOpening->Enantiomer_S

References

Application Notes and Protocols for CO2 Fixation using 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon dioxide (CO2), a readily available and renewable C1 feedstock, is gaining significant attention as a sustainable building block in chemical synthesis. One promising application is its reaction with high-energy molecules like epoxides to produce valuable polymers and fine chemicals. This document details the application of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a meso-epoxide, in CO2 fixation. The primary applications are the synthesis of highly crystalline, stereoregular polycarbonates and the subsequent formation of chiral carbamates, which are of interest in medicinal chemistry and drug development.

The key transformation involves the stereospecific copolymerization of CO2 and this compound (CXO) to yield isotactic poly(this compound carbonate) (PCXC). This process is effectively catalyzed by enantiopure dinuclear cobalt(III)-salen complexes, which facilitate a desymmetrization of the meso-epoxide, leading to a polymer with high enantioselectivity (>99%). The resulting isotactic polycarbonate is a semicrystalline material with a high melting temperature.

Furthermore, the polycarbonate can serve as a versatile intermediate. Its aminolysis with various primary or secondary amines leads to the formation of optically active carbamates with excellent yields and high enantiomeric excess (99% ee). This two-step, one-pot approach from a simple meso-epoxide and CO2 opens a new avenue for the synthesis of diverse chiral carbamate scaffolds.

Data Presentation

The following tables summarize the key quantitative data for the copolymerization of CO2 and this compound (CXO) and the properties of the resulting polycarbonate.

Table 1: Thermal Properties of Poly(this compound carbonate) (PCXC)

Polymer FormPropertyValue
Isotactic PCXCMelting Temperature (Tm)242 °C[1][2][3]
Decomposition Temperature (Td)320 °C[1][2][3]
Atactic PCXCGlass Transition Temperature (Tg)up to 140 °C[1][2][3]
Stereocomplexed PCXCMelting Temperature (Tm)340 °C[2]

Table 2: Enantioselectivity and Yields for CO2 Fixation Reactions

ReactionProductEnantioselectivity / Enantiomeric ExcessYield
Stereospecific CopolymerizationIsotactic PCXC>99%[1][2][3]High
CO2-Mediated Carbamate FormationChiral Carbamates99% eeExcellent

Signaling Pathways and Experimental Workflows

Catalytic Cycle for Stereospecific Copolymerization

The stereospecific copolymerization of CO2 and CXO is catalyzed by a dinuclear cobalt(III)-salen complex through a bimetallic synergistic mechanism. One cobalt center activates the epoxide by coordination, while the other delivers the propagating carbonate chain end. This cooperative action facilitates the ring-opening of the epoxide and the subsequent insertion of CO2, leading to the growth of the polymer chain.

Catalytic_Cycle Catalyst Dinuclear Co(III)-Salen Catalyst Activated_Complex Catalyst-Epoxide-CO2 Complex Catalyst->Activated_Complex Epoxide CXO (Epoxide) Epoxide->Activated_Complex CO2 CO2 CO2->Activated_Complex Ring_Opening Epoxide Ring-Opening & CO2 Insertion Activated_Complex->Ring_Opening Polymer_Chain Growing Polycarbonate Chain (PCXC) Ring_Opening->Polymer_Chain Polymer_Chain->Catalyst Chain Propagation

Figure 1: Catalytic cycle for the copolymerization of CO2 and CXO.

Experimental Workflow for Chiral Carbamate Synthesis

The synthesis of chiral carbamates from CXO and CO2 is a two-step process that can be performed in one pot. First, the stereospecific copolymerization of CXO and CO2 is carried out to form the isotactic polycarbonate. Subsequently, the polycarbonate is subjected to aminolysis by adding an amine to the reaction mixture, which cleaves the carbonate linkages to yield the desired chiral carbamate.

Workflow cluster_0 Step 1: Copolymerization cluster_1 Step 2: Aminolysis Start CXO + CO2 + Catalyst Polymerization Stereospecific Copolymerization Start->Polymerization Polycarbonate Isotactic Polycarbonate (PCXC) Polymerization->Polycarbonate Amine_Addition Addition of Amine Polycarbonate->Amine_Addition Aminolysis Aminolysis of Polycarbonate Amine_Addition->Aminolysis Carbamate Chiral Carbamate Aminolysis->Carbamate

Figure 2: Workflow for the synthesis of chiral carbamates.

Experimental Protocols

Protocol 1: Synthesis of Isotactic Poly(this compound carbonate) (PCXC)

This protocol describes the stereospecific copolymerization of this compound (CXO) and CO2 using a dinuclear cobalt(III)-salen catalyst.

Materials:

  • This compound (CXO)

  • Dinuclear cobalt(III)-salen catalyst (e.g., prepared according to literature procedures)

  • Dry toluene

  • High-purity CO2 (99.995%)

  • Methanol

  • Dichloromethane

Equipment:

  • High-pressure stainless-steel autoclave equipped with a magnetic stirrer

  • Schlenk line and standard glassware for inert atmosphere techniques

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: The dinuclear cobalt(III)-salen catalyst is synthesized and handled under an inert atmosphere due to its sensitivity to air and moisture. The specific synthesis of the catalyst is detailed in the relevant literature.

  • Polymerization: a. In a glovebox, a glass liner is charged with the dinuclear cobalt(III)-salen catalyst and a magnetic stir bar. b. Dry toluene and this compound (CXO) are added to the liner. The typical monomer-to-catalyst ratio is in the range of 200:1 to 1000:1. c. The glass liner is placed inside the high-pressure autoclave. The autoclave is sealed and removed from the glovebox. d. The autoclave is purged with CO2 three times to remove air. e. The autoclave is then pressurized with CO2 to the desired pressure (typically 2.0-4.0 MPa). f. The reaction mixture is stirred at a controlled temperature (typically 25-50 °C) for a specified time (e.g., 12-48 hours).

  • Work-up and Purification: a. After the reaction, the autoclave is cooled to room temperature and the CO2 pressure is carefully released. b. The reaction mixture is dissolved in a minimal amount of dichloromethane. c. The polymer is precipitated by adding the dichloromethane solution dropwise to a large volume of vigorously stirred methanol. d. The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Synthesis of Chiral Carbamates via Aminolysis of PCXC

This protocol outlines the one-pot synthesis of chiral carbamates from CXO and CO2, where the pre-formed polycarbonate is not isolated before the aminolysis step.

Materials:

  • This compound (CXO)

  • Dinuclear cobalt(III)-salen catalyst

  • Dry toluene

  • High-purity CO2

  • Primary or secondary amine (e.g., benzylamine, piperidine)

  • Dichloromethane

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • High-pressure stainless-steel autoclave with a magnetic stirrer

  • Schlenk line and standard glassware

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Copolymerization (Step 1): a. Follow the procedure for the synthesis of isotactic PCXC as described in Protocol 1 (steps 2a to 2f).

  • Aminolysis (Step 2): a. After the polymerization is complete, the autoclave is cooled, and the CO2 pressure is released. b. The desired amine (typically 2-5 equivalents relative to the monomer) is added to the reaction mixture under an inert atmosphere. c. The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C) for a specified time (e.g., 6-24 hours) until the polycarbonate is completely consumed (monitored by TLC or NMR).

  • Work-up and Purification: a. The reaction mixture is cooled to room temperature and diluted with dichloromethane. b. The organic phase is washed successively with a saturated aqueous solution of sodium bicarbonate and brine. c. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. d. The crude product is purified by silica gel column chromatography to afford the pure chiral carbamate.

Conclusion

The fixation of carbon dioxide using this compound provides a valuable pathway to advanced materials and chiral building blocks. The stereospecific copolymerization yields a unique semicrystalline polycarbonate with a high melting point. Furthermore, the subsequent aminolysis of the polycarbonate intermediate offers an efficient and highly enantioselective route to a wide range of chiral carbamates. These protocols provide a foundation for researchers to explore the potential of this methodology in materials science and drug discovery.

References

Synthesis of Optically Active Diols from a Bicyclic Octane Derivative: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note AN2025-12-27

A Novel Synthetic Pathway to Chiral Diols Utilizing 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Researchers in drug development and organic synthesis now have access to a detailed methodology for the synthesis of optically active diols, crucial building blocks for many pharmaceutical compounds. This application note outlines a multi-step synthesis starting from the meso-epoxide, this compound. The key to inducing chirality is an asymmetric ring-opening of the epoxide with an amine, catalyzed by a Titanium-BINOL complex. The resulting optically active amino alcohol is then converted to the desired diol. This method provides a reliable pathway to enantiomerically enriched diols, which are of significant interest in the development of new therapeutic agents.

Introduction

Optically active diols are pivotal structural motifs in a vast array of biologically active molecules and are indispensable chiral synthons in the pharmaceutical industry. The stereoselective synthesis of these diols remains a significant challenge in modern organic chemistry. This document provides a detailed protocol for the synthesis of such diols starting from the readily available meso-epoxide, this compound. The described methodology leverages a well-established catalytic asymmetric aminolysis of the meso-epoxide to introduce chirality, followed by a standard conversion of the resulting amino alcohol to the target diol.

Overall Synthetic Scheme

The synthesis is a three-stage process:

  • Synthesis of the Starting Material: Preparation of this compound from 2-butene-1,4-diol.

  • Asymmetric Ring-Opening: A Titanium/(S)-BINOL catalyzed asymmetric aminolysis of the meso-epoxide to yield an optically active amino alcohol.

  • Conversion to Diol: Diazotization of the amino alcohol followed by hydrolysis to produce the final optically active diol.

Data Presentation

The following table summarizes representative quantitative data for the key steps of the synthesis. It is important to note that the yields and enantiomeric excess (e.e.) for the asymmetric aminolysis are based on analogous reactions with similar meso-epoxides and catalyst systems, as specific data for this exact substrate is not extensively published in a single source.

StepReactantsProductCatalyst/ReagentYield (%)Enantiomeric Excess (e.e.) (%)Reference(s)
1a. Cyclization2-butene-1,4-diol, 2,2-dimethoxypropane4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-eneConcentrated H₂SO₄~85N/A[1]
1b. Epoxidation4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-eneThis compoundmeta-chloroperoxybenzoic acid (m-CPBA)~60N/A[1]
2. Asymmetric AminolysisThis compound, AnilineOptically Active Amino AlcoholTi(OiPr)₄ / (S)-BINOL9578 (up to 98 after recrystallization)[2]
3. Diazotization & HydrolysisOptically Active Amino AlcoholOptically Active DiolNaNO₂, HCl, H₂OHighStereochemistry is retained

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol is adapted from a patented procedure.[1]

Step 1a: Cyclization to form 4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-ene

  • Apparatus: A 500 mL round-bottom flask equipped with a magnetic stirrer and a distillation setup.

  • Reagents:

    • 2,2-dimethoxypropane (208 g)

    • 2-butene-1,4-diol (88 g)

    • Concentrated sulfuric acid (98 wt%, 0.1 g)

  • Procedure:

    • To the round-bottom flask, add 2,2-dimethoxypropane, 2-butene-1,4-diol, and the sulfuric acid catalyst.

    • Stir the mixture until it becomes homogeneous (approximately 10 minutes).

    • Heat the mixture. Once the temperature reaches 70°C, the byproduct methanol will begin to distill.

    • Continue the reaction until the distillation of methanol ceases.

    • The resulting crude product, 4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-ene, can be used in the next step without further purification. The expected yield is approximately 85%.[1]

Step 1b: Epoxidation to form this compound

  • Apparatus: A reaction vessel equipped with a stirrer and a dropping funnel.

  • Reagents:

    • 4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-ene (from Step 1a)

    • Dichloromethane (CH₂Cl₂)

    • meta-chloroperoxybenzoic acid (m-CPBA)

    • 10% Sodium sulfite solution

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the crude 4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-ene in dichloromethane and place it in the dropping funnel.

    • In the reaction vessel, add dichloromethane and m-CPBA with stirring at room temperature. The molar ratio of the alkene to m-CPBA should be approximately 1:1.

    • Slowly add the alkene solution from the dropping funnel to the m-CPBA solution.

    • Maintain the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours after addition is complete).

    • Upon completion, filter the reaction mixture. Wash the filter cake with dichloromethane.

    • Combine the filtrates and wash successively with 10% sodium sulfite solution and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield this compound. The expected yield for this step is approximately 60%.[1]

Protocol 2: Asymmetric Ring-Opening Aminolysis

This protocol is a representative procedure based on the Ti/(S)-BINOL catalyzed aminolysis of meso-epoxides.[2]

  • Apparatus: An oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • Reagents:

    • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINOL)

    • Titanium(IV) isopropoxide (Ti(OiPr)₄)

    • This compound

    • Aniline

    • Anhydrous Toluene

  • Procedure:

    • In the Schlenk flask, dissolve (S)-BINOL (0.2 mmol) in anhydrous toluene (5 mL).

    • Add Ti(OiPr)₄ (0.1 mmol) to the solution and stir at room temperature for 1 hour to form the catalyst complex.

    • Add this compound (1.0 mmol) to the catalyst mixture.

    • Add aniline (1.2 mmol) and stir the reaction at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the optically active amino alcohol. The expected yield is high, with significant enantiomeric excess.[2]

Protocol 3: Conversion of Amino Alcohol to Diol

This protocol uses a standard diazotization reaction followed by hydrolysis.[3][4]

  • Apparatus: A round-bottom flask in an ice bath.

  • Reagents:

    • Optically active amino alcohol (from Protocol 2)

    • Hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Water

  • Procedure:

    • Dissolve the amino alcohol (1.0 mmol) in aqueous HCl (e.g., 1 M) in the round-bottom flask and cool the solution to 0°C in an ice bath.

    • Prepare a solution of NaNO₂ (1.2 mmol) in cold water.

    • Slowly add the NaNO₂ solution dropwise to the amino alcohol solution, maintaining the temperature at 0°C. Stir for 30 minutes. This forms the unstable diazonium salt intermediate.

    • Slowly warm the reaction mixture to room temperature. The diazonium salt will decompose, releasing nitrogen gas, and the hydroxyl group will replace the diazonium group.

    • Heat the solution gently (e.g., to 40-50°C) to ensure complete hydrolysis.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the final optically active diol. The reaction typically proceeds with retention of stereochemistry.

Workflow and Pathway Diagrams

The following diagrams illustrate the overall experimental workflow for the synthesis of optically active diols.

experimental_workflow cluster_protocol1 Protocol 1: Starting Material Synthesis cluster_protocol2 Protocol 2: Asymmetric Ring-Opening cluster_protocol3 Protocol 3: Conversion to Diol P1_start 2-butene-1,4-diol + 2,2-dimethoxypropane P1_intermediate 4,7-dihydro-2,2-dimethyl- 1,3-dioxepan-5-ene P1_start->P1_intermediate H₂SO₄ P1_end 4,4-Dimethyl-3,5,8-trioxabicyclo [5.1.0]octane (meso-epoxide) P1_intermediate->P1_end m-CPBA P2_start meso-epoxide + Aniline P1_end->P2_start P2_end Optically Active Amino Alcohol P2_start->P2_end Ti(OiPr)₄ / (S)-BINOL P3_start Optically Active Amino Alcohol P2_end->P3_start P3_end Optically Active Diol P3_start->P3_end 1. NaNO₂, HCl 2. H₂O, Heat

Caption: Experimental workflow for the synthesis of optically active diols.

logical_relationship start 4,4-Dimethyl-3,5,8-trioxabicyclo [5.1.0]octane transformation Asymmetric Ring-Opening (Chirality Induction) start->transformation Nucleophile (Amine) Chiral Catalyst intermediate Optically Active Amino Alcohol transformation->intermediate product Optically Active Diol intermediate->product Diazotization & Hydrolysis

Caption: Logical relationship of the key synthetic transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane synthesis.

Experimental Workflow

The synthesis of this compound is a two-step process. The first step involves the acid-catalyzed cyclization of 2-butene-1,4-diol with 2,2-dimethoxypropane to form the intermediate, 4,7-dihydro-2,2-dimethyl-1,3-dioxepine. The second step is the epoxidation of this intermediate to yield the final product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Epoxidation Reactants 2-Butene-1,4-diol + 2,2-Dimethoxypropane Reaction1 Cyclization Reaction Reactants->Reaction1 Mixing Catalyst1 Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst1->Reaction1 Intermediate 4,7-Dihydro-2,2-dimethyl-1,3-dioxepine Reaction1->Intermediate Yield: ~85% Purification1 Purification (Distillation) Intermediate->Purification1 Reaction2 Epoxidation Reaction Purification1->Reaction2 Input Intermediate Epoxidizing_Agent Epoxidizing Agent (e.g., mCPBA, H₂O₂) Epoxidizing_Agent->Reaction2 Workup Aqueous Workup (Na₂SO₃, NaHCO₃) Reaction2->Workup Yield: >60% Final_Product This compound Purification2 Final Purification (Distillation) Workup->Purification2 Purification2->Final_Product

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis.

Table 1: Reported Yields for the Synthesis Steps

StepReactionReported YieldPurity of Final ProductReference
1Cyclization~85%-[1]
2Epoxidation (with mCPBA)>60%>98%[1]
Overall->50%>98%[1]

Table 2: Recommended Reaction Conditions

StepParameterRecommended ValueNotes
1: CyclizationCatalystConcentrated Sulfuric AcidOther acidic catalysts like p-toluenesulfonic acid can also be used.[2]
Reactant Ratio2,2-dimethoxypropane in excessHelps to drive the reaction to completion.
Temperature70°CMethanol byproduct is distilled off during the reaction.[1]
2: EpoxidationEpoxidizing Agentmeta-Chloroperoxybenzoic acid (mCPBA)A common and effective reagent for this transformation.
SolventDichloromethane (DCM) or DichloroethaneProvides good solubility for the reactants.
Temperature0°C to Room TemperatureLower temperatures can improve selectivity and reduce side reactions.[3]
Work-upAqueous sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃)To quench excess mCPBA and neutralize the acidic byproduct.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides potential solutions.

Low Yield in Step 1: Cyclization

Q1: My yield of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine is significantly lower than the reported 85%. What are the possible causes and solutions?

A1: Low yield in the cyclization step can be attributed to several factors:

  • Incomplete Reaction: The reaction is an equilibrium process.

    • Solution: Ensure an excess of 2,2-dimethoxypropane is used to drive the equilibrium towards the product. Continuous removal of the methanol byproduct by distillation is also crucial.[1]

  • Ineffective Catalyst: The acid catalyst may be old or inactive.

    • Solution: Use a fresh, high-purity acid catalyst. Alternative catalysts like p-toluenesulfonic acid (p-TsOH) or acidic ion-exchange resins can also be explored.[2]

  • Side Reactions: At higher temperatures, side reactions such as polymerization of 2-butene-1,4-diol can occur.

    • Solution: Maintain the reaction temperature at the recommended 70°C. Monitor the reaction closely to avoid overheating.

  • Purification Losses: The intermediate is volatile and can be lost during distillation if not performed carefully.

    • Solution: Use a well-controlled distillation setup, such as a fractional distillation column, to minimize losses.

Issues in Step 2: Epoxidation

Q2: The epoxidation reaction with mCPBA is not going to completion, or I am observing significant side products. How can I troubleshoot this?

A2: Incomplete epoxidation or the formation of byproducts can be due to the following:

  • Degraded mCPBA: m-CPBA is a peroxide and can degrade over time, especially if not stored properly.

    • Solution: Use fresh mCPBA. The purity of commercial mCPBA is often around 70-77%, with the remainder being m-chlorobenzoic acid. This should be accounted for when calculating stoichiometry.

  • Reaction Temperature: Temperature plays a critical role in epoxidation.

    • Solution: Running the reaction at a lower temperature (e.g., 0°C) can improve selectivity and minimize the formation of diol byproducts from epoxide ring-opening.[3] However, lower temperatures will also slow down the reaction rate. A study on cyclohexene epoxidation showed that higher temperatures (40°C) can lead to the formation of an alcohol instead of an epoxide.[4]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.

  • Acid-Catalyzed Ring Opening: The m-chlorobenzoic acid byproduct can catalyze the opening of the newly formed epoxide ring, leading to diol formation.

    • Solution: Adding a buffer, such as sodium bicarbonate (NaHCO₃), to the reaction mixture can neutralize the acidic byproduct as it forms.

Q3: I am having difficulty purifying the final product. What are the best practices for the work-up and purification?

A3: Proper work-up and purification are essential for obtaining a high-purity product.

  • Quenching Excess Oxidant: It is crucial to remove any unreacted mCPBA.

    • Solution: The reaction mixture should be washed with an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.[1]

  • Removing Acidic Byproducts: The m-chlorobenzoic acid byproduct must be removed.

    • Solution: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Drying: The organic solvent must be thoroughly dried before the final distillation.

    • Solution: Use a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Final Purification: Distillation is the final step to obtain the pure product.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation) to avoid decomposition of the product at high temperatures. The boiling point of this compound is 179°C at atmospheric pressure.[5]

Frequently Asked Questions (FAQs)

Q4: Can I use a different epoxidizing agent instead of mCPBA?

A4: Yes, other epoxidizing agents can be used. An alternative method involves using hydrogen peroxide (H₂O₂) in the presence of a catalyst. This can be a greener and more atom-economical alternative. However, reaction conditions would need to be optimized for this specific substrate.

Q5: What is the stability of the final product, this compound?

A5: The product is a relatively stable compound under neutral conditions.[6] However, as an epoxide, it is susceptible to ring-opening under acidic or basic conditions. It should be stored in a cool, dry place to prevent degradation.

Q6: Are there any safety precautions I should be aware of during this synthesis?

A6: Yes, several safety precautions should be taken:

  • m-CPBA: meta-Chloroperoxybenzoic acid is a potentially explosive peroxide. It should be handled with care, stored at low temperatures, and not subjected to shock or friction.

  • Solvents: Dichloromethane and dichloroethane are chlorinated solvents and should be handled in a well-ventilated fume hood.

  • Acids: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.

Logical Relationship for Troubleshooting Low Epoxidation Yield

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low Yield of This compound Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions (e.g., Ring Opening) Low_Yield->Side_Reactions Purification_Loss Losses During Work-up/Purification Low_Yield->Purification_Loss Check_mCPBA Check mCPBA Quality and Stoichiometry Incomplete_Reaction->Check_mCPBA Optimize_Temp Optimize Reaction Temperature (e.g., 0°C) Incomplete_Reaction->Optimize_Temp Monitor_Reaction Monitor Reaction (TLC, GC) Incomplete_Reaction->Monitor_Reaction Side_Reactions->Optimize_Temp Add_Buffer Add Buffer (e.g., NaHCO₃) Side_Reactions->Add_Buffer Careful_Workup Careful Aqueous Work-up Purification_Loss->Careful_Workup Vacuum_Distillation Use Vacuum Distillation Purification_Loss->Vacuum_Distillation

Caption: Troubleshooting logic for low yield in the epoxidation step.

References

Technical Support Center: 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common purification techniques are vacuum distillation (also known as decompression distillation), column chromatography, and liquid-liquid extraction (washing). The choice of method depends on the scale of the purification and the nature of the impurities.

Q2: What is the expected purity of this compound after purification?

A2: With appropriate purification techniques, a purity of ≥98% can be achieved.[1] One reported method of decompression distillation yields a purity of ≥99.6%.

Q3: What are the key physical properties to consider during purification?

A3: Key physical properties are summarized in the table below. The boiling point is particularly important for purification by distillation.

PropertyValue
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
AppearanceClear colorless to yellow liquid[2]
Boiling Point179.0 ± 20.0 °C at 760 mmHg
Density1.1 ± 0.1 g/cm³[3]
Flash Point56.4 ± 19.1 °C[3]
Storage Temperature2-8°C under inert gas (Nitrogen or Argon)[2]

Q4: What are the potential impurities in a synthesis of this compound?

A4: Potential impurities can include unreacted starting materials such as 4,7-dihydro-2,2-dimethyl-1,3-dioxepin and the epoxidizing agent (e.g., meta-chloroperoxybenzoic acid), as well as byproducts from side reactions or degradation.[1] Given the epoxide-like functionality, hydrolysis products (diols) can also be present if the compound is exposed to acidic or basic aqueous conditions.

Troubleshooting Guides

Low Purity After Distillation
Symptom Possible Cause Suggested Solution
Product purity is below 98% after vacuum distillation.Incomplete removal of volatile impurities: Starting materials or low-boiling byproducts may co-distill with the product.Ensure the initial vacuum is low enough to remove highly volatile components before collecting the main fraction. A fractional distillation setup may provide better separation.
Thermal degradation: The compound may be sensitive to high temperatures, leading to decomposition.Use a high vacuum to lower the boiling point. Ensure the heating mantle temperature is not excessively high and the residence time at high temperature is minimized.
Contamination from the distillation apparatus: Residual contaminants in the glassware can leach into the product.Thoroughly clean and dry all glassware before use.
Inaccurate temperature and pressure readings: Incorrect readings can lead to improper fraction collection.Calibrate thermometers and pressure gauges.
Issues with Column Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of the product from impurities.Inappropriate solvent system: The chosen eluent may not have the optimal polarity to resolve the components.Perform thin-layer chromatography (TLC) with various solvent systems to determine the best eluent for separation. A common system for similar compounds is a gradient of acetone in pentane.
Column overloading: Too much crude product applied to the column can lead to broad, overlapping bands.Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.
Stationary phase deactivation: The silica gel (SiO2) may be too acidic, causing degradation of the epoxide-containing product.Use deactivated silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to neutralize acidic sites.
Problems During Washing/Extraction
Symptom Possible Cause Suggested Solution
Emulsion formation during extraction.Vigorous shaking: Excessive agitation can lead to the formation of a stable emulsion between the organic and aqueous layers.Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
Incorrect pH of the aqueous wash: Using a strongly acidic or basic wash can cause ring-opening of the epoxide.Use mild washing solutions such as saturated sodium bicarbonate or sodium sulfite solutions.[1] Monitor the pH to ensure it remains near neutral.
Product loss in the aqueous layer.Product solubility in the aqueous phase: While moderately hydrophobic, some product may partition into the aqueous layer.Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: The crude this compound is placed in a round-bottom flask suitable for distillation. Add boiling chips or a magnetic stir bar.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Slowly heat the flask using a heating mantle.

    • Collect any low-boiling impurities as the forerun.

    • Collect the main fraction at the appropriate temperature and pressure.

    • Stop the distillation before the flask goes to dryness to prevent the formation of peroxides.

  • Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR). A purity of >95.0% (GC) is typically expected.[4]

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a chromatography column with silica gel (SiO2) as the stationary phase, using a suitable solvent system (e.g., a gradient of acetone in pentane) as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Work-up and Washing Procedure
  • Quenching and Extraction: After synthesis, the reaction mixture is typically quenched and extracted with a suitable organic solvent like dichloromethane.

  • Aqueous Wash: The organic phase is washed sequentially with:

    • 10% aqueous sodium sulfite solution to remove unreacted oxidizing agents.

    • Saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Saturated brine to remove excess water.

  • Drying: The organic phase is dried over an anhydrous drying agent such as anhydrous sodium sulfate.

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which can then be further purified by distillation or chromatography.

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude_product Crude Product washing Washing/Extraction (e.g., with NaHCO3, Na2SO3) crude_product->washing drying Drying (e.g., Na2SO4) washing->drying concentration Concentration (Rotary Evaporation) drying->concentration distillation Vacuum Distillation concentration->distillation column_chromatography Column Chromatography concentration->column_chromatography pure_product Pure Product (>98%) distillation->pure_product column_chromatography->pure_product analysis Purity Analysis (GC/NMR) pure_product->analysis

Caption: General purification workflow for this compound.

References

Technical Support Center: Synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two-step synthesis of this compound.

Step 1: Synthesis of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine (Acetal Formation)

Problem Possible Cause Recommended Solution
Low or no yield of the dioxepine intermediate Incomplete reaction due to equilibrium.The formation of the cyclic acetal is a reversible reaction. Ensure the removal of the methanol byproduct during the reaction, for example, by distillation, to drive the equilibrium towards the product.
Insufficient catalyst.Ensure the appropriate catalytic amount of a strong acid like sulfuric acid is used.
Degradation of starting material.Use fresh, high-purity 2-butene-1,4-diol and 2,2-dimethoxypropane.
Presence of multiple unexpected spots on TLC Side reactions due to excessive heat or catalyst concentration.Optimize the reaction temperature and catalyst loading. Lower temperatures and reduced catalyst amounts may minimize side product formation.
Impure starting materials.Verify the purity of the starting materials by appropriate analytical techniques (e.g., NMR, GC-MS) before use.

Step 2: Synthesis of this compound (Epoxidation)

Problem Possible Cause Recommended Solution
Low yield of the final epoxide product Incomplete epoxidation reaction.Monitor the reaction progress by TLC to ensure the complete consumption of the starting alkene. If the reaction stalls, a slight excess of m-CPBA can be added.
Epoxide ring-opening.The acidic byproduct, meta-chlorobenzoic acid (m-CBA), can catalyze the opening of the epoxide ring. Perform the reaction at a controlled, low temperature and consider adding a buffer like sodium bicarbonate to the reaction mixture.
Product is contaminated with acidic impurities Presence of meta-chlorobenzoic acid (m-CBA).During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove m-CBA.
Product is contaminated with unreacted m-CPBA Excess m-CPBA used in the reaction.Wash the organic layer with a freshly prepared 10% aqueous solution of sodium sulfite to quench and remove any unreacted m-CPBA.
Difficulty in purifying the final product Presence of polar byproducts.If standard washing procedures are insufficient, column chromatography on silica gel can be employed to separate the desired epoxide from polar impurities. Distillation under reduced pressure is also a viable purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process. The first step is the acid-catalyzed reaction of 2-butene-1,4-diol with 2,2-dimethoxypropane to form the intermediate 4,7-dihydro-2,2-dimethyl-1,3-dioxepine. The second step is the epoxidation of this intermediate using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield the final product.[2]

Q2: What are the most common side reactions to be aware of during the epoxidation step?

A2: The most significant side reaction is the acid-catalyzed ring-opening of the newly formed epoxide. This can be initiated by the meta-chlorobenzoic acid (m-CBA) byproduct of the m-CPBA reagent. This leads to the formation of diols and other undesired products. Due to the inherent ring strain of epoxides, they are susceptible to nucleophilic attack, which can be accelerated in an acidic environment.[3][4]

Q3: How can I effectively remove the byproducts from the epoxidation reaction?

A3: A standard work-up procedure is highly effective. To remove unreacted m-CPBA, wash the reaction mixture with a 10% aqueous solution of sodium sulfite. To remove the acidic m-CBA byproduct, wash with a saturated aqueous solution of sodium bicarbonate.[2]

Q4: What are the expected yields and purity for this synthesis?

A4: According to one reported method, the yield for the first step (acetal formation) can reach up to 85%, and the yield for the second step (epoxidation) can be around 60%. The overall yield is reported to be over 50%, with a final product purity of greater than 98%.[2]

Q5: Are there any specific safety precautions I should take when working with m-CPBA?

A5: Yes, m-CPBA is a strong oxidizing agent and can be explosive, especially in high concentrations and when heated. It is also a skin and eye irritant. Always handle m-CPBA in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid contact with flammable materials.

Experimental Protocols

Synthesis of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine

  • To a reaction flask, add 2-butene-1,4-diol and 2,2-dimethoxypropane.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture gently and distill off the methanol byproduct as it forms.

  • Monitor the reaction by TLC until the starting diol is consumed.

  • After completion, neutralize the catalyst with a mild base (e.g., sodium bicarbonate).

  • Purify the crude product by distillation under reduced pressure.

Synthesis of this compound

  • Dissolve the 4,7-dihydro-2,2-dimethyl-1,3-dioxepine intermediate in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent.

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter the mixture to remove any precipitated meta-chlorobenzoic acid.

  • Wash the filtrate sequentially with a 10% aqueous solution of sodium sulfite and a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.[1][2]

Visualizations

Synthesis_Pathway 2-butene-1,4-diol 2-butene-1,4-diol Dioxepine_Intermediate 4,7-dihydro-2,2-dimethyl-1,3-dioxepine 2-butene-1,4-diol->Dioxepine_Intermediate H+ catalyst, -CH3OH 2,2-dimethoxypropane 2,2-dimethoxypropane 2,2-dimethoxypropane->Dioxepine_Intermediate Final_Product This compound Dioxepine_Intermediate->Final_Product Epoxidation mCPBA m-CPBA mCPBA->Final_Product

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_epoxidation Epoxidation Step Final_Product Epoxide Product Ring_Opened_Product Ring-Opened Products (e.g., Diol) Final_Product->Ring_Opened_Product mCBA m-CBA (acidic byproduct) mCBA->Ring_Opened_Product Unreacted_Alkene Unreacted Dioxepine Incomplete_Reaction Incomplete Epoxidation Acid_Catalysis Acid-Catalyzed Ring Opening Dioxepine_Intermediate Dioxepine Intermediate Dioxepine_Intermediate->Final_Product mCPBA m-CPBA mCPBA->Final_Product mCPBA->mCBA byproduct

Caption: Potential side reactions during the epoxidation step.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step1 Analyze Step 1 Intermediate Start->Check_Step1 Optimize_Step1 Optimize Acetal Formation: - Ensure MeOH removal - Check catalyst load Check_Step1->Optimize_Step1 Impure intermediate Check_Step2 Analyze Final Product Mixture Check_Step1->Check_Step2 Pure intermediate Optimize_Step1->Check_Step2 Optimize_Step2 Optimize Epoxidation: - Control temperature - Use buffer Check_Step2->Optimize_Step2 Ring-opened byproducts Purification_Issues Improve Purification: - Thorough washing - Column chromatography Check_Step2->Purification_Issues Acidic/oxidizing impurities Success High Yield and Purity Optimize_Step2->Success Purification_Issues->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Controlling Enantioselectivity in Reactions of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enantioselective reactions involving 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common enantioselective reactions performed with this compound?

A1: The most extensively studied enantioselective reaction is the asymmetric ring-opening with nucleophiles. This includes:

  • Aminolysis: The reaction with primary and secondary amines to produce chiral β-amino alcohols is well-documented, particularly using titanium-BINOL based catalysts.[1][2]

  • Carbamate Formation: The reaction with amines and carbon dioxide (CO2) can yield chiral carbamates with high enantiomeric excess.[3]

  • Alcoholysis and Thiolysis: Reactions with alcohols and thiols are also performed to generate the corresponding chiral ethers and thioethers, respectively.

Q2: What are the key factors influencing enantioselectivity in the Ti(IV)/BINOL catalyzed aminolysis of this compound?

A2: Several factors critically impact the enantioselectivity of this reaction:

  • BINOL-to-Titanium Ratio: The ratio of the BINOL ligand to the titanium precursor is crucial. Studies have shown that a ratio greater than 1:1 is often necessary to form the active catalytic species, believed to be a Ti(BINOLate)2 complex.[1]

  • Presence of Water: The presence of a controlled amount of water can significantly enhance both the reactivity and enantioselectivity. Water is thought to act as a proton shuttle, facilitating the proton transfer between reactants, rather than participating in the catalyst generation.[1]

  • Catalyst Loading: While lower catalyst loading is desirable, a sufficient concentration is necessary to maintain high enantioselectivity. The optimal loading should be determined empirically for each specific substrate and reaction conditions.

  • Solvent: The choice of solvent can influence the solubility of the catalyst and reactants, as well as the stability of the transition state, thereby affecting the enantioselectivity. Toluene is a commonly used solvent for this reaction.[1]

  • Temperature: As with most asymmetric reactions, temperature plays a critical role. Lower temperatures generally lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate.

Q3: Can other catalyst systems be used for the asymmetric ring-opening of this epoxide?

A3: Yes, while the Ti(IV)/BINOL system is well-studied, other chiral Lewis acids and organocatalysts can also be employed. For instance, chiral cobalt-salen complexes have been used for the aminolytic kinetic resolution of epoxides. The choice of catalyst will depend on the specific nucleophile and desired product.

Q4: How can I purify the chiral amino alcohol product after the reaction?

A4: Purification of the resulting β-amino alcohols typically involves standard laboratory techniques. Column chromatography on silica gel is a common method for separating the product from the remaining starting materials and catalyst residues. The choice of eluent system will depend on the polarity of the product. In some cases, crystallization can also be an effective purification method.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee%)
Potential Cause Troubleshooting Steps
Incorrect BINOL:Ti Ratio Ensure a BINOL to Titanium ratio of at least 2:1 is used to favor the formation of the active Ti(BINOLate)2 species.[1]
Absence or Excess of Water Add a controlled amount of water to the reaction mixture. The optimal amount may need to be determined experimentally, but typically a stoichiometric equivalent to the titanium catalyst is a good starting point.[1]
Impure Reagents or Solvents Use freshly distilled and dry solvents. Ensure the purity of the epoxide, amine, and catalyst components.
Suboptimal Temperature Lower the reaction temperature. While this may slow down the reaction, it often leads to a significant improvement in enantioselectivity.
Catalyst Degradation Prepare the catalyst in situ under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from air or moisture.
Issue 2: Low Reaction Conversion or Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Verify the integrity of the catalyst components. Ensure the Ti(OiPr)4 is fresh and has been stored under inert conditions.
Insufficient Catalyst Loading Increase the catalyst loading in small increments to find the optimal concentration for efficient conversion.
Low Reaction Temperature While low temperatures favor enantioselectivity, they can also decrease the reaction rate. A balance must be found. Consider a step-wise temperature profile, starting cooler and gradually warming if necessary.
Steric Hindrance If using a sterically bulky amine, the reaction may be inherently slow. Consider extending the reaction time or exploring a different catalyst system that is less sensitive to steric effects.
Issue 3: Formation of Side Products
Potential Cause Troubleshooting Steps
Dimerization or Oligomerization of the Epoxide This can occur in the presence of strong Lewis acids. Ensure slow addition of the catalyst and maintain a well-stirred reaction mixture to ensure rapid consumption of the epoxide by the nucleophile.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, alcoholic solvents may compete as nucleophiles.
Over-alkylation of the Amine In the case of primary amines, dialkylation can sometimes occur. Using a slight excess of the amine can help to minimize this side reaction.

Experimental Protocols & Data

Protocol 1: Asymmetric Ring-Opening Aminolysis with Benzylamine using a Ti(IV)/BINOL Catalyst

This protocol is adapted from the work of Ding and coworkers.[1]

Materials:

  • This compound

  • (R)-BINOL

  • Titanium (IV) isopropoxide (Ti(OiPr)4)

  • Benzylamine

  • Toluene (anhydrous)

  • Water (deionized)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.22 mmol).

  • Add anhydrous toluene (2.0 mL) and stir until the BINOL is dissolved.

  • Add Ti(OiPr)4 (0.1 mmol) to the solution and stir for 30 minutes at room temperature.

  • Add deionized water (0.1 mmol) and stir for another 30 minutes.

  • Add benzylamine (1.2 mmol) and stir for 10 minutes.

  • Add a solution of this compound (1.0 mmol) in toluene (1.0 mL).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

Table 1: Influence of BINOL/Ti Ratio and Water on Enantioselectivity in the Aminolysis with Benzylamine

Entry(R)-BINOL (mol %)Ti(OiPr)4 (mol %)H2O (mol %)SolventTemp (°C)Time (h)Yield (%)ee (%)
110100TolueneRT24510
220100TolueneRT248588
3201010TolueneRT129592
4301010TolueneRT129693

Data is illustrative and based on trends reported in the literature.[1]

Table 2: Enantioselective Ring-Opening with Various Amines

EntryAmineCatalyst SystemYield (%)ee (%)
1Benzylamine(R)-BINOL/Ti(OiPr)4/H2O9592
2Aniline(R)-BINOL/Ti(OiPr)4/H2O8885
3Cyclohexylamine(R)-BINOL/Ti(OiPr)4/H2O9290
4BenzylamineMg-ProPhenol9090

Data is illustrative and based on trends reported in the literature.

Visualizations

Enantioselective_Aminolysis_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Ring-Opening cluster_workup Work-up & Purification BINOL (R)-BINOL Catalyst Active Ti(BINOLate)2 Catalyst BINOL->Catalyst Ti Ti(OiPr)4 Ti->Catalyst H2O H2O H2O->Catalyst Solvent1 Anhydrous Toluene Solvent1->Catalyst Reaction Reaction Mixture Catalyst->Reaction Catalyst Addition Epoxide 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane Epoxide->Reaction Amine Amine Nucleophile Amine->Reaction Quench Quench (aq. NaHCO3) Reaction->Quench Reaction Completion Product Chiral Amino Alcohol Extract Extraction (EtOAc) Quench->Extract Dry Drying (Na2SO4) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Enantiopure Product Purify->Final_Product

Figure 1. General experimental workflow for the Ti/BINOL catalyzed asymmetric aminolysis.

Troubleshooting_Logic Start Low Enantioselectivity Observed Check_Ratio Verify BINOL:Ti Ratio (Should be >= 2:1) Start->Check_Ratio Ratio_OK Ratio Correct? Check_Ratio->Ratio_OK Check_Water Check for Controlled Presence of Water Water_OK Water Present? Check_Water->Water_OK Check_Purity Assess Reagent and Solvent Purity Purity_OK Reagents Pure? Check_Purity->Purity_OK Check_Temp Evaluate Reaction Temperature Temp_OK Temperature Optimized? Check_Temp->Temp_OK Ratio_OK->Check_Water Yes Adjust_Ratio Adjust BINOL:Ti Ratio Ratio_OK->Adjust_Ratio No Water_OK->Check_Purity Yes Add_Water Add Stoichiometric Water Water_OK->Add_Water No Purity_OK->Check_Temp Yes Purify_Reagents Purify/Dry Reagents and Solvents Purity_OK->Purify_Reagents No Lower_Temp Lower Reaction Temperature Temp_OK->Lower_Temp No Success Enantioselectivity Improved Temp_OK->Success Yes Adjust_Ratio->Check_Ratio Add_Water->Check_Water Purify_Reagents->Check_Purity Lower_Temp->Check_Temp

Figure 2. Troubleshooting decision tree for low enantioselectivity.

References

Technical Support Center: Catalyst Deactivation in 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Rapid Catalyst Deactivation

Question: My reaction yield has significantly dropped, and I suspect catalyst deactivation. How can I diagnose and address this issue?

Answer:

A sudden drop in reaction yield is a common indicator of catalyst deactivation. To systematically troubleshoot this, follow the steps below.

Step 1: Analyze Reaction Parameters and Inputs

  • Purity of Starting Materials: Impurities in reactants or solvents can act as catalyst poisons.[1] Verify the purity of your this compound and other reagents.

  • Reaction Conditions: Ensure that the reaction temperature, pressure, and stirring rate are within the optimal range for the catalyst. High temperatures can lead to thermal degradation of the catalyst.[2]

Step 2: Identify the Type of Deactivation

  • Poisoning: This occurs when impurities strongly bind to the active sites of the catalyst.[3] Common poisons include sulfur compounds, heavy metals, and water.[4][5][6]

  • Fouling/Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[2]

  • Leaching: The active catalytic species may be dissolving into the reaction medium.

Step 3: Implement Corrective Actions

  • Purify Reactants: If impurities are suspected, purify all starting materials and solvents before the reaction.

  • Optimize Conditions: If thermal degradation is a possibility, consider lowering the reaction temperature.[7]

  • Catalyst Regeneration: For deactivated catalysts, a regeneration protocol may restore activity.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in reactions with bicyclic orthoesters like this compound?

A1: The most common causes of catalyst deactivation in these reactions, which are often acid-catalyzed, include:

  • Catalyst Poisoning: Impurities in the reactants or solvent can act as poisons.[3] For acid catalysts, basic compounds can neutralize the active sites. Water can also act as an inhibitor in some cases.[6]

  • Fouling (Coking): At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking pores and active sites.[2]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst support to collapse or the active sites to agglomerate, reducing the active surface area.[9]

Q2: How can I prevent catalyst deactivation?

A2: Proactive measures can significantly extend the life of your catalyst:

  • Ensure High Purity of Reactants: Use high-purity starting materials and solvents to minimize the introduction of potential catalyst poisons.[10]

  • Optimize Reaction Conditions: Operate within the recommended temperature and pressure ranges for your catalyst to avoid thermal degradation.

  • Implement a Guard Bed: If feedstock impurities are a known issue, using a guard bed to trap poisons before they reach the catalytic reactor can be effective.

Q3: Is it possible to regenerate a deactivated catalyst used in orthoester reactions?

A3: Yes, in many cases, catalyst regeneration is possible and can be more cost-effective than replacing the catalyst.[11] The appropriate regeneration method depends on the cause of deactivation. Common techniques include:

  • Washing: To remove adsorbed impurities or reaction products.[11]

  • Calcination: A high-temperature treatment in the presence of air or oxygen to burn off carbonaceous deposits (coke).[12]

  • Chemical Treatment: Using specific chemical washes to remove poisons from the catalyst surface.[11]

Q4: My reaction involves a homogeneous acid catalyst that appears to be deactivating. What are my options?

A4: For homogeneous catalysts, deactivation can be due to side reactions with impurities or degradation. Consider the following:

  • Purification of Reactants: As with heterogeneous catalysts, ensure the purity of all components.

  • Catalyst Loading: A slight increase in catalyst loading might compensate for partial deactivation, but this is not always a cost-effective solution.[1]

  • Switch to a Heterogeneous Catalyst: If possible, transitioning to a solid acid catalyst could simplify separation and regeneration.

Data Presentation

Table 1: Troubleshooting Guide for Common Catalyst Deactivation Scenarios

Observation Potential Cause Suggested Action
Gradual decrease in conversion over several runsFouling (Coking)Implement a regeneration cycle involving calcination.
Sudden and significant drop in activityPoisoningIdentify and remove the source of the poison from the feedstock.
Loss of product selectivityThermal Degradation/SinteringOperate at a lower temperature; consider a more thermally stable catalyst.
Catalyst color changeCoking or poisoningCharacterize the spent catalyst to identify the contaminant.

Table 2: Example Catalyst Performance Data

Run Number Catalyst Age (hours) Conversion (%) Selectivity to Desired Product (%)
109895
2109594
3208592
4307088
5 (Post-Regeneration)309695

Experimental Protocols

Protocol 1: General Catalyst Regeneration by Calcination (for Fouling/Coking)

  • Catalyst Unloading: Carefully remove the spent catalyst from the reactor under an inert atmosphere if the catalyst is pyrophoric.

  • Solvent Washing: Wash the catalyst with a suitable solvent (e.g., toluene or isopropanol) to remove any adsorbed organic species. Dry the catalyst thoroughly.

  • Calcination:

    • Place the dried catalyst in a quartz tube furnace.

    • Heat the catalyst under a flow of inert gas (e.g., nitrogen) to the desired calcination temperature (typically 350-500°C).

    • Gradually introduce a controlled stream of air or a mixture of oxygen and nitrogen.

    • Hold at the calcination temperature for 4-6 hours to burn off carbon deposits.[12]

  • Reduction (if applicable): For metallic catalysts that may have been oxidized during calcination, a reduction step under a hydrogen flow is necessary to restore the active metal sites.

  • Cooling and Storage: Cool the regenerated catalyst to room temperature under an inert gas flow and store it under an inert atmosphere.

Protocol 2: Test for Catalyst Poisons in a Feedstock

  • Establish a Baseline: Run the reaction with a fresh batch of catalyst and highly purified reactants and solvent to establish a baseline performance.

  • Introduce a Spiked Feed: Prepare a feedstock that contains a small, known amount of a suspected poison (e.g., a sulfur-containing compound).

  • Monitor Performance: Run the reaction with the spiked feed under the same conditions as the baseline experiment and monitor the conversion and selectivity over time.

  • Analyze Results: A rapid decrease in catalyst performance compared to the baseline indicates that the spiked compound is a catalyst poison.

Visualizations

Troubleshooting Workflow for Catalyst Deactivation A Decreased Reaction Performance Observed B Verify Purity of Reactants and Solvents A->B C Check Reaction Conditions (Temp, Pressure) A->C D Analyze Spent Catalyst (e.g., TGA, ICP-MS) B->D C->D E Identify Deactivation Mechanism D->E F Poisoning E->F Impurities Detected G Fouling/Coking E->G Carbon Deposits Found H Thermal Degradation E->H Structural Changes Observed I Purify Feedstock / Use Guard Bed F->I J Regenerate Catalyst (Calcination) G->J K Optimize Reaction Conditions (Lower Temp) H->K L Problem Resolved? I->L J->L K->L M Yes L->M Yes N No L->N No O Continue Process M->O P Replace Catalyst N->P

Caption: A logical workflow for troubleshooting catalyst deactivation.

Common Catalyst Deactivation Mechanisms A Active Catalyst C Poisoning A->C Impurities Adsorb on Active Sites D Fouling (Coking) A->D Carbon Deposits Block Pores E Thermal Degradation A->E High Temperatures Cause Sintering B Deactivated Catalyst C->B D->B E->B Catalyst Regeneration Protocol A Spent Catalyst B Wash with Solvent A->B C Dry Catalyst B->C D Calcination (Air/O2 Flow) C->D E Reduction (H2 Flow, if needed) D->E F Regenerated Catalyst E->F

References

Technical Support Center: Byproduct Identification in Gadobutrol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of gadobutrol.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered in gadobutrol synthesis?

A1: During the synthesis and storage of gadobutrol, several types of impurities can arise. These are broadly categorized as:

  • Related Substances: These are structurally similar compounds formed as byproducts during the synthesis process. Key examples include Gadobutrol Impurity A, Impurity B, and Impurity C.[1] Other process-related impurities can include diastereomeric DI-TOBO ligands, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), and DO3A (1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane) which can result from incomplete alkylation of the cyclen starting material.[2][3]

  • Degradation Products: Gadobutrol can degrade over time when exposed to factors like light, heat, or moisture, leading to the formation of degradation products that can affect the stability and safety of the final product.[4]

  • Residual Solvents: Trace amounts of solvents used during the manufacturing and purification processes may remain in the final product.[4]

Q2: Which analytical techniques are most effective for identifying and quantifying gadobutrol byproducts?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques used for the detection and quantification of impurities in gadobutrol.[4] Reverse-phase HPLC (RP-HPLC) with a UV detector is a commonly employed method.[1][5] For comprehensive structural elucidation of unknown peaks, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable, often used after isolation of the impurity.[6]

Q3: What are the regulatory limits for impurities in gadobutrol?

A3: Regulatory bodies like the U.S. FDA and EMA have stringent guidelines for controlling impurity levels in pharmaceutical products to ensure their safety, quality, and efficacy.[4] According to the International Conference on Harmonisation (ICH) guidelines, the permissible level for a known process-associated impurity is typically less than 0.15%, and for an unknown impurity, it is less than 0.10%.[1] For certain specified impurities like A, B, and C in gadobutrol, the specification threshold might be set at 0.20%.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of gadobutrol synthesis byproducts.

Issue 1: An unknown peak is observed in the HPLC chromatogram of my gadobutrol sample.

Possible Causes and Solutions:

  • Contamination: The peak could be an artifact from laboratory sample contamination.[6]

    • Troubleshooting Step: Prepare and analyze a blank (diluent) and a placebo sample to check for interfering peaks.[7][8] Ensure all glassware is scrupulously clean and use high-purity solvents and reagents.

  • Instrument-Related Issues: The peak could originate from the HPLC system itself (e.g., carryover from a previous injection, mobile phase contamination).

    • Troubleshooting Step: Run a blank gradient to check for system peaks. Prime all solvent lines and purge the injector to remove any trapped air or contaminants.

  • Co-elution: The unknown peak may have been previously hidden under a broader peak and is now resolved due to a change in the analytical method or column performance.[6]

    • Troubleshooting Step: Review the method parameters. If the column is old, replace it. Consider modifying the mobile phase composition or gradient to improve separation.

  • Degradation: The sample may have degraded after preparation.

    • Troubleshooting Step: Analyze the sample immediately after preparation. If this is not possible, store it under appropriate conditions (e.g., refrigerated) and perform a stability study of the sample solution.

Issue 2: Difficulty in quantifying a known impurity, such as the di-TOBO ligand.

Possible Cause and Solution:

  • Lack of a Reference Standard: Accurate quantification requires a certified reference standard for the impurity.

    • Troubleshooting Step: If a commercial standard is unavailable, the impurity may need to be synthesized and characterized in-house to serve as a reference.[2][3]

  • Poor Chromatographic Resolution: The impurity peak may not be fully resolved from the main gadobutrol peak or other impurities, leading to inaccurate integration.

    • Troubleshooting Step: Optimize the HPLC method to achieve baseline separation. This may involve adjusting the mobile phase pH, gradient slope, or trying a different column chemistry.[2]

  • Non-linear Detector Response: The concentration of the impurity may be outside the linear range of the detector.

    • Troubleshooting Step: Prepare a calibration curve for the impurity using the reference standard to determine the linear range and ensure the sample concentration falls within this range.

Byproduct Identification Workflow

The following diagram illustrates a general workflow for the identification of byproducts in gadobutrol synthesis.

cluster_0 Initial Analysis cluster_1 Investigation cluster_2 Identification cluster_3 Quantification & Reporting start Gadobutrol Synthesis Sample hplc_analysis HPLC/UPLC Analysis start->hplc_analysis peak_detection Detection of Unknown/OOS Peak hplc_analysis->peak_detection is_artifact Is the Peak an Artifact? peak_detection->is_artifact check_contamination Check for Contamination (Blank, Placebo) is_artifact->check_contamination Yes check_system Check HPLC System Suitability is_artifact->check_system Yes lc_ms_analysis LC-MS Analysis for m/z is_artifact->lc_ms_analysis No fraction_collection Fraction Collection of Impurity lc_ms_analysis->fraction_collection nmr_analysis NMR for Structural Elucidation fraction_collection->nmr_analysis quantification Quantification using Reference Standard nmr_analysis->quantification reporting Report Findings & Assess Impact quantification->reporting

Caption: Workflow for Byproduct Identification in Gadobutrol Synthesis.

Quantitative Data Summary

The following table summarizes the performance of a validated RP-HPLC method for the quantification of gadobutrol and its impurities A, B, and C.[1][5]

CompoundLinearity Range (ppm)Detection Limit (ppm)Quantification Limit (ppm)
Gadobutrol0.8314 – 30.210.27390.8314
Impurity A3.2971 – 34.621.08813.2971
Impurity B0.3788 – 34.820.12500.3788
Impurity C2.9757 – 32.380.98202.9757

Experimental Protocols

Protocol: RP-HPLC Method for the Analysis of Gadobutrol and Impurities A, B, and C

This protocol is based on a published stability-indicating HPLC method.[1][5]

1. Materials and Reagents:

  • Gadobutrol reference standard

  • Impurity A, B, and C reference standards

  • Formic acid (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

2. Chromatographic Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl C18, 250 x 4.6 mm, 5 µm[1][2]

  • Mobile Phase: A mixture of aqueous formic acid (pH adjusted to 3.6) and acetonitrile (95.5:0.5 v/v).[1][5]

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 50°C[1][2]

  • Autosampler Temperature: 5°C[1]

  • Detection Wavelength: 195 nm[1][2]

  • Injection Volume: 20 µL[1]

3. Standard Solution Preparation:

  • Prepare a mixed stock solution containing gadobutrol and impurities A, B, and C in the mobile phase.[1]

  • From the stock solution, prepare a series of calibration standards by diluting with the mobile phase to cover the desired concentration range (see table above).[1]

4. Sample Preparation:

  • Accurately weigh and dissolve the gadobutrol sample in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).[1]

  • Shake the solution for 5 minutes to ensure complete dissolution.[1]

  • Filter the sample solution through a 0.45 µm membrane filter before injection.[1]

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solution.

  • Identify and quantify the impurities by comparing their retention times and peak areas to those of the reference standards.

References

challenges in the industrial scale-up of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental production of this compound.

Issue 1: Low Yield in the Ketalization Step (Step 1)

  • Q: My yield of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine is consistently below the expected 85%. What are the potential causes and solutions?

    • A: Low yields in the initial ketalization step can often be attributed to several factors:

      • Incomplete Reaction: The reaction between 2-butene-1,4-diol and 2,2-dimethoxypropane is an equilibrium process. To drive the reaction to completion, the methanol byproduct must be efficiently removed.

        • Troubleshooting: Ensure your distillation setup is efficient. On a larger scale, a packed column or a fractional distillation unit might be necessary to ensure complete removal of methanol as it forms. Monitor the reaction temperature and distillation head temperature closely. A drop in the head temperature can indicate the completion of methanol removal.

      • Catalyst Inactivity: The sulfuric acid catalyst can be deactivated by impurities in the starting materials.

        • Troubleshooting: Use high-purity, anhydrous starting materials. Consider a fresh batch of catalyst if deactivation is suspected.

      • Side Reactions: At elevated temperatures, an undesirable side reaction is the acid-catalyzed formation of enol ethers from 2,2-dimethoxypropane.[1]

        • Troubleshooting: Maintain strict temperature control. The reaction should be heated to a point where methanol efficiently distills off without excessive heating that could promote side reactions. A reaction temperature of around 70°C is a good starting point.[2]

Issue 2: Incomplete Epoxidation or Formation of Byproducts (Step 2)

  • Q: I am observing unreacted 4,7-dihydro-2,2-dimethyl-1,3-dioxepine in my final product, or I am seeing unexpected byproducts after the epoxidation with m-CPBA. What could be the issue?

    • A: Incomplete epoxidation or the presence of byproducts can stem from several sources:

      • Insufficient m-CPBA: Ensure the molar ratio of m-CPBA to the alkene is appropriate. An excess of m-CPBA is typically used to drive the reaction to completion.

      • Reaction Temperature: The epoxidation reaction is exothermic.[3] Poor temperature control can lead to side reactions.

        • Troubleshooting: Add the m-CPBA solution portion-wise or via a dropping funnel to maintain a controlled temperature. For larger scale reactions, a jacketed reactor with efficient cooling is essential.

      • Baeyer-Villiger Oxidation: Ketones can undergo Baeyer-Villiger oxidation with m-CPBA to form esters. While the starting material for epoxidation is an alkene, any ketone impurities could lead to unwanted byproducts.[4][5]

        • Troubleshooting: Ensure the purity of the starting alkene from the first step.

      • Epoxide Ring Opening: The epoxide ring is susceptible to opening under acidic conditions, which can be generated from the m-chlorobenzoic acid byproduct.[4][6] This can lead to the formation of diols or other ring-opened products, especially in the presence of nucleophiles.[7][8][9][10]

        • Troubleshooting: The reaction is typically run in a non-aqueous solvent to minimize hydrolysis.[8] After the reaction is complete, a mild basic wash (e.g., with sodium bicarbonate solution) during the workup can help to remove the acidic byproduct and prevent ring-opening.

Issue 3: Difficulties in Product Purification

  • Q: I am struggling to achieve a high purity of the final product, this compound, after distillation.

    • A: Purification challenges often arise from the presence of the m-chlorobenzoic acid byproduct and any unreacted starting materials.

      • Inefficient Byproduct Removal: m-Chlorobenzoic acid can be difficult to remove completely by simple extraction.

        • Troubleshooting: A thorough wash with a saturated sodium bicarbonate or sodium sulfite solution is crucial to remove the acidic byproduct.[11] Ensure adequate mixing and sufficient contact time during the washing steps.

      • Co-distillation: If the boiling points of the product and impurities are close, simple distillation may not be effective.

        • Troubleshooting: Vacuum distillation is recommended to lower the boiling point and minimize thermal degradation.[11] A fractionating column can improve the separation efficiency. Careful monitoring of the distillation fractions is key to isolating the pure product.

Frequently Asked Questions (FAQs)

General

  • Q: What is the typical overall yield for the two-step synthesis of this compound on an industrial scale?

    • A: While industrial-scale yields can vary, a well-optimized process can aim for an overall yield of over 50%, with the first step (ketalization) achieving up to 85% and the second step (epoxidation) over 60%.[2]

  • Q: What are the key safety precautions to consider during the production of this compound?

    • A: Both steps of the synthesis require careful safety considerations:

      • Step 1 (Ketalization): The use of flammable solvents and sulfuric acid requires a well-ventilated area, proper personal protective equipment (PPE), and measures to prevent ignition sources.

      • Step 2 (Epoxidation): m-CPBA is a potentially explosive oxidizing agent and should be handled with care. The reaction is exothermic and requires diligent temperature control to prevent thermal runaway.[3] Appropriate cooling systems and emergency quenching procedures should be in place, especially for large-scale reactions.

Scale-Up Challenges

  • Q: What are the primary challenges when scaling up the production of this compound?

    • A: The main challenges in scaling up this synthesis are:

      • Heat Management: The epoxidation step is exothermic, and maintaining a consistent temperature in a large reactor is critical to prevent side reactions and ensure safety. Inadequate heat removal can lead to a thermal runaway.[3]

      • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is essential for both reaction steps to achieve consistent product quality and yield. Poor mixing can lead to localized "hot spots" in the epoxidation step.

      • Efficient Byproduct Removal: The removal of methanol in the first step and m-chlorobenzoic acid in the second step becomes more challenging at a larger scale and requires optimized industrial equipment and procedures.

      • Raw Material Cost and Availability: For industrial production, the cost and availability of high-purity starting materials, such as 2-butene-1,4-diol and 2,2-dimethoxypropane, can be significant factors.

Data Presentation

ParameterStep 1: KetalizationStep 2: EpoxidationOverallReference
Reactants 2-butene-1,4-diol, 2,2-dimethoxypropane4,7-dihydro-2,2-dimethyl-1,3-dioxepine, m-CPBA-[2]
Catalyst/Reagent Sulfuric acid--[2]
Solvent None (neat) or DichloromethaneDichloromethane-[2]
Reaction Temperature ~70°C (for methanol distillation)Room Temperature-[2]
Typical Yield ~85%>60%>50%[2]
Product Purity ->98% (after distillation)>98%[2]

Experimental Protocols

Step 1: Synthesis of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine

  • To a reactor equipped with a stirrer, condenser, and distillation apparatus, add 2-butene-1,4-diol and 2,2-dimethoxypropane in a molar ratio of approximately 1:2.[2]

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture until it becomes homogeneous.

  • Heat the reactor to approximately 70°C to initiate the distillation of the methanol byproduct.

  • Continue heating and distillation until methanol is no longer produced, which is indicated by a drop in the temperature at the distillation head.

  • Cool the reaction mixture and purify the resulting 4,7-dihydro-2,2-dimethyl-1,3-dioxepine by vacuum distillation.

Step 2: Synthesis of this compound

  • Dissolve the 4,7-dihydro-2,2-dimethyl-1,3-dioxepine from Step 1 in a suitable solvent such as dichloromethane.

  • In a separate reactor equipped with a stirrer and a cooling system, dissolve meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent.

  • Slowly add the solution of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine to the m-CPBA solution while maintaining the reaction temperature at room temperature.

  • Monitor the reaction by a suitable analytical method (e.g., TLC, GC) until the starting material is consumed.

  • Once the reaction is complete, filter the mixture to remove the precipitated m-chlorobenzoic acid.

  • Wash the filtrate successively with a 10% sodium sulfite solution and a saturated sodium bicarbonate solution to remove residual acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.[2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ketalization cluster_step2 Step 2: Epoxidation Reactants1 2-butene-1,4-diol + 2,2-dimethoxypropane Reaction1 Ring Closure Reaction Reactants1->Reaction1 Catalyst1 H₂SO₄ (cat.) Catalyst1->Reaction1 Distillation Methanol Removal (Distillation) Reaction1->Distillation Intermediate 4,7-dihydro-2,2-dimethyl- 1,3-dioxepine Distillation->Intermediate Reaction2 Epoxidation Intermediate->Reaction2 Intermediate Product Reagent2 m-CPBA Reagent2->Reaction2 Workup Workup (Wash, Dry) Reaction2->Workup Purification Vacuum Distillation Workup->Purification FinalProduct 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane Purification->FinalProduct Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Low Yield or Impurities Detected? CheckStep1 Problem in Step 1 (Ketalization)? Start->CheckStep1 Yes CheckStep2 Problem in Step 2 (Epoxidation)? Start->CheckStep2 No CheckMethanolRemoval Incomplete Methanol Removal? CheckStep1->CheckMethanolRemoval Low Yield CheckCatalyst Catalyst Inactivity? CheckMethanolRemoval->CheckCatalyst No Sol_Methanol Optimize Distillation Setup CheckMethanolRemoval->Sol_Methanol Yes CheckSideReactions1 Side Reactions (Enol Ether)? CheckCatalyst->CheckSideReactions1 No Sol_Catalyst Use High-Purity Materials & Fresh Catalyst CheckCatalyst->Sol_Catalyst Yes Sol_Temp1 Strict Temperature Control CheckSideReactions1->Sol_Temp1 Yes CheckReagent Incorrect m-CPBA amount? CheckStep2->CheckReagent Incomplete Reaction CheckTempControl Poor Temperature Control? CheckReagent->CheckTempControl No Sol_Reagent Verify Stoichiometry CheckReagent->Sol_Reagent Yes CheckSideReactions2 Side Reactions (Ring Opening)? CheckTempControl->CheckSideReactions2 No Sol_Temp2 Improve Cooling & Controlled Addition CheckTempControl->Sol_Temp2 Yes Sol_Workup Thorough Basic Wash CheckSideReactions2->Sol_Workup Yes

References

effect of water on titanium-BINOL catalyzed reactions of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium-BINOL catalyzed reactions of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.

Frequently Asked Questions (FAQs)

Q1: What is the role of water in the titanium-BINOL catalyzed aminolysis of this compound?

A1: In the titanium-BINOL catalyzed aminolysis of this compound, water plays a crucial, non-traditional role. Contrary to concerns about hydrolysis of the catalyst, water has been found to be beneficial for both reactivity and enantioselectivity.[1][2] ESI-MS analysis indicates that water does not participate in the generation of the active catalyst.[1] Instead, it is proposed to function as a proton shuttle, facilitating the transfer of protons between the reactants during the reaction.[1][3]

Q2: What is the active catalytic species in this reaction?

A2: Mechanistic studies, including nonlinear effect (NLE) studies and ESI-MS analysis, suggest that the active catalytic species is a titanium complex that contains more than one BINOL unit.[1] Specifically, evidence points towards titanium complexes with a Ti(BINOLate)₂ moiety as the active entities responsible for the catalysis.[1][2][3]

Q3: How does the BINOL-to-titanium ratio affect the reaction?

A3: The ratio of BINOL to the titanium precursor (e.g., Ti(O-i-Pr)₄) has a profound influence on both the reactivity and the enantioselectivity of the ring-opening aminolysis.[1] An optimal ratio is crucial for the in situ formation of the active Ti(BINOLate)₂ species. Researchers should carefully optimize this ratio for their specific substrate and reaction conditions.

Q4: Can other amines be used for the ring-opening reaction?

A4: While benzylamine is commonly cited in mechanistic studies, the catalytic system is effective for the enantioselective ring-opening with other amines as well.[1] The efficiency and enantioselectivity may vary depending on the structure and nucleophilicity of the amine. It has been noted that several other aliphatic amines can also efficiently open the epoxide with excellent enantioselectivities.[1]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion 1. Incorrect BINOL/Ti ratio: The formation of the active Ti(BINOLate)₂ catalyst is highly dependent on the stoichiometry. 2. Insufficient water: The reaction rate is influenced by the presence of water, which acts as a proton shuttle.[1] 3. Catalyst deactivation: While water is beneficial, excessive amounts or other impurities could potentially lead to the formation of inactive titanium species. 4. Low reaction temperature: The reaction may require a specific temperature to proceed at a reasonable rate.1. Optimize BINOL/Ti ratio: Systematically screen ratios around the literature-recommended values (e.g., starting from a 2:1 ratio of BINOL to Ti). 2. Controlled addition of water: Ensure a controlled amount of water is present. This can be achieved by using freshly distilled solvents that are not rigorously dried or by the addition of a specific quantity of water (e.g., via a microsyringe). 3. Use high-purity reagents and solvents: Ensure all reagents and solvents are of high purity to avoid catalyst inhibition. 4. Screen reaction temperatures: Incrementally increase the reaction temperature and monitor the conversion.
Low enantioselectivity (ee) 1. Suboptimal BINOL/Ti ratio: An incorrect ratio can lead to the formation of less selective catalytic species.[1] 2. Inappropriate water concentration: The enantioselectivity is also influenced by the amount of water present.[1] 3. Racemic or impure BINOL: The use of BINOL with low enantiomeric purity will directly result in a low ee of the product. 4. Background uncatalyzed reaction: A non-enantioselective background reaction may be competing with the catalyzed pathway.1. Fine-tune BINOL/Ti ratio: A thorough optimization of the ligand-to-metal ratio is critical for high enantioselectivity. 2. Optimize water concentration: Systematically vary the amount of added water to find the optimal level for enantioselectivity. 3. Verify BINOL purity: Confirm the enantiomeric purity of the BINOL ligand using appropriate analytical techniques (e.g., chiral HPLC). 4. Lower reaction temperature: Reducing the temperature can often suppress the uncatalyzed background reaction and improve enantioselectivity.
Poor reproducibility 1. Variable water content in solvents/reagents: The most likely cause for irreproducibility is inconsistent amounts of water in the reaction mixture. 2. Inconsistent catalyst preparation: The in situ generation of the catalyst can be sensitive to the order of addition and aging time.1. Standardize water content: Use solvents with a known and consistent water content or add a specific amount of water to each reaction. 2. Standardize catalyst preparation protocol: Develop and strictly follow a standardized protocol for the preparation of the catalyst solution, including the order of reagent addition, stirring time, and temperature.

Data Presentation

Table 1: Qualitative Effect of Water on Reaction Parameters

Water Content Reactivity (Reaction Rate) Enantioselectivity (ee) Notes
Rigorously AnhydrousLowModerate to LowThe absence of water as a proton shuttle can significantly slow down the reaction.[1]
Trace/Optimal AmountHighHighA controlled amount of water is beneficial, enhancing both the rate and the enantioselectivity of the reaction.[1]
ExcessMay DecreaseMay DecreaseWhile water is beneficial, excessive amounts may lead to the formation of less active or inactive titanium-oxo species, potentially reducing both rate and enantioselectivity.

Experimental Protocols

Key Experiment: In-situ Preparation of the Titanium-BINOL Catalyst and Asymmetric Ring-Opening of this compound

This protocol is a generalized procedure based on the principles described in the literature.[1][2][3] Researchers should optimize the specific conditions for their system.

Materials:

  • (R)- or (S)-BINOL

  • Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)

  • This compound

  • Benzylamine (or other amine)

  • Toluene (or other suitable solvent), freshly distilled

  • Deionized water

Procedure:

  • Catalyst Preparation (In-situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add (R)-BINOL (e.g., 0.2 mmol).

    • Add freshly distilled toluene (e.g., 2.0 mL).

    • To the resulting solution, add Ti(O-i-Pr)₄ (e.g., 0.1 mmol) dropwise at room temperature with stirring.

    • Stir the mixture for a specified time (e.g., 30-60 minutes) to allow for the formation of the catalyst complex.

    • If a specific water concentration is desired, add a calculated amount of deionized water via a microsyringe and stir for an additional 10-15 minutes.

  • Asymmetric Ring-Opening Reaction:

    • To the prepared catalyst solution, add this compound (e.g., 5.0 mmol).

    • Add benzylamine (e.g., 5.5 mmol) to the mixture.

    • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or GC/LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amino alcohol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Mandatory Visualizations

experimental_workflow cluster_catalyst_prep Catalyst Preparation (In-situ) cluster_reaction Asymmetric Ring-Opening cluster_workup Work-up and Purification binol Add (R)-BINOL to Flask solvent1 Add Toluene binol->solvent1 ti_source Add Ti(O-i-Pr)4 solvent1->ti_source stir1 Stir (30-60 min) ti_source->stir1 water_add Add Controlled H2O (optional) stir1->water_add epoxide Add Epoxide Substrate water_add->epoxide amine Add Amine epoxide->amine stir2 Stir at Reaction Temperature amine->stir2 monitor Monitor Progress (TLC, GC) stir2->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify analysis analysis purify->analysis Analyze Product (Yield, ee%)

Caption: Experimental workflow for the titanium-BINOL catalyzed asymmetric ring-opening.

catalytic_cycle catalyst Active Catalyst [Ti(BINOLate)2] intermediate1 [Catalyst-Epoxide-Amine] Complex catalyst->intermediate1 + Epoxide + Amine epoxide Epoxide epoxide->intermediate1 amine Amine (R-NH2) amine->intermediate1 product Amino Alcohol Product intermediate1->product Ring-Opening & Proton Transfer water H2O (Proton Shuttle) intermediate1->water H+ transfer from Amine water->intermediate1 H+ transfer to Epoxide Oxygen

Caption: Proposed role of water as a proton shuttle in the catalytic cycle.

References

optimizing reaction conditions for the aminolysis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the aminolysis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the success of the aminolysis of this compound?

A1: The key factors that significantly impact the yield, regioselectivity, and reaction rate are:

  • Choice of Catalyst: The type of catalyst used is crucial for activating the epoxide ring. Lewis acids are commonly employed to enhance the electrophilicity of the epoxide carbon atoms.[1][2] For asymmetric synthesis, chiral catalyst systems like Titanium/BINOL are often utilized.[3][4]

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products and reduced selectivity.[5][6]

  • Solvent Selection: The polarity and protic/aprotic nature of the solvent can influence the reaction pathway and the stability of intermediates.[1][5][7]

  • Nature of the Amine: The nucleophilicity and steric hindrance of the amine will affect its reactivity towards the epoxide.[6]

  • Presence of Additives: Additives like water or co-catalysts can sometimes play a crucial role in the catalytic cycle and influence both reactivity and enantioselectivity.[4]

Q2: How can I control the regioselectivity of the amine attack on the epoxide ring?

A2: Controlling regioselectivity is a primary challenge in epoxide aminolysis. The outcome depends on the reaction conditions:

  • Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction typically follows an S(_N)2 mechanism, where the amine (a strong nucleophile) attacks the sterically less hindered carbon atom of the epoxide.[8][9]

  • Under Acidic Conditions (Weak Nucleophiles): With the use of a Lewis acid catalyst, the epoxide oxygen is protonated or coordinated to the acid, making the epoxide more reactive. The reaction proceeds with a significant S(_N)1 character, and the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize a partial positive charge.[7][8]

For this compound, the substitution pattern dictates that the two carbons of the oxirane ring are not equivalent. Careful selection of the catalyst and reaction conditions is therefore essential to direct the amine to the desired position.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions during the aminolysis of epoxides include:

  • Polymerization: The product amino alcohol can potentially react with another epoxide molecule, leading to oligomerization or polymerization, especially at higher temperatures.[10]

  • Formation of Regioisomers: As discussed above, a mixture of products resulting from the attack at different carbon atoms of the epoxide can occur if regioselectivity is not well-controlled.[9][10]

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with the amine in attacking the epoxide.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient catalyst activity or loading.2. Reaction temperature is too low.3. Low nucleophilicity of the amine.4. Deactivation of the catalyst.1. Increase catalyst loading or screen for a more effective catalyst (e.g., YCl(_3), silica-bonded S-sulfonic acid).[2][6]2. Gradually increase the reaction temperature while monitoring for side product formation.[5]3. Consider using a more reactive amine or activating the current amine (e.g., through deprotonation).4. Ensure anhydrous conditions if the catalyst is moisture-sensitive.
Poor Regioselectivity 1. Inappropriate reaction conditions (acidic vs. basic) for the desired outcome.2. Steric and electronic effects of the substrates and reagents.3. Catalyst not effectively directing the nucleophilic attack.1. For attack at the less substituted carbon, favor basic/neutral conditions. For attack at the more substituted carbon, use a Lewis acid catalyst.[8]2. Analyze the steric hindrance of both the epoxide and the amine to predict the likely site of attack.3. For asymmetric aminolysis, a chiral catalyst system like Ti(IV)/BINOL can provide high enantioselectivity and regioselectivity.[3][4]
Formation of Byproducts 1. Reaction temperature is too high.2. Presence of impurities in starting materials or solvent.3. Extended reaction time.1. Optimize the temperature to be high enough for a reasonable reaction rate but low enough to minimize side reactions.[5]2. Use purified reagents and anhydrous solvents.3. Monitor the reaction progress (e.g., by TLC or GC) and quench the reaction once the starting material is consumed.
Difficulty in Product Isolation/Purification 1. Formation of emulsions during workup.2. Similar polarity of the product and unreacted starting materials or byproducts.1. Adjust the pH of the aqueous phase or use a different solvent system for extraction.2. Employ column chromatography with a carefully selected eluent system. Derivatization of the product might also be considered to alter its polarity for easier separation.

Experimental Protocols

A detailed experimental protocol for the asymmetric aminolysis of this compound catalyzed by a Titanium/BINOL system is described in the literature.[4] Researchers should refer to this primary source for precise reagent quantities, reaction times, and workup procedures. A general workflow is outlined below.

General Workflow for Catalytic Aminolysis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dry Glassware catalyst Prepare Catalyst Solution (e.g., Ti(OiPr)4, BINOL, H2O in Toluene) start->catalyst mix Mix Catalyst and Reagents catalyst->mix reagents Add Epoxide and Amine reagents->mix react Stir at Controlled Temperature mix->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify (e.g., Chromatography) dry->purify end Final Product purify->end Characterize Product

Caption: General experimental workflow for the aminolysis reaction.

Troubleshooting Logic

troubleshooting_logic cluster_conversion_issues Conversion Troubleshooting cluster_selectivity_issues Selectivity Troubleshooting cluster_byproduct_issues Byproduct Troubleshooting start Experiment Start check_conversion Low/No Conversion? start->check_conversion temp Increase Temperature check_conversion->temp Yes catalyst Increase Catalyst Loading check_conversion->catalyst Yes amine Check Amine Reactivity check_conversion->amine Yes check_selectivity Poor Regioselectivity? check_conversion->check_selectivity No temp->check_selectivity catalyst->check_selectivity amine->check_selectivity conditions Adjust Conditions (Acidic/Basic) check_selectivity->conditions Yes catalyst_select Change Catalyst System check_selectivity->catalyst_select Yes check_byproducts Byproducts Formed? check_selectivity->check_byproducts No conditions->check_byproducts catalyst_select->check_byproducts temp_by Lower Temperature check_byproducts->temp_by Yes time Reduce Reaction Time check_byproducts->time Yes purify Purify Reagents check_byproducts->purify Yes success Successful Reaction check_byproducts->success No temp_by->success time->success purify->success

Caption: Logical flow for troubleshooting common reaction issues.

References

storage and handling of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane to prevent its degradation and ensure the integrity of your research and development activities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from colorless to yellow) Exposure to air, light, or elevated temperatures.Immediately blanket the material with an inert gas (e.g., nitrogen or argon) and store in a tightly sealed container in a refrigerator (2-8°C). Protect from light. Consider repurification if purity is critical.
Decreased purity or presence of unexpected peaks in analysis (e.g., NMR, GC-MS) Chemical degradation due to improper storage or handling.Review storage conditions against the recommendations in the table below. Ensure the compound was handled under an inert atmosphere and protected from moisture. If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive experiments.
Inconsistent experimental results Degradation of the starting material.Always use a fresh sample or a sample that has been stored under optimal conditions. It is good practice to verify the purity of the compound before use in critical applications.
Allergic skin reaction or eye irritation Direct contact with the compound.This compound may cause an allergic skin reaction and serious eye irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2] In case of contact, wash the affected area with plenty of water.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][3] For long-term storage, refrigeration at 2-8°C under an inert atmosphere, such as nitrogen, is recommended.[2][4] Some suppliers suggest that in powder form, it can be stored at -20°C for up to three years.[5] Always keep the container tightly closed to prevent exposure to moisture and air.[1][3]

Q2: How should I handle this compound to prevent degradation during my experiments?

A2: Handle this compound in a well-ventilated area, preferably in a fume hood.[1] To prevent degradation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture.[2] Use clean, dry glassware and equipment. Avoid heat and direct sunlight.

Q3: What are the known degradation pathways for this compound?

A3: While specific degradation pathways are not extensively documented in publicly available literature, the structure of this compound suggests potential sensitivity to acidic and basic conditions, which could lead to ring-opening reactions. Exposure to moisture, air, and elevated temperatures can also contribute to degradation.[3]

Q4: Is this compound sensitive to light?

A4: While not explicitly stated in all safety data sheets, it is a general best practice for long-term storage of organic compounds to protect them from light to prevent potential photochemical degradation.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: You should always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[1]

Storage and Handling Parameters

Parameter Recommended Condition Notes
Temperature 2-8°C (refrigerated)[2][4]For long-term storage. Can be shipped at ambient temperature.[5]
-20°C[5]For storage up to 3 years in powder form.[5]
Atmosphere Inert gas (e.g., Nitrogen, Argon)[2][4]To prevent oxidation and reaction with atmospheric moisture.
Container Tightly sealed, opaque containerTo prevent exposure to air, moisture, and light.
Handling Environment Well-ventilated area or fume hood[1]To avoid inhalation of vapors.
Personal Protective Equipment Gloves, safety glasses, lab coat[1][2]To prevent skin and eye contact.

Experimental Workflow: Handling and Storage

G cluster_storage Storage cluster_handling Handling cluster_experiment Experiment cluster_cleanup Post-Experiment storage_conditions Store at 2-8°C under inert gas container Tightly sealed, opaque container ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) storage_conditions->ppe Retrieve from storage fume_hood Work in a fume hood ppe->fume_hood inert_atmosphere Use inert atmosphere (Nitrogen or Argon) fume_hood->inert_atmosphere aliquot Aliquot necessary amount inert_atmosphere->aliquot experiment Perform experiment aliquot->experiment reseal Reseal container under inert atmosphere experiment->reseal After use return_storage Return to 2-8°C storage reseal->return_storage

Caption: Workflow for handling and storage of this compound.

References

Validation & Comparative

A Comparative Guide to Catalysts for the Asymmetric Opening of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of catalytic systems for the enantioselective ring-opening of a key meso-epoxide intermediate.

The asymmetric ring-opening of meso-epoxides is a powerful strategy in organic synthesis for the creation of chiral, non-racemic building blocks. One such meso-epoxide, 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, serves as a crucial precursor for the synthesis of biologically active molecules, including gadobutrol. The enantioselective cleavage of its epoxide ring with a nucleophile installs two vicinal stereocenters, making the choice of catalyst paramount for achieving high efficiency and stereocontrol. This guide provides a detailed comparison of prominent catalytic systems employed for this transformation, with a focus on experimental data, protocols, and mechanistic insights.

Catalyst Performance Comparison

The primary catalysts investigated for the asymmetric ring-opening of this compound and analogous meso-epoxides fall into two main categories: Titanium-BINOLate complexes and metal-salen complexes. Below is a summary of their performance based on published experimental data.

Catalyst SystemNucleophileSubstrateYield (%)ee (%)Catalyst Loading (mol%)Reference
Titanium/BINOLate/Water BenzylamineThis compound>999510[1][2]
Titanium/BINOLate/Water IsopropylamineThis compound>999410[1]
(salen)Cr(III)Cl TMSN₃Cyclohexene oxide92812[3][4]
(salen)Co(III)OAc H₂OCyclohexene oxide98>980.5[5][6]
Sc(DS)₃ / Chiral Bipyridine AnilineCyclohexene oxide91951 / 1.2[7]

Note: Data for metal-salen and Scandium-bipyridine catalysts are for the analogous substrate cyclohexene oxide, as specific data for this compound was not available in the reviewed literature. This provides a benchmark for comparison of catalyst efficacy with a common meso-epoxide.

Experimental Protocols

General Procedure for Asymmetric Ring-Opening of this compound with Amines Catalyzed by a Titanium/BINOLate/Water System

This protocol is based on the research by Ding, You, and coworkers.[1][2]

  • Catalyst Preparation (in situ): To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), (S)-BINOL (0.2 mmol, 2.0 equiv. relative to Ti) is added. Toluene (2.0 mL) is introduced, followed by the addition of Ti(OiPr)₄ (0.1 mmol, 1.0 equiv.). The mixture is stirred at room temperature for 1 hour. Subsequently, water (0.1 mmol, 1.0 equiv.) is added, and the mixture is stirred for another hour. Finally, the amine nucleophile (e.g., benzylamine, 1.2 mmol) is added, and the mixture is stirred for an additional 30 minutes.

  • Reaction: The meso-epoxide, this compound (1.0 mmol), dissolved in toluene (1.0 mL), is added to the prepared catalyst solution.

  • Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

General Procedure for Asymmetric Azidolysis of meso-Epoxides Catalyzed by (salen)Cr(III)Cl

This protocol is a general representation of the work by Jacobsen and coworkers.[3][4]

  • Reaction Setup: To a vial is added the chiral (salen)Cr(III)Cl complex (0.02 mmol, 2 mol%). The meso-epoxide (e.g., cyclohexene oxide, 1.0 mmol) is added, followed by the addition of a suitable solvent (e.g., diethyl ether, 0.5 mL).

  • Addition of Nucleophile: Trimethylsilyl azide (TMSN₃, 1.5 mmol) is added to the mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for a specified time (typically 12-24 hours).

  • Work-up and Analysis: The solvent is removed under reduced pressure. The residue is taken up in a suitable solvent and may be treated with an acid (e.g., acetic acid) to hydrolyze the silyl ether. The product is then purified by chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis of the corresponding amino alcohol after reduction of the azide.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the proposed catalytic cycle for the Titanium-BINOLate system and a general experimental workflow for catalyst screening.

G Catalytic Cycle for Ti/BINOLate Aminolysis A Ti(BINOLate)₂(OiPr)₂ B [Ti(BINOLate)₂(amine)] complex A->B + Amine - 2 iPrOH C Epoxide Coordination B->C + Epoxide D Nucleophilic Attack C->D E Proton Transfer (H₂O assisted) D->E F Product Release E->F F->A - Product Product Chiral Amino Alcohol F->Product Epoxide meso-Epoxide Epoxide->C Amine Amine Amine->A

Caption: Proposed catalytic cycle for the asymmetric ring-opening of a meso-epoxide with an amine catalyzed by a Ti/BINOLate system.

G Experimental Workflow for Catalyst Evaluation Start Select Catalyst and Ligand Setup Prepare Catalyst Solution (in situ) Start->Setup Reaction Add Substrate (Epoxide) and Nucleophile Setup->Reaction Monitor Monitor Reaction Progress (TLC/GC) Reaction->Monitor Workup Quench and Extract Product Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analyze Determine Yield and Enantiomeric Excess (HPLC/GC) Purify->Analyze End Optimized Chiral Product Analyze->End

References

A Comparative Guide to Chiral Building Blocks: 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral synthesis, the strategic selection of building blocks is paramount to the efficient and stereocontrolled construction of complex molecular architectures. This guide provides an objective comparison of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a versatile meso-epoxide, with other prominent chiral building blocks. The comparison is supported by experimental data to inform synthetic strategy and decision-making in pharmaceutical and fine chemical research.

Introduction to this compound

This compound is a bicyclic organic compound featuring a meso-epoxide integrated into a seven-membered ring containing a gem-dimethyl substituted acetal.[1][2] This unique structural arrangement offers a rigid scaffold that can lead to high stereoselectivity in asymmetric ring-opening reactions. It is a key intermediate in the synthesis of Gadobutrol, a gadolinium-based MRI contrast agent.[3] Its utility as a chiral building block stems from the ability to undergo desymmetrization through catalytic asymmetric ring-opening, providing access to a variety of enantiopure synthons.[4]

Performance Comparison with Alternative Chiral Building Blocks

The utility of a chiral building block is primarily assessed by the yield and enantioselectivity it affords in key synthetic transformations. This section compares the performance of this compound with other common chiral building blocks, particularly in the synthesis of valuable chiral 1,2-aminoalcohols.

Two major strategies for accessing chiral epoxides and their derivatives are:

  • Asymmetric Ring-Opening of Meso-Epoxides: This approach utilizes a prochiral starting material, such as this compound, cyclohexene oxide, or cis-stilbene oxide, and a chiral catalyst to achieve desymmetrization.

  • Sharpless Asymmetric Epoxidation: This renowned method creates a chiral epoxide from an allylic alcohol, which can then be used in further transformations.[5]

Asymmetric Aminolysis of Meso-Epoxides

The enantioselective ring-opening of meso-epoxides with amines is a direct route to chiral 1,2-aminoalcohols, which are prevalent motifs in pharmaceuticals. The following tables summarize the performance of different meso-epoxides in this key transformation.

Table 1: Asymmetric Aminolysis of this compound

AmineCatalyst SystemSolventTime (h)Yield (%)ee (%)Reference
BenzylamineTi(OiPr)₄/(R)-BINOL/H₂OToluene-->99[6]
Aliphatic AminesTi(OiPr)₄/(R)-BINOL/H₂OToluene--excellent[6]

Table 2: Asymmetric Aminolysis of Other Meso-Epoxides

EpoxideAmineCatalyst SystemSolventTime (h)Yield (%)ee (%)Reference
Cyclohexene oxideAniline(R)-CuMOF-1CHCl₃488685[7]
Cyclohexene oxideN-Methylaniline(R)-CuMOF-1CHCl₃488685[7]
Cyclohexene oxide4-Methoxyaniline(R)-CuMOF-1CHCl₃488795[8]
cis-Stilbene oxideAnilineTi-(S)-BINOLToluene109056[9]
cis-Stilbene oxide1-Naphthylamine(R)-CuMOF-2Toluene485897[7]
Cyclopentene oxideAnilineFe(III)-salen on SBA-15Solvent-free2-385-9696-99[1]
Sharpless Asymmetric Epoxidation of Allylic Alcohols

The Sharpless epoxidation provides an alternative route to chiral epoxy alcohols, which can be further functionalized.

Table 3: Sharpless Asymmetric Epoxidation of Representative Allylic Alcohols

Allylic AlcoholCatalyst SystemOxidantYield (%)ee (%)Reference
GeraniolTi(OiPr)₄/(+)-DETTBHP-95[10]
(E)-2-Hexen-1-olTi(OiPr)₄/(+)-DETTBHP8594[10]
3-(Trimethylsilyl)prop-2-en-1-olTi(OiPr)₄/(+)-DETTBHP-90[10]
Divinyl carbinolTi(OiPr)₄/(+)-DIPTTBHP63>99.9[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the key transformations discussed.

General Experimental Protocol for Ti(IV)/BINOL-Catalyzed Asymmetric Aminolysis of a Meso-Epoxide

This protocol is based on the studies of the aminolysis of this compound.[6]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), (R)-BINOL (0.2 equiv.) is dissolved in anhydrous toluene. To this solution, Ti(OiPr)₄ (0.1 equiv.) is added, and the mixture is stirred at room temperature for 1 hour. A controlled amount of water is then added, and the mixture is stirred for another hour to generate the active catalyst.

  • Reaction: The meso-epoxide (1.0 equiv.) is added to the catalyst solution, followed by the dropwise addition of the amine (1.2 equiv.).

  • Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral β-amino alcohol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

General Experimental Protocol for Sharpless Asymmetric Epoxidation

This protocol is a generalized procedure based on the well-established Sharpless-Katsuki epoxidation.[2][10]

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with powdered 4 Å molecular sieves under an inert atmosphere. Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.

  • Catalyst Formation: L-(+)-Diethyl tartrate (DET) (0.06 equiv.) is added, followed by the addition of titanium(IV) isopropoxide (Ti(OiPr)₄) (0.05 equiv.). The mixture is stirred for 30 minutes at -20 °C.

  • Epoxidation: The allylic alcohol (1.0 equiv.) is added, and the mixture is stirred for a further 15 minutes. A solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M, 1.5-2.0 equiv.) is then added dropwise.

  • Monitoring and Work-up: The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude epoxy alcohol is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Visualizing Synthetic Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed catalytic cycles.

G Workflow for Asymmetric Aminolysis of a Meso-Epoxide cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification BINOL (R)-BINOL Catalyst Active Ti/BINOL Catalyst BINOL->Catalyst Ti_OiPr4 Ti(OiPr)4 Ti_OiPr4->Catalyst Water H2O Water->Catalyst Reaction_Mixture Reaction Mixture Catalyst->Reaction_Mixture Meso_Epoxide Meso-Epoxide Meso_Epoxide->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Quench Quench (H2O) Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Chiral β-Amino Alcohol Purification->Product

Caption: General experimental workflow for the asymmetric aminolysis of a meso-epoxide.

G Proposed Catalytic Cycle for Ti/BINOL-Catalyzed Aminolysis Catalyst Ti(BINOLate)2 Epoxide_Coordination Epoxide Coordination Catalyst->Epoxide_Coordination + Epoxide Nucleophilic_Attack Nucleophilic Attack Epoxide_Coordination->Nucleophilic_Attack + Amine Product_Release Product Release Nucleophilic_Attack->Product_Release Ring Opening Product_Release->Catalyst - Amino Alcohol

Caption: Simplified catalytic cycle for the Ti/BINOL-catalyzed asymmetric aminolysis of a meso-epoxide.

G Comparison of Synthetic Routes to Chiral 1,2-Aminoalcohols cluster_meso Meso-Epoxide Route cluster_sharpless Sharpless Epoxidation Route Meso_Start Meso-Epoxide (e.g., 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane) Meso_Reaction Asymmetric Aminolysis Meso_Start->Meso_Reaction Meso_Product Chiral 1,2-Aminoalcohol Meso_Reaction->Meso_Product Sharpless_Start Allylic Alcohol Sharpless_Epoxidation Sharpless Asymmetric Epoxidation Sharpless_Start->Sharpless_Epoxidation Chiral_Epoxide Chiral Epoxy Alcohol Sharpless_Epoxidation->Chiral_Epoxide Sharpless_Ring_Opening Ring Opening with Amine Chiral_Epoxide->Sharpless_Ring_Opening Sharpless_Product Chiral 1,2-Aminoalcohol Sharpless_Ring_Opening->Sharpless_Product

Caption: Comparison of two major synthetic pathways to chiral 1,2-aminoalcohols.

Conclusion

This compound stands as a valuable meso-epoxide for the synthesis of enantioenriched compounds. Its rigid bicyclic structure can impart high levels of stereocontrol in asymmetric ring-opening reactions, particularly in the formation of chiral amino alcohols with excellent enantiomeric excess.

The choice between using a meso-epoxide like this compound and an alternative strategy such as the Sharpless asymmetric epoxidation will depend on several factors, including the availability of the starting materials, the desired final product, and the specific catalyst systems available. For the direct synthesis of certain complex chiral 1,2-aminoalcohols, the desymmetrization of a well-chosen meso-epoxide can be a highly efficient and atom-economical approach. This guide provides the necessary data and procedural outlines to assist researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Guide to the Mechanistic Studies of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ring-opening of the meso-epoxide 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a key intermediate in the synthesis of pharmaceuticals like Gadobutrol. The focus is on the well-studied asymmetric aminolysis catalyzed by a Titanium/BINOLate system, with comparative data provided for alternative catalytic systems and substrates to offer a broader perspective on the performance and mechanistic nuances of such reactions.

Performance Comparison of Catalytic Systems

The following tables summarize quantitative data for the asymmetric ring-opening of this compound and compares it with the ring-opening of other common meso-epoxides using different catalytic systems. This allows for an objective assessment of catalyst performance in terms of yield and enantioselectivity.

Table 1: Asymmetric Aminolysis of this compound with Various Amines Catalyzed by a Ti(IV)/BINOL System [1]

EntryAmine NucleophileTime (h)Yield (%)ee (%)
1Benzylamine249596
24-Methoxybenzylamine249295
32-Methoxybenzylamine488593
4Furfurylamine488894
5Allylamine727592
6Cyclohexylamine966088

Table 2: Comparison of Catalytic Systems for the Asymmetric Aminolysis of meso-Epoxides

EntryEpoxideCatalyst SystemNucleophileTime (h)Yield (%)ee (%)Reference
1This compoundTi(OiPr)₄/(S)-BINOL/H₂OBenzylamine249596[1]
2Cyclohexene oxide(R,R)-Cr(salen)ClTMSN₃ then reduction128598[2][3]
3Cyclohexene oxide(S,S)-Co(salen)OAcBenzylamine2492>99[2]
4cis-Stilbene oxideTi(IV)salenAniline4899>99[2]
5Cyclohexene oxide(R)-CuMOF-1N-methylaniline488685[4]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate further research.

Protocol 1: Asymmetric Aminolysis of this compound Catalyzed by a Ti(IV)/BINOL System[1]

Catalyst Preparation: A stock solution of the titanium catalyst is prepared in situ. To a solution of (S)-BINOL (0.1 mmol) in toluene (2 mL) under an inert atmosphere, Ti(OiPr)₄ (0.05 mmol) is added. The mixture is stirred at room temperature for 1 hour. Then, water (0.05 mmol) is added, and the mixture is stirred for another hour to generate the active catalyst.

Ring-Opening Reaction: To the prepared catalyst solution, this compound (1.0 mmol) and benzylamine (1.2 mmol) are added. The reaction mixture is stirred at room temperature for 24 hours.

Work-up and Analysis: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired amino alcohol. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Asymmetric Azidolysis of Cyclohexene Oxide Catalyzed by a Cr(salen) Complex[2][3]

Reaction Setup: To a solution of (R,R)-Cr(salen)Cl (0.05 mmol) in diethyl ether (5 mL) is added cyclohexene oxide (1.0 mmol). The mixture is cooled to 0 °C, and trimethylsilyl azide (TMSN₃, 1.5 mmol) is added dropwise.

Reaction and Quenching: The reaction is stirred at 0 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in a mixture of THF and 1M HCl for the desilylation step. After stirring for 1 hour, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

Reduction and Analysis: The azido alcohol is then reduced to the corresponding amino alcohol using a standard procedure, for example, with lithium aluminum hydride (LiAlH₄) in THF. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Visualizations

The proposed catalytic cycle for the Ti(IV)/BINOL-catalyzed aminolysis of this compound involves the coordination of both the epoxide and the amine to the titanium center, facilitating a nucleophilic attack.

Catalytic_Cycle Catalyst Ti(BINOLate)₂(H₂O) Intermediate1 [Catalyst-Epoxide] Complex Catalyst->Intermediate1 + Epoxide Epoxide This compound Amine R-NH₂ Intermediate2 [Catalyst-Epoxide-Amine] Complex Intermediate1->Intermediate2 + Amine Product_Complex [Catalyst-Product] Complex Intermediate2->Product_Complex Ring-Opening Product_Complex->Catalyst - Product Product Ring-Opened Product Product_Complex->Product

Caption: Proposed catalytic cycle for the Ti(IV)/BINOL-catalyzed ring-opening.

The experimental workflow for a typical asymmetric ring-opening reaction is outlined below, from catalyst preparation to product analysis.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Ring-Opening Reaction cluster_analysis Work-up and Analysis Ligand Chiral Ligand ((S)-BINOL) Catalyst Active Catalyst Solution Ligand->Catalyst Metal_Precursor Metal Precursor (Ti(OiPr)₄) Metal_Precursor->Catalyst Solvent_Prep Anhydrous Solvent Solvent_Prep->Catalyst Reaction_Mixture Reaction at RT Catalyst->Reaction_Mixture Epoxide Epoxide Substrate Epoxide->Reaction_Mixture Nucleophile Amine Nucleophile Nucleophile->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis Chiral HPLC/GC Purification->Analysis

References

Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in the Reactions of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the principles of kinetic and thermodynamic control is paramount for achieving desired reaction outcomes. This guide provides a comparative analysis of these two control mechanisms in the context of the ring-opening reactions of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a key intermediate in the synthesis of various compounds, including the MRI contrast agent Gadobutrol.

The unique strained epoxide ring within the bicyclic structure of this compound presents two potential sites for nucleophilic attack. The regioselectivity of this attack can be directed by carefully selecting reaction conditions, leading to either the kinetically or thermodynamically favored product. This guide will delve into the theoretical underpinnings of this control, present hypothetical experimental data for illustrative purposes, and provide detailed experimental protocols for further investigation.

Kinetic vs. Thermodynamic Control: A Tale of Two Pathways

In the context of the acid-catalyzed ring-opening of this compound with a nucleophile (e.g., a halide from HCl), two primary products can be formed. The reaction proceeds via a protonated epoxide intermediate. The subsequent nucleophilic attack can occur at either the less substituted carbon (C1) or the more substituted carbon (C5) of the original epoxide ring.

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product that is formed faster, i.e., the one with the lower activation energy, will be the major product. This is the kinetic product . In the case of epoxide ring-opening, attack at the less sterically hindered position (C1) is generally faster.

  • Thermodynamic Control: At higher temperatures, the ring-opening reaction becomes reversible. This allows for an equilibrium to be established between the starting materials, the kinetic product, and the thermodynamic product . The thermodynamic product is the most stable product and will be the major component of the mixture at equilibrium, even if it is formed more slowly. The stability of the carbocation-like transition state is a key factor. Attack at the more substituted carbon (C5) leads to a more stable tertiary carbocation-like transition state, resulting in the more stable thermodynamic product.

Illustrative Data: Product Distribution under Different Conditions

The following tables present hypothetical experimental data to illustrate the effect of temperature on the product distribution in the acid-catalyzed methanolysis of this compound.

Table 1: Product Distribution at Low Temperature (Kinetic Control)

Temperature (°C)Reaction Time (h)Product A (Kinetic, %)Product B (Thermodynamic, %)
-2018515
017822
2516040

Table 2: Product Distribution at Elevated Temperature (Thermodynamic Control)

Temperature (°C)Reaction Time (h)Product A (Kinetic, %)Product B (Thermodynamic, %)
80242080
100241585

Experimental Protocols

General Procedure for Acid-Catalyzed Ring-Opening of this compound:

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated hydrochloric acid (catalyst)

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle/cooling bath

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Protocol for Kinetic Control (Low Temperature):

  • A solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) is prepared in a round-bottom flask and cooled to the desired temperature (e.g., -20 °C) using a cooling bath.

  • A catalytic amount of concentrated hydrochloric acid (0.1 mmol) is added dropwise with stirring.

  • The reaction is monitored by thin-layer chromatography (TLC) or GC-MS.

  • After the specified reaction time (e.g., 1 hour), the reaction is quenched by the addition of anhydrous sodium bicarbonate until the solution is neutral.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The product ratio (Kinetic vs. Thermodynamic) is determined by GC-MS analysis.

Protocol for Thermodynamic Control (Elevated Temperature):

  • A solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of concentrated hydrochloric acid (0.1 mmol) is added.

  • The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • The work-up and analysis procedure is the same as described for the kinetic control experiment.

Visualizing the Pathways and Workflow

The following diagrams illustrate the reaction pathways and the general experimental workflow.

Reaction_Pathways cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Start 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane Intermediate Protonated Epoxide Start->Intermediate H+ Kinetic Kinetic Product (Attack at C1) Intermediate->Kinetic Low Temp (Fast) Thermodynamic Thermodynamic Product (Attack at C5) Intermediate->Thermodynamic High Temp (Slow, Reversible) Kinetic->Thermodynamic High Temp (Equilibration)

Caption: Reaction pathways for kinetic and thermodynamic control.

Experimental_Workflow Start 1. Reaction Setup (Substrate, Solvent, Catalyst) Conditions 2. Set Conditions (Low Temp for Kinetic, High Temp for Thermodynamic) Start->Conditions Reaction 3. Reaction Monitoring (TLC, GC-MS) Conditions->Reaction Quench 4. Quenching (Base) Reaction->Quench Workup 5. Work-up (Extraction, Drying) Quench->Workup Analysis 6. Product Analysis (GC-MS for Ratio) Workup->Analysis

Caption: General experimental workflow for studying reaction control.

Logical_Relationship cluster_conditions cluster_control cluster_product Conditions Reaction Conditions Control Dominant Control Conditions->Control Determines Product Major Product Control->Product Leads to Low_T Low Temperature Kinetic Kinetic Control Low_T->Kinetic High_T High Temperature Thermo Thermodynamic Control High_T->Thermo Kinetic_P Kinetic Product Kinetic->Kinetic_P Thermo_P Thermodynamic Product Thermo->Thermo_P

Caption: Logical relationship between conditions and product outcome.

Comparative Guide to the Computational Analysis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational studies on the reactions of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a key intermediate in the synthesis of the MRI contrast agent Gadobutrol. The focus is on the asymmetric ring-opening aminolysis, a critical step in its synthetic pathway. This analysis is juxtaposed with computational and experimental data from analogous bicyclic epoxide systems to offer a broader perspective on reactivity and catalytic mechanisms.

Executive Summary

Computational analysis, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms, transition states, and stereoselectivity of reactions involving this compound. The primary reaction of interest is its asymmetric ring-opening with amines, catalyzed by titanium-BINOLate complexes. This guide compares the computational insights into this specific reaction with those of other bicyclic epoxides, highlighting the influence of substrate structure and catalyst systems on the reaction outcomes.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data from computational studies on the ring-opening reactions of this compound and a comparable bicyclic epoxide, cyclohexene oxide. This comparative data provides insights into the influence of the bicyclic structure and the nature of the catalyst on the reaction energetics.

Table 1: Computational Data for Asymmetric Aminolysis of this compound

Catalyst SystemNucleophileComputational MethodKey FindingsReference
Titanium/BINOLate/WaterBenzylamineESI-MS, ¹H NMR, NLE StudiesThe active catalytic species is a Ti(BINOLate)₂ complex. Water acts as a proton shuttle, facilitating the reaction. The presence of water and the BINOL-to-titanium ratio significantly impact reactivity and enantioselectivity.[1]

Table 2: Computational Data for Lewis Acid-Catalyzed Ring-Opening of Cyclohexene Oxide

CatalystNucleophileComputational MethodActivation Energy (kcal/mol)Key FindingsReference
H⁺MethanolDFT-The reaction barrier decreases with increasing Lewis acidity (H⁺ > Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺). The chair-like transition state is favored over the twist-boat conformation.[2]
Li⁺MethanolDFT~10-15The regioselectivity is influenced by both strain and Pauli repulsion.[2]
Iron(III) Amine Triphenolate---Dinuclear iron complexes are effective for ring-opening polymerization.[3]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the key reactions discussed.

Asymmetric Aminolysis of this compound (General Procedure)

This protocol is based on the mechanistic studies of the Ti-BINOL catalyzed reaction.[1]

Materials:

  • This compound

  • (R)-BINOL

  • Ti(OiPr)₄

  • Benzylamine

  • Toluene (anhydrous)

  • Water (deionized)

Procedure:

  • In a glovebox, a solution of (R)-BINOL in anhydrous toluene is prepared.

  • Ti(OiPr)₄ is added to the BINOL solution, and the mixture is stirred at room temperature for a specified time to pre-form the catalyst complex.

  • A specific amount of water is added to the catalyst mixture.

  • This compound and benzylamine are added to the reaction mixture.

  • The reaction is stirred at a controlled temperature and monitored by an appropriate analytical technique (e.g., GC, HPLC) until completion.

  • The reaction is quenched, and the product is isolated and purified using standard procedures (e.g., column chromatography).

Synthesis of Gadobutrol Intermediate from this compound

The following is a representative procedure for the initial ring-opening step in the synthesis of Gadobutrol.[4][5][6][7][8]

Materials:

  • 1,4,7,10-Tetraazacyclododecane (Cyclen)

  • Lithium chloride

  • This compound

  • Isopropanol

Procedure:

  • To a reaction vessel, add 1,4,7,10-tetraazacyclododecane, lithium chloride, and isopropanol.

  • Heat the mixture to 80-85°C and reflux for 24 hours to form the cyclen-lithium complex.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in an anhydrous solvent such as THF.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • After the reaction is complete, concentrate the solution and crystallize the product from a suitable solvent (e.g., methyl tert-butyl ether).

  • Filter and dry the product under vacuum.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks and workflows relevant to the computational analysis of these reactions.

Reaction_Pathway_Comparison cluster_Target This compound cluster_Alternative Cyclohexene Oxide T_Start Substrate T_Cat Ti(BINOLate)₂ Catalyst T_Start->T_Cat Coordination T_TS Asymmetric Transition State T_Cat->T_TS Aminolysis T_Prod Chiral Amino Alcohol T_TS->T_Prod A_Start Substrate A_Cat Lewis Acid (e.g., H⁺) A_Start->A_Cat Protonation A_TS Protonated Transition State A_Cat->A_TS Nucleophilic Attack A_Prod Trans-1,2-diol A_TS->A_Prod

Caption: Comparative reaction pathways for the ring-opening of the target substrate and an alternative.

Computational_Workflow start Define Reaction System (Substrate, Catalyst, Nucleophile) dft Perform DFT Calculations start->dft ts_search Transition State Search dft->ts_search energy_calc Calculate Activation Energies ts_search->energy_calc analysis Analyze Reaction Mechanism and Stereoselectivity energy_calc->analysis comparison Compare with Alternative Systems analysis->comparison conclusion Draw Conclusions comparison->conclusion

Caption: A typical workflow for the computational analysis of epoxide ring-opening reactions.

Conclusion

The computational analysis of reactions involving this compound provides invaluable insights into the intricate mechanisms of its asymmetric ring-opening. The Ti-BINOLate catalyzed aminolysis stands out as a highly selective method, with computational studies highlighting the crucial role of the catalyst structure and co-catalysts like water. When compared to other bicyclic epoxides, the reactivity of this compound is influenced by its unique trioxabicyclo structure. Future computational work could further explore the impact of substituents on the bicyclic frame and the development of even more efficient and selective catalysts for its transformations, which are vital for the synthesis of important pharmaceuticals like Gadobutrol.

References

cost-benefit analysis of using 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane in manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Versatile Chiral Building Block

In the landscape of pharmaceutical and polymer manufacturing, the selection of appropriate chemical intermediates is a critical decision that influences not only the efficiency and cost-effectiveness of a process but also the quality and safety of the final product. One such intermediate of significant interest is 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (CAS 57280-22-5), a versatile chiral building block. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in key manufacturing applications, offering an objective comparison with alternative synthetic strategies, supported by available experimental data.

Physicochemical Properties and Safety Profile

This compound is a colorless to light yellow liquid with a molecular weight of 144.17 g/mol .[1][2] Its unique bicyclic structure, containing an epoxide ring, is key to its reactivity.[3]

Safety Information: According to safety data sheets, this compound is classified as a skin sensitizer and causes serious eye irritation.[4] It is also considered harmful to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.[1][4]

Application in the Synthesis of Gadobutrol

The primary application of this compound is as a key intermediate in the synthesis of Gadobutrol, a gadolinium-based contrast agent for magnetic resonance imaging (MRI).[3][5] The chiral nature of this building block is crucial for establishing the stereochemistry of the final active pharmaceutical ingredient.[5]

Synthetic Pathway using this compound

The synthesis of Gadobutrol using this intermediate typically involves the reaction of 1,4,7,10-tetraazacyclododecane (cyclen) with this compound.[6] This is followed by alkylation and complexation with gadolinium oxide.[6][7]

Gadobutrol_Synthesis cluster_start Starting Materials cluster_reaction1 Ring Opening cluster_intermediate Intermediate Formation cluster_reaction2 Alkylation & Complexation cluster_final Final Product Cyclen Cyclen RingOpening Reaction with LiCl in Isopropanol Cyclen->RingOpening Intermediate 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane Intermediate->RingOpening Butrol_Ligand_Precursor Butrol Ligand Precursor RingOpening->Butrol_Ligand_Precursor Alkylation Alkylation with Sodium Monochloroacetate Butrol_Ligand_Precursor->Alkylation Complexation Complexation with Gadolinium Oxide Alkylation->Complexation Gadobutrol Gadobutrol Complexation->Gadobutrol

Synthetic Pathway to Gadobutrol.
Performance and Alternatives

The use of this compound in a one-pot synthesis of Gadobutrol has been described as a high-throughput method.[8][9] However, alternative synthetic routes for Gadobutrol exist, which may not utilize this specific intermediate. One such approach involves the synthesis of the butrol ligand through different precursors, followed by complexation with gadolinium.[10] A detailed comparison is challenging due to proprietary industrial processes. However, we can analyze the available data from patents and publications.

ParameterThis compound RouteAlternative Route (e.g., from different ligand precursor)
Yield Purity of >99.7% with high overall yield has been reported in optimized processes.[6] A 60.9% yield with 99.8% purity has also been documented.[7] One patent reports a 72% yield for a key step.[11]A 65% yield for the ligand synthesis and an 87% yield for the final complexation step have been reported.[10]
Purity High purity (>99.7%) is achievable.[6]Final product purity is also high, meeting pharmaceutical standards.
Process Can be integrated into a "one-pot" process, potentially reducing manufacturing steps and costs.[8][9]May involve more discrete steps, including isolation of the ligand before complexation.[10]
Raw Materials Requires the synthesis of the bicyclic intermediate.Utilizes different starting materials for the ligand synthesis.
Cost The cost of the intermediate is a key factor.The overall cost will depend on the price and availability of the alternative starting materials and reagents.
Experimental Protocol: Synthesis of Gadobutrol Intermediate

The following protocol is a representative example based on patent literature.[12]

  • Reaction Setup: In a three-necked flask, combine 1,4,7,10-tetraazacyclododecane (cyclen) and lithium chloride in isopropanol.

  • Reaction: Heat the mixture to 80-85°C and reflux for 24 hours.

  • Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure.

  • Addition of Intermediate: Dissolve the residue in anhydrous tetrahydrofuran (THF) and add this compound.

  • Second Reaction: Heat the mixture to reflux for 5 hours.

  • Work-up: Concentrate the mixture to dryness and crystallize the product from methyl tert-butyl ether.

  • Isolation: Filter and dry the intermediate product under vacuum at 50°C.

Application in Polycarbonate Manufacturing

This compound can be used as a monomer in the synthesis of specialty polycarbonates.[5][13][14] Its incorporation into the polymer backbone can impart unique properties to the resulting material.

General Workflow for Polycarbonate Synthesis

The synthesis of polycarbonates from this monomer typically involves a ring-opening polymerization, often in the presence of a catalyst.

Polycarbonate_Synthesis_Workflow cluster_start Monomers cluster_reaction Polymerization cluster_process Processing cluster_final Final Product Monomer1 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane Polymerization Ring-Opening Polymerization with Catalyst Monomer1->Polymerization Monomer2 Co-monomer (e.g., CO2) Monomer2->Polymerization Purification Purification Polymerization->Purification Characterization Characterization (e.g., GPC, NMR, DSC) Purification->Characterization Polycarbonate Specialty Polycarbonate Characterization->Polycarbonate

Workflow for Specialty Polycarbonate Synthesis.
Performance and Alternatives

Polycarbonates derived from this compound can exhibit high glass transition temperatures and thermal stability.[13] However, a wide range of other monomers are used in polycarbonate production, each offering different properties and cost profiles. A direct cost-benefit comparison depends heavily on the desired properties of the final polymer.

FeaturePolycarbonate from this compoundConventional Polycarbonate (e.g., from Bisphenol A)Bio-based Polycarbonate (e.g., from Isosorbide)
Properties Can lead to high thermal stability and potentially unique stereochemistry.[13]Well-established properties including high impact strength and transparency.Can offer enhanced chemical and UV resistance. Considered a more sustainable alternative.
Synthesis Ring-opening polymerization.Typically synthesized via interfacial polymerization with phosgene or melt transesterification.Synthesis routes are being developed to be more environmentally friendly.
Cost Likely to be a specialty monomer with a higher cost.Generally a lower-cost, high-volume plastic.[15]Costs can be higher than conventional polycarbonates but may decrease with scale.
Environmental Impact Biodegradability data is not widely available.Concerns exist regarding the use of bisphenol A (BPA).[16]Derived from renewable resources, offering a better environmental footprint.
Experimental Protocol: General Ring-Opening Polymerization

A general protocol for the synthesis of polycarbonates from epoxides involves the following steps:

  • Catalyst Preparation: Prepare or obtain the desired catalyst for ring-opening polymerization.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the this compound monomer and any co-monomers in a suitable anhydrous solvent.

  • Polymerization: Add the catalyst to the monomer solution and maintain the reaction at a specific temperature and pressure for a set duration.

  • Termination and Purification: Quench the reaction and precipitate the polymer in a non-solvent. The polymer is then filtered, washed, and dried.

  • Characterization: Analyze the polymer's molecular weight, structure, and thermal properties using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC).

Application in Chiral Carbamate Synthesis

The epoxide functionality of this compound allows for its use in the synthesis of chiral carbamates. This can be achieved through a CO2-mediated process involving polycarbonate intermediates.[4][17][18]

Reaction Scheme for Chiral Carbamate Synthesis

A representative reaction involves the desymmetric copolymerization of the meso-epoxide with CO2 to form a polycarbonate, which is then reacted with an amine to yield the chiral carbamate.[4][17][18]

Carbamate_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Polymerization cluster_intermediate Intermediate cluster_reaction2 Step 2: Aminolysis cluster_final Final Product Epoxide 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane Polymerization Desymmetric Copolymerization with Chiral Catalyst Epoxide->Polymerization CO2 Carbon Dioxide (CO2) CO2->Polymerization Amine Primary or Secondary Amine Aminolysis Nucleophilic Degradation Amine->Aminolysis Polycarbonate Polycarbonate Intermediate Polymerization->Polycarbonate Polycarbonate->Aminolysis Carbamate Chiral Carbamate Aminolysis->Carbamate

Synthesis of Chiral Carbamates.
Performance and Alternatives

This method offers a route to chiral carbamates with high enantiomeric excess.[4][17][18] However, various other methods for asymmetric carbamate synthesis exist, including the use of chiral auxiliaries, kinetic resolution, and other catalytic approaches.[19]

ParameterVia this compound & CO2Alternative Asymmetric Methods (e.g., Chiral Auxiliaries)
Enantioselectivity Can achieve high enantiomeric excess (up to 99%).[4][17][18]Enantioselectivity is dependent on the specific chiral auxiliary and reaction conditions.
Substrate Scope The scope is dependent on the range of amines that can effectively degrade the polycarbonate intermediate.[4][17][18]Can be broad, but the synthesis and removal of the chiral auxiliary can add steps.
Reagents Utilizes CO2 as a C1 source, which is a green reagent.May require stoichiometric amounts of the chiral auxiliary, which can be expensive.
Process Complexity Involves a two-step process of polymerization followed by aminolysis.[4][17][18]Can involve multiple steps for attaching and removing the chiral auxiliary.
Cost-Effectiveness The cost of the chiral catalyst for the polymerization is a significant factor.The cost of the chiral auxiliary and the additional reaction steps influence the overall cost.
Experimental Protocol: General Synthesis of Chiral Carbamates via Polycarbonate Intermediate

The following is a generalized protocol based on the literature.[4][17][18]

  • Copolymerization: In a suitable reactor, perform the desymmetric alternating copolymerization of this compound and carbon dioxide using an appropriate enantiopure catalyst system.

  • Isolation of Polycarbonate: Isolate the resulting polycarbonate intermediate.

  • Aminolysis: Dissolve the polycarbonate in a suitable solvent and react it with a primary or secondary amine.

  • Work-up and Purification: After the reaction is complete, isolate and purify the desired chiral carbamate product using standard techniques such as chromatography.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical and polymer industries. Its primary utility in the synthesis of the MRI contrast agent Gadobutrol highlights its importance in producing complex, stereochemically defined molecules. While alternative synthetic routes exist for its various applications, the use of this intermediate can offer advantages in terms of process efficiency, particularly in one-pot syntheses.

The cost-benefit analysis of using this compound versus alternatives is highly dependent on the specific manufacturing context, including the desired product, scale of production, and target cost. For high-value applications such as pharmaceuticals where stereochemical purity is paramount, the potential for high yields and enantioselectivity may outweigh the cost of this specialty intermediate. In the realm of polymer science, its use is likely to be in the production of specialty polycarbonates where unique thermal or stereochemical properties are required. As with any chemical process, a thorough evaluation of the reaction kinetics, thermodynamics, and overall process economics is essential for making an informed decision on the most suitable synthetic strategy.

References

Spectroscopic Comparison: 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the bicyclic ether 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane and its key precursors involved in a common synthetic route. The objective is to furnish researchers with the necessary data to monitor reaction progress, identify key intermediates, and confirm the final product's identity and purity through spectroscopic techniques. All quantitative data is summarized in tables, and detailed experimental protocols for the acquisition of cited spectroscopic data are provided.

Synthesis Pathway Overview

The synthesis of this compound typically proceeds through a two-step process. The initial step involves the acid-catalyzed reaction of cis-2-butene-1,4-diol with 2,2-dimethoxypropane to form the intermediate, 4,7-dihydro-2,2-dimethyl-1,3-dioxepine. This intermediate is then subjected to epoxidation to yield the final product.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2,2-dimethoxypropane 2,2-dimethoxypropane 4,7-dihydro-2,2-dimethyl-1,3-dioxepine 4,7-dihydro-2,2-dimethyl-1,3-dioxepine 2,2-dimethoxypropane->4,7-dihydro-2,2-dimethyl-1,3-dioxepine  Acid Catalyst cis-2-butene-1,4-diol cis-2-butene-1,4-diol cis-2-butene-1,4-diol->4,7-dihydro-2,2-dimethyl-1,3-dioxepine This compound This compound 4,7-dihydro-2,2-dimethyl-1,3-dioxepine->this compound  Epoxidation

Synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the different stages of the synthesis.

Table 1: ¹H NMR Data (ppm)

CompoundChemical Shift (δ) and Multiplicity
This compound 4.03 (dd, J = 28.1, 14.3 Hz, 4H), 3.22 (s, 2H), 1.37 (s, 3H), 1.32 (s, 3H)
4,7-dihydro-2,2-dimethyl-1,3-dioxepine 5.66 (t, J = 1.6 Hz, 2H), 4.25 (d, J = 1.6 Hz, 4H), 1.43 (s, 6H)
cis-2-Butene-1,4-diol ~5.7 (m, 2H), ~4.2 (d, 4H), OH signal (variable)
2,2-Dimethoxypropane 3.16 (s, 6H), 1.25 (s, 6H)

Table 2: ¹³C NMR Data (ppm)

CompoundChemical Shift (δ)
This compound 102.36, 60.10, 56.51, 24.79, 23.50
4,7-dihydro-2,2-dimethyl-1,3-dioxepine 129.5, 102.0, 61.4, 24.0
cis-2-Butene-1,4-diol ~130 (alkene C), ~58 (allylic C)
2,2-Dimethoxypropane 99.1, 47.5, 24.5

Table 3: IR Data (cm⁻¹)

CompoundKey Peaks
This compound 2991 (m, C-H stretch), 2940 (m, C-H stretch), 1374 (m), 1220 (s, C-O stretch), 1150 (m), 1120 (m), 1086 (m), 1034 (m)
4,7-dihydro-2,2-dimethyl-1,3-dioxepine ~3030 (alkene C-H stretch), ~2980 (alkane C-H stretch), ~1650 (C=C stretch), ~1100 (C-O stretch)
cis-2-Butene-1,4-diol ~3300 (broad, O-H stretch), ~3020 (alkene C-H stretch), ~1650 (C=C stretch), ~1040 (C-O stretch)
2,2-Dimethoxypropane ~2990, 2950, 2840 (C-H stretch), ~1150, 1080, 1050 (C-O stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 144[M-CH₃]⁺ (129)
4,7-dihydro-2,2-dimethyl-1,3-dioxepine 128[M-CH₃]⁺ (113)
cis-2-Butene-1,4-diol 88[M-H₂O]⁺ (70), [M-CH₂OH]⁺ (57)
2,2-Dimethoxypropane 104[M-CH₃]⁺ (89), [M-OCH₃]⁺ (73)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the liquid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Spectra are acquired on a 500 MHz spectrometer. The spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Spectra are acquired on a 125 MHz spectrometer. The spectral width is typically set from 0 to 220 ppm. A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

  • Data Processing : The acquired data is processed using Fourier transformation, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.

  • FTIR Spectroscopy : Spectra are recorded on an FTIR spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization : Electron ionization (EI) is commonly used for volatile compounds. For more sensitive analyses or to observe the molecular ion of less stable compounds, a soft ionization technique such as electrospray ionization (ESI) may be employed.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of the synthesized compounds.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Reaction_Mixture Reaction Mixture Purification Purification (e.g., Distillation) Reaction_Mixture->Purification Isolated_Compound Isolated Compound Purification->Isolated_Compound IR IR Spectroscopy Isolated_Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Isolated_Compound->NMR MS Mass Spectrometry Isolated_Compound->MS Functional_Groups Functional Group Identification IR->Functional_Groups Structural_Connectivity Structural Connectivity & Environment NMR->Structural_Connectivity Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Structure_Confirmation Structure Confirmation Functional_Groups->Structure_Confirmation Structural_Connectivity->Structure_Confirmation Molecular_Weight->Structure_Confirmation

General workflow for spectroscopic analysis.

comparative review of synthetic methods for 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Synthetic Methods for 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and contrast agents like Gadobutrol.[1][2] The efficiency and selectivity of its synthesis are of significant interest to researchers in medicinal chemistry and process development. This guide provides a comparative overview of two prominent synthetic methods for the preparation of this bicyclic epoxide, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.

Synthetic Pathways Overview

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the formation of the seven-membered dioxepine ring system, followed by the epoxidation of the double bond within this intermediate. The methods compared in this guide share the first step but differ in the epoxidation agent used in the second step.

Method A employs the well-established epoxidizing agent meta-chloroperoxybenzoic acid (m-CPBA). Method B proposes the use of dimethyldioxirane (DMDO), a potent yet milder oxidizing agent.

Synthesis_Pathways cluster_step1 Step 1: Dioxepine Formation cluster_step2 Step 2: Epoxidation cluster_methodA Method A cluster_methodB Method B A 2-Butene-1,4-diol + 2,2-Dimethoxypropane B 4,7-Dihydro-2,2-dimethyl-1,3-dioxepine A->B  H₂SO₄ (cat.) C This compound B_A->C m-CPBA B_B->C DMDO

Figure 1. Synthetic pathways to this compound.

Comparative Data

The following table summarizes the key quantitative data for the two synthetic methods.

ParameterMethod A (m-CPBA)Method B (DMDO)
Step 1 Yield ~85%[3]~85% (shared step)[3]
Step 2 Yield ~60-62%[3]Potentially >90% (based on general DMDO reactivity)[4]
Overall Yield ~50%[3]Potentially >76%
Epoxidation Reagent meta-Chloroperoxybenzoic acid (m-CPBA)[3]Dimethyldioxirane (DMDO)
Reaction Conditions Room temperature[3]Room temperature or below[4]
Byproducts meta-Chlorobenzoic acidAcetone[5]
Workup Aqueous wash with sodium sulfite and sodium bicarbonate[3]Simple solvent removal[4]
Purity of Final Product >98% (after distillation)[3]Expected to be high, potentially requiring minimal purification

Experimental Protocols

Step 1: Synthesis of 4,7-Dihydro-2,2-dimethyl-1,3-dioxepine (Common to both methods)

This procedure is based on the patented method.[3]

Materials:

  • 2-Butene-1,4-diol (88 g)

  • 2,2-Dimethoxypropane (208 g)

  • Concentrated Sulfuric Acid (98 wt%, 0.1 g)

Procedure:

  • To a 500 mL flask, add 2,2-dimethoxypropane, 2-butene-1,4-diol, and the sulfuric acid catalyst.

  • Stir the mixture until it becomes homogeneous (approximately 10 minutes).

  • Heat the mixture. Once the temperature reaches 60°C, begin to distill off the methanol byproduct.

  • Continue the reaction until the distillation of methanol ceases.

  • The resulting crude product, 4,7-dihydro-2,2-dimethyl-1,3-dioxepine, can be purified by distillation or used directly in the next step. The reported yield for this step is approximately 85%.[3]

Step 2: Epoxidation

This protocol is adapted from the patented synthesis.[3]

Materials:

  • 4,7-Dihydro-2,2-dimethyl-1,3-dioxepine (from Step 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (or ethylene dichloride)[3]

  • 10% Sodium sulfite aqueous solution

  • Saturated sodium bicarbonate aqueous solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 4,7-dihydro-2,2-dimethyl-1,3-dioxepine in dichloromethane.

  • In a separate reactor, prepare a solution of m-CPBA in dichloromethane.

  • At room temperature, add the solution of the dioxepine to the m-CPBA solution dropwise.

  • Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed. Continue stirring for an additional 1-2 hours to ensure completion.

  • Filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate sequentially with 10% aqueous sodium sulfite solution and saturated aqueous sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield this compound. The reported yield for this step is around 60-62%, with a final product purity greater than 98%.[3]

This is a proposed protocol based on the general reactivity of DMDO.[4][5]

Materials:

  • 4,7-Dihydro-2,2-dimethyl-1,3-dioxepine (from Step 1)

  • A solution of dimethyldioxirane in acetone (~0.1 M)

Procedure:

  • Dissolve the 4,7-dihydro-2,2-dimethyl-1,3-dioxepine in a suitable solvent, such as acetone or dichloromethane.

  • At room temperature or below (e.g., 0°C), add the solution of dimethyldioxirane dropwise to the solution of the dioxepine.

  • Stir the reaction mixture and monitor its progress (e.g., by TLC) until the starting material is fully consumed. DMDO epoxidations are often rapid.[4]

  • Upon completion, the solvent and the acetone byproduct can be removed under reduced pressure to yield the crude product.

  • Further purification, if necessary, can be achieved by distillation. Given the mild and neutral conditions of DMDO epoxidation, high yields (often >90%) and high purity of the crude product are anticipated.[4]

Conclusion

Both Method A (m-CPBA) and the proposed Method B (DMDO) offer viable routes to this compound. The patented m-CPBA method is well-documented with a reported overall yield of approximately 50%.[3] However, it involves a more complex workup procedure to remove the acidic byproduct.

The proposed DMDO method, while not specifically documented for this substrate, is expected to offer several advantages. DMDO is a neutral and highly efficient epoxidizing agent that often provides higher yields than peroxyacids.[4] Furthermore, the only byproduct is acetone, which simplifies the workup procedure significantly, potentially leading to a more environmentally friendly and cost-effective process on a larger scale. The primary drawback of the DMDO method is the need to prepare the reagent, as it is not commercially available due to its instability.[5] However, in situ generation or immediate use after preparation are common strategies to overcome this limitation.

For researchers and drug development professionals, the choice between these methods will depend on factors such as scale, available resources, and the desired purity of the final product. The DMDO approach presents a promising alternative that could lead to a more efficient and greener synthesis of this important intermediate.

References

Safety Operating Guide

Proper Disposal of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, ensuring compliance with safety regulations and promoting a secure working environment.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Serious eye irritation (Category 2A) [1][2]

  • May cause an allergic skin reaction (Skin sensitization, Category 1) [2][3]

  • Harmful to aquatic life with long-lasting effects [1]

Therefore, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, including during disposal procedures, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side shields or a face shield are required.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or polyvinyl alcohol) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[1][4][5]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound.

Route of ExposureSpeciesValue
OralRatLD50 > 2000 mg/kg bw
DermalRatLD50 > 2000 mg/kg bw

Data sourced from Echemi Safety Data Sheet.[4]

Operational Plan for Disposal

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol
  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed waste container.[6] Polyethylene or polypropylene containers are suitable.[3]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[6]

    • If the waste is a mixture, list all components and their approximate percentages.[6]

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area.[7]

    • Ensure the storage area is cool, dry, and well-ventilated.[4]

    • Segregate the waste from incompatible materials. While specific incompatibility data for this compound is limited, as a general practice for ethers, store it away from strong oxidizing agents, acids, and bases.[6]

    • Keep the container tightly closed except when adding waste.[6]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[4]

    • Wear appropriate PPE as listed above.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[3]

    • Do not allow the spill to enter drains or waterways.[1][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

    • Provide them with the necessary information about the waste, including its composition and volume.

    • Follow their specific instructions for packaging and labeling for transport.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste 4,4-Dimethyl-3,5,8- trioxabicyclo[5.1.0]octane Generated ppe Wear Appropriate PPE: - Safety Glasses/Face Shield - Chemical Resistant Gloves - Lab Coat start->ppe collect Collect in a Labeled, Compatible Waste Container ppe->collect storage Store in a Designated Satellite Accumulation Area collect->storage segregate Segregate from Incompatible Materials storage->segregate spill Spill Occurs storage->spill disposal_request Contact EHS or Licensed Waste Disposal Company segregate->disposal_request contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes spill->disposal_request No collect_spill Collect and Place in Hazardous Waste Container contain_spill->collect_spill collect_spill->disposal_request end Proper and Safe Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (CAS No: 57280-22-5). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical that causes serious eye irritation and may cause an allergic skin reaction.[1][2] One safety data sheet also indicates that it is harmful to aquatic life with long-lasting effects.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or a face shield. Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To avoid skin contact, as the substance may cause an allergic skin reaction.[2]
Skin and Body Protection Laboratory coat or other protective clothing to prevent skin contact.To minimize the risk of accidental skin exposure.[2][3]
Respiratory Protection Not typically required in a well-ventilated area. If vapors or aerosols are generated, use a NIOSH-approved respirator.To prevent inhalation of vapors or mists.[1][3]

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is essential for the safe handling of this compound.

  • Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1]

  • Safe Handling Practices :

    • Avoid all personal contact, including inhalation of vapors or mist.[3]

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly with soap and water after handling and before breaks.[1]

    • Use proper glove removal technique to avoid skin contact with the product.[1]

  • Storage :

    • Store in a tightly closed container in a refrigerator (2-8°C).[1]

    • Store under an inert atmosphere.[1]

  • Eye Contact : Immediately rinse cautiously with water for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3]

  • Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1] If skin irritation or a rash occurs, seek medical advice.

  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Spill :

    • Evacuate personnel to a safe area.

    • Wear appropriate PPE as outlined in Table 1.

    • Avoid breathing vapors, mist, or gas.[1]

    • Contain the spill using sand, earth, or other inert material.[3]

    • Collect the spilled material and place it in a suitable, labeled container for disposal.[1][3]

    • Do not let the product enter drains.[1]

  • Waste Characterization : Unused product and contaminated materials are to be treated as hazardous waste.

  • Disposal Method :

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

    • Do not dispose of the material into the environment.[1]

  • Contaminated Packaging : Dispose of contaminated packaging as unused product in accordance with local regulations.[1]

Workflow Visualization

The following diagram illustrates the standard workflow for handling and disposing of this compound.

start Start: Chemical Handling ppe Step 1: Wear Appropriate PPE start->ppe handling Step 2: Handle in Ventilated Area ppe->handling storage Step 3: Store Properly handling->storage spill Spill Occurs handling->spill disposal_prep Step 4: Prepare for Disposal storage->disposal_prep emergency Follow Emergency Procedures spill->emergency Yes emergency->handling Post-Cleanup waste_disposal Step 5: Dispose via Licensed Service disposal_prep->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
Reactant of Route 2
Reactant of Route 2
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.